molecular formula C16H14ClF2N3O4S B3285783 Pantoprazole impurity I CAS No. 812664-93-0

Pantoprazole impurity I

货号: B3285783
CAS 编号: 812664-93-0
分子量: 417.8 g/mol
InChI 键: VELRRGVJSURLOM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pantoprazole impurity I is a useful research compound. Its molecular formula is C16H14ClF2N3O4S and its molecular weight is 417.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pantoprazole impurity I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pantoprazole impurity I including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[chloro-(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl-6-(difluoromethoxy)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2N3O4S/c1-24-11-5-6-20-12(13(11)25-2)14(17)27(23)16-21-9-4-3-8(26-15(18)19)7-10(9)22-16/h3-7,14-15H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELRRGVJSURLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)C(S(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Pantoprazole Impurity I (Chlorinated Impurity)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pantoprazole Impurity I , widely designated in industrial pharmacopoeial contexts and vendor catalogs as Impurity 1 , is a chlorinated structural analogue of the proton pump inhibitor Pantoprazole. Chemically identified as 2-[[chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-5-(difluoromethoxy)-1H-benzimidazole , this impurity represents a critical quality attribute due to its structural similarity to the active pharmaceutical ingredient (API) and potential for altered physicochemical properties.

This guide provides a definitive technical analysis of Impurity I, resolving nomenclature ambiguities between "Impurity I" (Roman numeral/Letter) and "Impurity 1" (Arabic numeral), and detailing its formation, detection, and control.

Part 1: Chemical Identity & Structure

The designation "Impurity I" in the context of Pantoprazole most frequently refers to the monochlorinated derivative where a hydrogen atom on the methylene bridge connecting the benzimidazole and pyridine rings is substituted by chlorine.

Nomenclature and Identifiers[1][2][3][4][5][6]
Parameter Technical Detail
Common Name Pantoprazole Impurity I (or Impurity 1)
Chemical Name 2-Chloro Pantoprazole
IUPAC Name 2-[[Chloro(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-5-(difluoromethoxy)-1H-benzimidazole
CAS Registry Number 812664-93-0
Molecular Formula C₁₆H₁₄ClF₂N₃O₄S
Molecular Weight 417.81 g/mol
SMILES COC1=C(C(=NC=C1)C(S(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)Cl)OC
Structural Analysis

The impurity retains the core benzimidazole and pyridine pharmacophores of Pantoprazole but introduces a chlorine atom at the chiral center (the methylene bridge carbon). This modification significantly alters the electron density around the sulfinyl group and increases the lipophilicity of the molecule compared to the parent drug.

Key Structural Feature: The -CH₂- bridge in Pantoprazole becomes a -CH(Cl)- bridge in Impurity I.

Part 2: Formation Mechanism & Pathway

The formation of Impurity I is typically process-related, arising from side reactions during the final oxidation step or through interaction with residual halogenated reagents.

Mechanism of Formation
  • Direct Chlorination: If thionyl chloride (

    
    ) or other chlorinating agents are used in the synthesis of the intermediate (2-chloromethyl-3,4-dimethoxypyridine), residual traces can react with the active methylene bridge of the coupled product.
    
  • Oxidative Substitution: During the oxidation of Pantoprazole Sulfide to Pantoprazole (Sulfoxide), the presence of chloride ions under oxidative stress can lead to radical substitution at the benzylic position (the methylene bridge).

Visualization: Formation Pathway

The following diagram illustrates the structural relationship and potential formation point relative to the API.

Pantoprazole_Impurity_I cluster_legend Pathway Key Intermediate Chloromethyl Pyridine Intermediate Sulfide Pantoprazole Sulfide (Precursor) Intermediate->Sulfide Coupling API Pantoprazole Sodium (API) Sulfide->API Oxidation (Standard) Impurity_I Impurity I (Cl-Analogue) CAS: 812664-93-0 Sulfide->Impurity_I Side Reaction: + Cl source / Oxidation API->Impurity_I Degradation (Rare) key1 Standard Synthesis key2 Impurity Formation

Caption: Logical pathway showing the divergence of Impurity I formation from the standard Pantoprazole synthesis route.

Part 3: Analytical Characterization

Detecting and separating Impurity I requires specific HPLC conditions due to its structural similarity to the API.

Physicochemical Properties[4][6][12]
  • Acidity (pKa): The introduction of the electron-withdrawing chlorine atom lowers the pKa of the benzimidazole nitrogen compared to Pantoprazole (pKa ~3.9 and 8.7).

  • Solubility: Reduced water solubility due to the chloro-substitution; higher solubility in organic solvents (acetonitrile, methanol).

HPLC & LC-MS Profile

Researchers should utilize the following parameters for identification. Note that "Impurity 1" often elutes after Pantoprazole in Reverse Phase (RP) systems due to increased hydrophobicity.

Technique Observation Diagnostic Signal
HPLC (UV) Distinct peak, often RRT > 1.0 (relative to API)UV Max similar to Pantoprazole (~290 nm)
LC-MS (ESI+) Mass Shift +34 Dam/z 418.0 (³⁵Cl) and 420.0 (³⁷Cl) in 3:1 ratio
Fragmentation Loss of Cl or chloromethyl moietyCharacteristic fragment ions at m/z 200 (benzimidazole moiety)
Experimental Protocol: Detection Strategy

To confirm the presence of Impurity I in a bulk sample:

  • Sample Prep: Dissolve 20 mg of Pantoprazole API in 50 mL of Diluent (Water:Acetonitrile 60:40).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using Ammonium Acetate buffer (pH 4.5) and Acetonitrile.[1]

  • Detection: Monitor at 290 nm.

  • Validation: Verify the peak at RRT ~1.2-1.4 (system dependent) matches the mass spectrum of m/z 418.

Part 4: Regulatory & Toxicological Context

While official pharmacopoeial monographs (Ph.[2] Eur., USP) typically list impurities A through F, Impurity I is a critical "non-pharmacopoeial" or "process-specific" impurity that must be controlled under ICH Q3A/B guidelines.

  • Genotoxicity Alert: The presence of a halogenated benzylic center raises structural alerts for potential genotoxicity (alkylating capability). It must be evaluated (e.g., Ames test) or controlled to < TTC (Threshold of Toxicological Concern) levels if not proven safe.

  • Limit: Typically controlled at NMT (Not More Than) 0.15% unless qualified higher.

References

  • BOC Sciences. Pantoprazole Impurity 1 (CAS 812664-93-0) Technical Data. Retrieved from

  • ChemicalBook. Pantoprazole Impurity 1 - Product Properties and Suppliers. Retrieved from

  • Bhaskar, B. V., et al. (2007). Structural identification and characterization of potential impurities of pantoprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 201-210.[] (Discusses impurity profiling and characterization logic).

  • European Directorate for the Quality of Medicines (EDQM).Pantoprazole Sodium Sesquihydrate Monograph 2296.
  • BLD Pharm. Pantoprazole Impurity I Structure and Safety Data. Retrieved from

Sources

An In-depth Technical Guide to the Identification and Characterization of Pantoprazole Impurity I (CAS 812664-93-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pantoprazole, a cornerstone proton pump inhibitor, is a widely prescribed medication for managing acid-related gastrointestinal disorders. The manufacturing process and stability of its active pharmaceutical ingredient (API) are of paramount importance, with a stringent focus on the impurity profile to ensure patient safety and therapeutic efficacy. This technical guide provides a comprehensive framework for the identification and characterization of a specific process-related impurity, Pantoprazole Impurity I (CAS 812664-93-0), also known as 2-Chloro Pantoprazole. Authored from the perspective of a Senior Application Scientist, this document synthesizes regulatory context, analytical strategy, and detailed experimental protocols. We will explore the causality behind methodological choices, from chromatographic separation to spectrometric elucidation, providing researchers, analysts, and drug development professionals with a robust, field-proven approach to impurity control.

The Imperative of Impurity Control in Pantoprazole

Pantoprazole: A Proton Pump Inhibitor

Pantoprazole functions by irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) on the secretory surface of gastric parietal cells, which is the final step in gastric acid production.[1] Its efficacy is directly linked to the purity of the API. The presence of impurities, even at trace levels, can potentially alter the drug's efficacy, stability, and, most critically, its safety profile.

The Regulatory Framework: A Foundation of Trustworthiness

Global regulatory bodies, through the International Council for Harmonisation (ICH), have established rigorous guidelines for the control of impurities in new drug substances and products.[2][3] The ICH Q3A(R2) and Q3B(R2) guidelines are central to this guide, mandating the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds.[2][4] Adherence to these guidelines is not merely a regulatory hurdle but a foundational element of ensuring product quality and patient safety.[3] An impurity control strategy is therefore a critical component of any drug development program, requiring validated and sensitive analytical methods.[2]

Defining Pantoprazole Impurity I

Chemical Identity and Properties

Pantoprazole Impurity I is a process-related impurity associated with the synthesis of Pantoprazole. Its consistent identification is crucial for quality control. The key identifiers are outlined below.

PropertyValueSource(s)
Chemical Name 2-[[Chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-6-(difluoromethoxy)-1H-benzimidazole[][6]
Common Synonyms Pantoprazole Impurity 1, 2-Chloro Pantoprazole[6][7][8]
CAS Number 812664-93-0[7][8][9]
Molecular Formula C16H14ClF2N3O4S[]
Molecular Weight 417.82 g/mol []

A note on nomenclature: The designation "Impurity I" can be ambiguous across different literature. For instance, some studies have referred to the pantoprazole sulfide intermediate (5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole) as "Impurity-I".[10][11] This guide specifically addresses the chloro-derivative defined by CAS number 812664-93-0. This distinction is critical for accurate reporting and analysis.

Plausible Formation Pathway

The synthesis of Pantoprazole typically involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether intermediate, which is subsequently oxidized to the sulfoxide (Pantoprazole).[12] Pantoprazole Impurity I is likely formed as a byproduct during a related or alternative synthetic step, potentially involving an over-chlorination or a side reaction at the methylene bridge connecting the pyridine and benzimidazole rings. The diagram below illustrates a logical relationship in its potential formation relative to the main synthetic pathway.

cluster_0 Main Pantoprazole Synthesis cluster_1 Impurity Formation A 2-Mercaptobenzimidazole Derivative C Pantoprazole Sulfide (Thioether) A->C B 2-Chloromethylpyridine Derivative B->C D Pantoprazole (Sulfoxide) C->D Oxidation E Side Reaction / Over-chlorination C->E D->E F Pantoprazole Impurity I (2-Chloro Pantoprazole) E->F cluster_workflow Impurity Identification Workflow node_prep Sample Preparation node_hplc HPLC-UV Screening node_prep->node_hplc Inject node_lcms LC-MS Analysis node_hplc->node_lcms Peak > Threshold node_msms MS/MS Fragmentation node_lcms->node_msms Acquire Spectra node_hrms HRMS Accurate Mass Analysis node_lcms->node_hrms Determine Formula node_elucidate Structure Elucidation node_msms->node_elucidate node_hrms->node_elucidate node_confirm Confirmation with Reference Standard node_elucidate->node_confirm Verify

Caption: A systematic workflow for the identification and confirmation of impurities.

Core Analytical Techniques: Protocols and Rationale

High-Performance Liquid Chromatography (HPLC): The Separation Workhorse

Expertise & Rationale: Reverse-phase HPLC is the quintessential technique for analyzing pharmaceutical impurities due to its high resolving power, robustness, and quantitative accuracy. [13]A well-developed HPLC method can separate the main API from both process-related impurities and degradation products in a single run. [14]The choice of a C18 column provides excellent hydrophobic retention for a molecule like Pantoprazole, while a gradient elution is necessary to resolve compounds with a range of polarities, ensuring that both early and late-eluting impurities are captured with good peak shape. [15][16]UV detection at 290 nm is selected as it is a wavelength maximum for Pantoprazole and many of its related substances, providing high sensitivity. [14][17] Detailed Experimental Protocol: HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Sample Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and 0.1 M sodium hydroxide. [14] * Standard Solution: Accurately weigh and dissolve Pantoprazole reference standard and known impurities in the diluent to a suitable concentration (e.g., 0.5 mg/mL for the API).

    • Test Solution: Prepare the Pantoprazole drug substance or product sample at the same concentration as the standard.

  • Chromatographic Conditions:

ParameterConditionRationale
Column Hypersil ODS C18 (250 x 4.6 mm, 5 µm) or equivalentProvides robust separation based on hydrophobicity. [14][16]
Mobile Phase A 0.01 M Phosphate Buffer, pH adjusted to 7.0Buffered aqueous phase to control ionization and ensure reproducible retention. [14]
Mobile Phase B AcetonitrileStrong organic solvent for eluting analytes from the C18 stationary phase. [14]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. [13][14]
Gradient Program Time (min)%B
020
2060
2580
2720
3520
Column Temperature 30°CMaintains consistent retention times and improves peak shape. [15]
Detection UV at 290 nmWavelength of high absorbance for Pantoprazole and its impurities. [13][15]
Injection Volume 20 µLStandard volume to ensure good sensitivity without overloading the column. [13][17]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Identification

Expertise & Rationale: When an unknown peak is detected in HPLC, LC-MS is the indispensable next step. [13]It provides the molecular weight of the eluting compound, which is one of the most critical pieces of information for identification. [10]Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like Pantoprazole and its derivatives, typically yielding the protonated molecular ion [M+H]+ in positive mode. [13][18]This data, combined with the retention time, allows for a tentative identification of Impurity I by matching the observed mass to its calculated molecular weight (417.82 Da).

Detailed Experimental Protocol: LC-MS Method

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole, Q-TOF) with an ESI source.

  • Chromatographic Conditions: The HPLC method described in Section 4.1 can be adapted. Crucially, non-volatile buffers like phosphate must be replaced with volatile alternatives such as ammonium acetate or formic acid to ensure compatibility with the MS source. [13][19]3. Mass Spectrometry Parameters (Example):

ParameterSettingRationale
Ionization Mode Positive Ion Electrospray (ESI+)Pantoprazole and its impurities contain basic nitrogen atoms that are readily protonated. [13][18]
Scan Range m/z 100 - 1000A wide range to capture the parent ion and potential lower-mass fragments or adducts.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for efficient ion generation.
Source Temperature 120 - 150 °CAssists in desolvation of the mobile phase from the analyte ions.
Desolvation Gas Nitrogen, at appropriate flow and temperatureFacilitates the transition of ions from the liquid to the gas phase.

Expected Result: For Pantoprazole Impurity I (C16H14ClF2N3O4S), the expected protonated molecular ion [M+H]+ would be observed at an m/z of approximately 418.0. High-resolution MS (HRMS) would provide a more accurate mass (e.g., 418.0412), allowing for the confident determination of the elemental composition. [20]

Advanced Spectroscopic Confirmation

Expertise & Rationale: While LC-MS provides strong evidence, unambiguous proof of structure requires confirmation using techniques like tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR).

  • MS/MS: By isolating the parent ion (m/z 418.0) and fragmenting it, a unique fragmentation pattern is generated. This "fingerprint" can be used to piece together the structure and differentiate it from isomers.

  • NMR Spectroscopy: This is the gold standard for structural elucidation. [10]It provides detailed information about the carbon-hydrogen framework of the molecule. This analysis is typically performed on an isolated and purified sample of the impurity or a synthesized reference standard. The acquisition of ¹H and ¹³C NMR spectra allows for the complete assignment of the molecular structure, providing definitive proof of identity. [21]The availability of a synthesized reference standard for Pantoprazole Impurity I is therefore essential for conclusive validation and routine quantification in quality control settings. [22][23]

Conclusion

The successful identification of Pantoprazole Impurity I (CAS 812664-93-0) is not the result of a single measurement but a deliberate, multi-step analytical investigation. The process begins with high-resolution separation via a validated HPLC method and proceeds to structural elucidation using the power of mass spectrometry. Each step is designed to build upon the last, creating a self-validating workflow that aligns with the principles of scientific integrity and regulatory expectations. For drug development professionals, this integrated approach—combining robust chromatography with definitive spectrometric identification—is the cornerstone of ensuring the final product is both safe and effective. The ultimate confirmation through a certified reference standard closes the loop, enabling accurate and reliable monitoring of this impurity in routine quality control.

References

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7). AMSbiopharma. Retrieved from [Link]

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. (n.d.). SciELO. Retrieved from [Link]

  • High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals. (2010, July 15). PubMed. Retrieved from [Link]

  • Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. (2025, December 12). Journal of AOAC INTERNATIONAL, Oxford Academic. Retrieved from [Link]

  • Singh K, Bhatt S, Dimri T, Bhatt M, Ray R, Kumar N. (n.d.). Analytical method development and validation of pantoprazole and related substances by HPLC. Impactfactor.org. Retrieved from [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). JOCPR. Retrieved from [Link]

  • Reddy, G. M., et al. (2007). Structural identification and characterization of potential impurities of pantoprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 201-210. Available at: [Link]

  • Structural Identification and Characterization of Potential Impurities of Pantoprazole Sodium. (2007, October 18). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ANDAs: Impurities in Drug Products | FDA. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Determination of pantoprazole sodium and its three impurities by HPLC-DAD-MS. (2025, August 6). ResearchGate. Retrieved from [Link]

  • HPLC Analysis of Pantoprazole Impurities. (n.d.). Scribd. Retrieved from [Link]

  • Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023, March 1). BfArM. Retrieved from [Link]

  • CN110487918B - Method for analyzing genotoxic impurities in pantoprazole sodium and initial raw material thereof - Google Patents. (n.d.). Google Patents.
  • A SELECTIVE AND SENSITIVE METHOD DEVELOPMENT AND VALIDATION BY LC–MS/MS APPROACH FOR TRACE LEVEL QUANTIFICATION OF THREE POTEN - Rasayan. (n.d.). Rasayan J. Chem. Retrieved from [Link]

  • On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. (n.d.). PMC. Retrieved from [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Determination of Pantoprazole Sodium and Its Three Impurities by HPLC-DAD-MS. (n.d.). cnki.com.cn. Retrieved from [Link]

  • Synthesis of the impurity of pantoprazole. (n.d.). ResearchGate. Retrieved from [Link]

  • CAS No : 812664-93-0 | Product Name : 2-Chloro Pantoprazole | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • CN105111187A - Preparation method for pantoprazole sodium oxynitride impurity - Google Patents. (n.d.). Google Patents.
  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018, August 7). Acta Scientific. Retrieved from [Link]

  • Degradation of pantoprazole at different pH. (n.d.). ResearchGate. Retrieved from [Link]

  • Pantoprazole-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Degradation products Analysis of Pantoprazole using High resolution mass spectrometry. (n.d.). SCIEX. Retrieved from [Link]

  • Structural identification and characterization of potential impurities of pantoprazole sodium. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. (2025, May 7). PubMed. Retrieved from [Link]

  • Pantoprazole EP Impurities & USP Related Compounds - SynThink. (n.d.). SynThink. Retrieved from [Link]

  • Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Resolving the Analytical Paradox: A Technical Guide to Pantoprazole Impurity I vs. Impurity B (Sulfide)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and quality control of proton pump inhibitors (PPIs), distinguishing between structurally similar impurities is paramount for regulatory compliance and patient safety. A persistent challenge in the analytical profiling of Pantoprazole is the nomenclature overlap and structural differentiation between Pantoprazole Impurity I and Pantoprazole Impurity B (Sulfide) .

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the chemical, mechanistic, and analytical divergences between these two critical impurities. By establishing a self-validating analytical protocol and clarifying the mechanistic origins of these compounds, this guide provides a robust framework for drug development professionals to ensure API integrity.

Nomenclature Clarification: The "Impurity I" Paradox

Before delving into the analytical chemistry, we must resolve a historical nomenclature conflict that frequently confounds researchers:

  • Pharmacopeial vs. Commercial Nomenclature: In the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), the thioether precursor of Pantoprazole is officially designated as Pantoprazole Related Compound B or Impurity B [1]. However, in early foundational literature—most notably a highly cited 2007 structural characterization study by Dr. Reddy's Laboratories—this exact sulfide compound was labeled as "Impurity-I" [2].

  • Modern Commercial Standard: Today, commercial reference standard suppliers (e.g., ChemicalBook, BOC Sciences) universally designate Pantoprazole Impurity 1 (or Impurity I) as a completely distinct molecule: 2-Chloro Pantoprazole [3].

For the purpose of this technical guide and modern regulatory submissions, we will strictly adhere to the modern commercial and pharmacopeial consensus:

  • Impurity B: Pantoprazole Sulfide (The Thioether).

  • Impurity I: 2-Chloro Pantoprazole (The Alpha-Chloro Sulfoxide).

Structural and Mechanistic Divergence

To develop an effective chromatographic method, one must first understand the structural causality that dictates the physicochemical behavior of these molecules.

Pantoprazole Impurity B (Sulfide)
  • Structure: 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.

  • Mechanistic Origin: Impurity B is the immediate synthetic precursor to the Pantoprazole API. It is formed via the nucleophilic coupling of 2-chloromethyl-3,4-dimethoxypyridine with 5-difluoromethoxy-2-mercaptobenzimidazole.

  • Causality in API: Its presence in the final API is almost exclusively the result of incomplete oxidation of the thioether to the sulfoxide during the final synthetic step. It can also appear as a degradation product under highly specific reductive stress conditions.

Pantoprazole Impurity I (2-Chloro Pantoprazole)
  • Structure: 2-[[chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-6-(difluoromethoxy)-1H-benzimidazole.

  • Mechanistic Origin: This impurity features a chlorine atom substituted at the methylene bridge (-CH2- becomes -CHCl-). It typically arises as a process impurity due to over-chlorination during the synthesis of the pyridine precursor, or via an alpha-halogenation side reaction (Pummerer-type rearrangement) if residual chlorinating agents are present during the oxidation phase [3].

Pathway A Precursors (Pyridine + Benzimidazole) B Pantoprazole Sulfide (Impurity B) CAS: 102625-64-9 A->B Nucleophilic Coupling C Pantoprazole API (Sulfoxide) B->C Oxidation (e.g., m-CPBA) C->B Incomplete Oxidation D 2-Chloro Pantoprazole (Impurity I) CAS: 812664-93-0 C->D Alpha-Chlorination Side Reaction

Mechanistic pathways for the formation of Pantoprazole Impurities B and I.

Physicochemical Profiling & Quantitative Data

The structural differences dictate the chromatographic retention and mass spectrometric fragmentation. The substitution of a highly electronegative chlorine atom (Impurity I) or the removal of the sulfoxide oxygen (Impurity B) dramatically alters lipophilicity.

ParameterPantoprazole APIImpurity B (Sulfide)Impurity I (2-Chloro)
CAS Number 138786-67-1 (Sodium)102625-64-9812664-93-0
Molecular Formula C16H15F2N3O4SC16H15F2N3O3SC16H14ClF2N3O4S
Molecular Weight 383.37 g/mol 367.37 g/mol 417.81 g/mol
Linkage Type Sulfoxide (-SO-)Thioether (-S-)Chloro-Sulfoxide (-SO-CHCl-)
Relative Polarity ModerateLowest (Highly Lipophilic)Low (Lipophilic)
Expected LC-MS [M+H]+ m/z 384.1m/z 368.1m/z 418.1 / 420.1 (3:1 ratio)

Data synthesized from commercial reference standards and structural characterization studies [2, 3, 4].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To accurately quantify and differentiate these impurities, we must design a method that prevents the in situ degradation of the API. PPIs are notoriously acid-labile; exposing Pantoprazole to acidic mobile phases (pH < 5.0) will cause rapid cyclization into a sulfenamide degradation product, generating false-positive impurity peaks [5].

Phase 1: Sample Preparation
  • Diluent Causality: Use a mixture of 10 mM Ammonium Bicarbonate (pH 8.0) and Acetonitrile (50:50, v/v). The alkaline pH ensures the benzimidazole ring remains unprotonated, preventing acid-catalyzed degradation during the autosampler queue.

  • Concentration: Prepare API samples at 1.0 mg/mL. Spike with Impurity B and Impurity I reference standards at 0.15% (w/w) for system suitability testing.

Phase 2: Chromatographic Separation (HPLC)
  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm). Logic: High end-capping prevents secondary interactions with the basic nitrogen atoms on the pyridine ring.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.5 with dilute ammonia.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 70% B

    • 20-25 min: 70% B

    • 25-30 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min (Split 1:4 post-column for MS).

Phase 3: Detection & System Suitability (The Self-Validating Step)

A method is only as good as its system suitability test (SST).

  • Elution Order Logic: Pantoprazole elutes first. Impurity I elutes second (the chlorine atom increases lipophilicity compared to the API). Impurity B elutes last (the lack of the polar sulfoxide oxygen makes the thioether highly lipophilic).

  • SST Criteria: The resolution (

    
    ) between Pantoprazole and Impurity I must be 
    
    
    
    . The tailing factor for all peaks must be
    
    
    .
Phase 4: Mass Spectrometric Confirmation
  • Ionization: ESI in Positive Mode.

  • Diagnostic Causality: While UV detection quantifies the peaks, MS/MS is required for orthogonal validation. Impurity I will exhibit a classic isotopic signature due to the naturally occurring isotopes of Chlorine (

    
     and 
    
    
    
    ). You must observe a doublet peak at m/z 418 and m/z 420 in a strict 3:1 intensity ratio. If this isotopic pattern is absent, the peak is not Impurity I.

Workflow S1 Sample Preparation (Alkaline Diluent to prevent degradation) S2 RP-HPLC Separation (C18, pH 6.5 Ammonium Acetate) S1->S2 S3 Dual Detection System S2->S3 S4 UV Detection (285 nm) Quantification & SST Validation S3->S4 S5 ESI-MS/MS (+ve mode) Structural Confirmation S3->S5 S6 Impurity B (Sulfide) m/z 368 [M+H]+ (Highly Lipophilic, Late Elution) S5->S6 S7 Impurity I (2-Chloro) m/z 418/420[M+H]+ (3:1 Cl Isotope Ratio) S5->S7

LC-MS/MS analytical workflow for the separation and structural validation of impurities.

Toxicological and Regulatory Implications

Understanding the difference between these impurities is not merely an academic exercise; it has profound regulatory implications under ICH guidelines.

  • Impurity B (Sulfide): This is a known, pharmacologically inactive metabolite of Pantoprazole in humans [4]. Because it is a naturally occurring metabolite, its toxicological profile is well understood, and it is typically controlled as a standard process impurity (usually NMT 0.15% per ICH Q3A).

  • Impurity I (2-Chloro): The presence of an alkyl chloride moiety introduces the potential for DNA alkylation. Under ICH M7 guidelines for mutagenic impurities, halogenated compounds often trigger structural alerts (in silico alerts via Derek or Sarah Nexus). Consequently, Impurity I may require control at much lower Threshold of Toxicological Concern (TTC) limits (e.g., ppm levels) unless Ames testing proves it non-mutagenic.

Conclusion

The distinction between Pantoprazole Impurity I and Impurity B is a classic example of how historical nomenclature can obscure critical chemical differences. By recognizing Impurity B as the lipophilic thioether precursor and Impurity I as the potentially reactive alpha-chloro process impurity, analytical scientists can design rational, pH-controlled LC-MS workflows. Implementing the protocols and isotopic MS validation steps outlined in this guide ensures robust API characterization and strict regulatory compliance.

References

  • Kumar, P. R., et al. (2007). Structural identification and characterization of potential impurities of pantoprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-9. Retrieved from[Link]

  • IndiaMART. (n.d.). Pantoprazole metabolites impurity profile. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Analysis of Pantoprazole Impurities. Retrieved from [Link]

Comprehensive Technical Guide on Pantoprazole Impurity I: Molecular Characterization and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical drug development, the impurity profiling of Active Pharmaceutical Ingredients (APIs) is paramount for ensuring drug safety and efficacy. Pantoprazole, a benzimidazole-derivative proton pump inhibitor (PPI), is susceptible to specific degradation and process-related impurities. Among these, Pantoprazole Impurity I (often designated as 2-Chloro Pantoprazole or Pantoprazole-14) represents a critical chlorinated byproduct[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural identification. This guide elucidates the mechanistic causality behind the formation of Impurity I and provides a self-validating, step-by-step analytical protocol for its precise quantification in API matrices.

Molecular Identity and Physicochemical Properties

Pantoprazole Impurity I is structurally defined by the substitution of a hydrogen atom with a chlorine atom at the methylene bridge connecting the benzimidazole and pyridine moieties. This subtle halogenation significantly alters the molecule's polarity and chromatographic behavior.

Quantitative Data Summary

The foundational molecular parameters for Pantoprazole Impurity I are summarized below to facilitate rapid reference for mass spectrometry and chromatographic method development.

ParameterValue
Common Nomenclature Pantoprazole Impurity I; 2-Chloro Pantoprazole; Pantoprazole-14[1]
IUPAC Name 5-(difluoromethoxy)-2-[[chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[1]
Molecular Formula C16H14ClF2N3O4S[2]
Molecular Weight 417.81 g/mol [2]
CAS Registry Number 812664-93-0[2]
Monoisotopic Mass (MS Target) ~417.04 m/z (Target [M+H]+ at 418.04 for ESI+)

Mechanistic Causality: The Formation of Impurity I

To effectively control an impurity, one must understand the chemical causality of its origin. Impurity I does not typically form spontaneously under ambient conditions; rather, it is a process-related artifact or a product of forced degradation under specific oxidative and halogenating stress.

The Causality: The core structure of pantoprazole contains a methylene bridge (-CH2-) situated between a strongly electron-withdrawing sulfoxide group and an aromatic pyridine ring. This unique electronic environment renders the methylene protons highly acidic. During the synthesis of the Pantoprazole API—specifically during the oxidation of the thioether intermediate to the target sulfoxide—the presence of excess electrophilic chlorine species (often derived from chlorinated solvents, hypochlorite oxidants, or chloride ions in acidic media) leads to an electrophilic substitution reaction. The activated methylene carbon acts as a nucleophile, attacking the electrophilic chlorine, resulting in the formation of the 2-chloro derivative (Impurity I)[3].

Pathway Sulfide Pantoprazole Sulfide (Thioether Intermediate) Oxidation Oxidation Step (Electrophilic Reagents) Sulfide->Oxidation API Pantoprazole API (Target Sulfoxide) Oxidation->API Controlled Oxidation Chlorination Methylene Chlorination (Side Reaction) Oxidation->Chlorination Excess Cl- / Oxidant Impurity Pantoprazole Impurity I (C16H14ClF2N3O4S) Chlorination->Impurity

Fig 1. Mechanistic pathway of Pantoprazole Impurity I formation during synthesis.

Self-Validating Analytical Protocol (LC-MS/MS)

In pharmaceutical analysis, trustworthiness is built on self-validating systems. A protocol is only robust if it can automatically flag its own failure. The following LC-MS/MS methodology for detecting Pantoprazole Impurity I embeds a System Suitability Test (SST) directly into the workflow, ensuring that no sample is analyzed unless the system proves its chromatographic fidelity.

Step-by-Step Methodology

Step 1: Sample and Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Sample Solution: Accurately weigh 10.0 mg of Pantoprazole API and dissolve in 10.0 mL of diluent (1 mg/mL).

  • SST Spiked Solution: Spike the sample solution with 0.15% w/w of [1] to establish the resolution baseline.

Step 2: Chromatographic Separation (UHPLC)

  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure high-efficiency separation of structurally similar analogs.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Initiate at 10% B, ramp to 60% B over 8 minutes. Causality: The addition of the chlorine atom makes Impurity I more lipophilic than the parent API. A gradient elution ensures the polar API elutes first, preventing ion suppression of the trace Impurity I that elutes later.

Step 3: Mass Spectrometry Detection (ESI+)

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Transitions: Monitor the API at m/z 384.1 → 200.1 and Impurity I at m/z 418.0 → 200.1. (Note: The characteristic isotopic pattern of chlorine will also yield an [M+2]+ peak at m/z 420.0, which can be monitored for orthogonal confirmation).

Step 4: Self-Validation Logic (The Trust Mechanism)

  • Before any batch is processed, the system must analyze the SST Spiked Solution.

  • Validation Criteria: The run is automatically aborted if the resolution (

    
    ) between Pantoprazole and Impurity I is 
    
    
    
    , or if the Signal-to-Noise (S/N) ratio for Impurity I is
    
    
    . This closed-loop logic guarantees that co-elution or detector sensitivity drops cannot result in false-negative reporting.

Workflow Prep Sample Prep (Spike Internal Std) HPLC UHPLC Separation (C18, Gradient) Prep->HPLC MS ESI-MS/MS Detection (m/z 418.0 [M+H]+) HPLC->MS Validate Self-Validation SST (Rs > 1.5, S/N > 10) MS->Validate

Fig 2. Self-validating LC-MS/MS analytical workflow for Impurity I quantification.

References

Sources

Mechanistic Elucidation of Pantoprazole Impurity I Formation During Active Chlorine-Mediated Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pantoprazole is a widely prescribed proton pump inhibitor (PPI) synthesized via the condensation of 2-chloromethyl-3,4-dimethoxypyridine with 5-difluoromethoxy-2-mercapto-1H-benzimidazole, yielding a thioether intermediate (Pantoprazole sulfide). The critical final step in the active pharmaceutical ingredient (API) synthesis is the oxidation of this thioether to the corresponding sulfoxide. While various oxidants can be employed, sodium hypochlorite (NaOCl) is favored in industrial scale-up due to its cost-effectiveness and scalability. However, the use of active chlorine-containing oxidants introduces the risk of forming specific halogenated byproducts, most notably Pantoprazole Impurity I [1].

This technical guide provides an in-depth analysis of the structural characteristics, formation mechanism, and kinetic suppression strategies for Pantoprazole Impurity I, serving as a definitive resource for process chemists and drug development professionals.

Structural Characterization of Impurity I

In pharmacopeial and industrial contexts, Pantoprazole Impurity I strictly refers to the α-chloro sulfoxide derivative[2]. It is formed when the active methylene bridge of the molecule undergoes unintended halogenation during the oxidation stage[3].

Table 1: Physicochemical and Analytical Profile of Pantoprazole Impurity I

ParameterSpecification / Data
Chemical Name 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)-chloromethyl]sulfinyl]-1H-benzimidazole
CAS Number 812664-93-0
Molecular Formula C16H14ClF2N3O4S
Molecular Weight 417.81 g/mol
Mass Spectrometry (ESI+) m/z 418.0[M+H]⁺ (Displays a characteristic +34 Da shift vs. Pantoprazole API)
Isotopic Signature Distinctive 3:1 M / M+2 isotopic ratio confirming mono-chlorination
Formation Origin Over-reaction during NaOCl-mediated thioether oxidation
Mechanistic Pathway of Formation

The formation of Impurity I is a classic example of competing electrophilic reactions in basic media. The oxidation of Pantoprazole sulfide to Pantoprazole (sulfoxide) is the primary, desired pathway. However, once the sulfoxide is formed, the chemical environment of the bridging methylene (-CH₂-) group changes drastically.

  • Activation of the Methylene Bridge: The newly formed sulfinyl group (-S(=O)-) is strongly electron-withdrawing. Coupled with the electron-deficient nature of the adjacent polarized pyridine ring, the pKa of the methylene protons drops significantly.

  • α-Deprotonation: In the alkaline conditions required for NaOCl stability (typically involving NaOH), these newly acidic methylene protons are susceptible to deprotonation. This forms a transient, resonance-stabilized carbanion (or ylide-like intermediate).

  • Electrophilic Chlorination: Sodium hypochlorite acts not only as an oxygen-transfer agent but also as a source of electrophilic chlorine (Cl⁺). The methylene carbanion rapidly attacks the electrophilic chlorine, resulting in the substitution of a proton with a chlorine atom[1].

G A Pantoprazole Sulfide (Thioether) B Pantoprazole (Sulfoxide API) A->B NaOCl, NaOH Oxidation C Methylene Carbanion (Reactive Intermediate) B->C OH⁻ α-Deprotonation D Pantoprazole Impurity I (α-Chloro Sulfoxide) C->D [Cl⁺] from NaOCl Electrophilic Chlorination

Figure 1: Mechanistic pathway of Pantoprazole Impurity I formation via alpha-chlorination.

Experimental Protocols & Process Control

To master the synthesis of Pantoprazole, one must understand how to deliberately synthesize the impurity for analytical reference, and conversely, how to suppress it during API manufacturing. The causality behind these protocols lies in kinetic control: sulfur oxidation is faster than carbon chlorination at low temperatures, and limiting the base prevents the formation of the reactive carbanion.

Protocol 1: Deliberate Synthesis of Impurity I (Reference Standard Generation)

This protocol is designed as a self-validating system to force the over-chlorination pathway, ensuring a high yield of the impurity for LC-MS/HPLC standard calibration.

  • Dissolution: Dissolve 10.0 g of Pantoprazole sodium (API) in a biphasic mixture of 50 mL dichloromethane (DCM) and 50 mL of 1M NaOH aqueous solution. (Causality: The strong base ensures maximum deprotonation of the methylene bridge).

  • Halogenation: Slowly add 1.5 equivalents of aqueous NaOCl (10-12% active chlorine).

  • Incubation: Stir the biphasic mixture vigorously at room temperature (20-25 °C) for 4 hours. (Causality: Elevated temperature thermodynamically favors the C-Cl bond formation).

  • Quenching & Extraction: Quench the reaction with 10% aqueous sodium thiosulfate. Separate the organic (DCM) layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purification: Isolate Impurity I via silica gel column chromatography (Eluent: Ethyl acetate/Hexane 1:1). Confirm identity via the m/z 418.0 molecular ion.

Protocol 2: Optimized API Oxidation Workflow (Impurity Suppression)

To prevent the formation of Impurity I during commercial manufacturing, the reaction must be strictly kinetically controlled[1].

  • Substrate Preparation: Charge 1.0 equivalent of Pantoprazole sulfide into a reactor containing DCM.

  • Mild Alkalinity: Add a dilute aqueous NaOH solution to maintain a pH of ~9.5-10.0. (Causality: This pH is high enough to stabilize the hypochlorite but low enough to minimize the equilibrium concentration of the methylene carbanion).

  • Thermal Control: Chill the biphasic system to 0-5 °C. (Causality: At near-freezing temperatures, the activation energy for sulfur oxidation is met, but the activation energy for C-H deprotonation and subsequent chlorination is not).

  • Stoichiometric Addition: Add exactly 1.02 to 1.05 equivalents of NaOCl dropwise over 2 hours.

  • Immediate Quenching (Critical Step): Upon completion (verified by HPLC showing <0.5% unreacted sulfide), immediately quench the reaction mass with aqueous sodium metabisulfite (Na₂S₂O₅) or sodium thiosulfate. (Causality: Quenching destroys residual active chlorine, preventing post-reaction chlorination during the concentration and workup phases).

Workflow S1 Charge Pantoprazole Sulfide in DCM/Water S2 Add NaOH (pH 9.5-10.0) Temp: 0-5 °C S1->S2 S3 Dropwise Addition of NaOCl (Strictly 1.02-1.05 eq) S2->S3 S4 Immediate Quench with Na2S2O5 (Destroys Active Cl⁺) S3->S4 S5 Phase Separation & API Crystallization S4->S5

Figure 2: Optimized oxidation workflow to suppress Impurity I formation.

Conclusion

The formation of Pantoprazole Impurity I is an intrinsic chemical risk when utilizing hypochlorite-based oxidants due to the enhanced α-acidity of the newly formed sulfoxide. By understanding the mechanistic transition from sulfur oxidation to carbon electrophilic substitution, process chemists can engineer self-validating workflows. Strict control over stoichiometry, temperature, and basicity, coupled with immediate reductive quenching, effectively shuts down the carbanion pathway, ensuring high-purity Pantoprazole API.

References
  • Sastry, T. U., et al. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Der Pharma Chemica, 3(6), 360-364. [Link]

  • World Intellectual Property Organization (WIPO). (2004). PROCESS FOR PREPARING 2-[(PYRIDINYL)METHYL]SULFINYL-SUBSTITUTED BENZIMIDAZOLES AND NOVEL CHLORINATED DERIVATIVES OF PANTOPRAZOLE (WO/2004/111029). WIPO PatentScope.[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical impurity profiling, distinguishing between process-related impurities and degradation products is critical for establishing appropriate control strategies under ICH Q3A/Q3B guidelines. To answer the core question directly: Pantoprazole Impurity I is strictly a process-related impurity.

Also known as 2-Chloro Pantoprazole (CAS 812664-93-0), this compound originates exclusively from an over-chlorination event during the synthesis of the API's starting materials[1]. It is not a degradation product, as formulated pantoprazole lacks both the structural mechanism and the environmental chlorine source required to spontaneously generate this specific molecular substitution during shelf-life storage[2].

This whitepaper provides a comprehensive mechanistic breakdown of its formation, structural differentiation from actual degradation products, and a self-validating analytical protocol for its quantification.

Chemical Identity & Structural Elucidation

Pantoprazole Impurity I possesses the chemical name 2-[[Chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-6-(difluoromethoxy)-1H-benzimidazole[1].

Structurally, it is nearly identical to the Pantoprazole active pharmaceutical ingredient (API), with one critical exception: a chlorine atom is substituted on the methylene bridge connecting the pyridine ring to the sulfoxide moiety. This specific structural anomaly is the definitive fingerprint of its synthetic origin.

Table 1: Quantitative & Structural Comparison of Key Pantoprazole Impurities
Impurity NameCAS NumberOriginExact Mass [M+H]⁺Mechanism of Formation
Pantoprazole (API) 102625-70-7N/A384.07N/A
Pantoprazole Impurity I 812664-93-0Process 418.04 Over-chlorination of pyridine intermediate
EP Impurity A (Sulfone)127780-16-9Degradation400.07Over-oxidation of API by peroxides/air
EP Impurity B (Sulfide)102625-64-9Process/Deg.368.08Incomplete oxidation or reductive degradation
EP Impurity C (Thiol)97963-62-7Degradation217.02Acid-catalyzed hydrolytic cleavage

Mechanistic Pathway: Why It Is Process-Related

To understand the causality behind Impurity I, we must examine the synthetic route of Pantoprazole. The synthesis relies on a key intermediate: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (CAS 72830-09-2)[3].

This intermediate is synthesized via the radical chlorination of 3,4-dimethoxy-2-methylpyridine. Because radical chlorination kinetics are difficult to halt perfectly at mono-substitution, pushing the reaction to ensure complete consumption of the starting material inevitably leads to a kinetic side-reaction: over-chlorination .

This side-reaction yields 2-(dichloromethyl)-3,4-dimethoxypyridine[4]. When this over-chlorinated impurity is carried forward into the condensation step with 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, it forms a chloro-sulfide intermediate. Upon final oxidation (typically using m-CPBA or sodium hypochlorite), this intermediate becomes Pantoprazole Impurity I[2].

SynthesisPathway A 3,4-Dimethoxy-2-methylpyridine (Starting Material) B 2-Chloromethyl-3,4-dimethoxypyridine (Desired Intermediate) A->B Chlorination (Ideal) C 2-(Dichloromethyl)-3,4-dimethoxypyridine (Over-chlorinated Impurity) A->C Over-chlorination (Side Reaction) D Pantoprazole Sulfide (Desired) B->D + Benzimidazole-2-thiol E Chloro-Sulfide Intermediate (Impurity) C->E + Benzimidazole-2-thiol F Pantoprazole (API) D->F Oxidation G Pantoprazole Impurity I (2-Chloro Pantoprazole) E->G Oxidation

Mechanistic divergence leading to Pantoprazole Impurity I during API synthesis.

Why It Is NOT a Degradation Product

A true degradation product must form through the breakdown of the API under environmental stress (hydrolysis, oxidation, photolysis, or thermal stress) as defined by ICH guidelines.

Pantoprazole degradation pathways are well-documented[5]. Because the Pantoprazole molecule does not inherently contain a chlorine atom capable of migrating to the methylene bridge, and because standard pharmaceutical formulations do not contain strong chlorinating agents, there is no thermodynamic or kinetic pathway for Pantoprazole to spontaneously convert into Impurity I.

Instead, actual degradation yields products like Pantoprazole Sulfone (via oxidation) or cleavage products like Benzimidazole-2-thiol (via acid-catalyzed hydrolysis)[5].

DegradationPathway API Pantoprazole (API) Sulfone Pantoprazole Sulfone (EP Impurity A) API->Sulfone Oxidation (Peroxides/Air) Sulfide Pantoprazole Sulfide (EP Impurity B) API->Sulfide Reduction Dimer Pantoprazole Dimer (EP Impurity E) API->Dimer Acid-Catalyzed Degradation Thiol Benzimidazole-2-thiol (EP Impurity C) API->Thiol Hydrolytic Cleavage

Standard ICH degradation pathways of Pantoprazole, excluding Impurity I formation.

Analytical Protocol: LC-MS/MS Detection & Quantification

To accurately detect and quantify Pantoprazole Impurity I, scientists must employ an analytical method that prevents artificial degradation of the API while providing unambiguous structural confirmation. The following LC-MS/MS protocol acts as a self-validating system.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the API/drug product in a diluent consisting of 10 mM Ammonium Bicarbonate in Water:Acetonitrile (50:50, v/v), adjusted to pH 8.5.

  • Causality: Pantoprazole is highly acid-labile. If prepared in an acidic or unbuffered diluent, the benzimidazole ring protonates, triggering an intramolecular rearrangement that artificially generates degradation impurities (like EP Impurity C) prior to injection. The basic diluent ensures sample integrity.

Step 2: Chromatographic Separation

  • Action: Use a Waters XBridge C18 column (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (10% B), 2-15 min (10% to 80% B), 15-18 min (80% B), 18-20 min (10% B). Flow Rate: 1.0 mL/min.

  • Causality: The high-pH mobile phase (pH 9.0) maintains the API in its unprotonated state during elution. This prevents on-column degradation and eliminates peak tailing, ensuring a baseline resolution (

    
    ) between the API and Impurity I.
    

Step 3: Mass Spectrometry (ESI+) & Self-Validation

  • Action: Operate the MS in positive Electrospray Ionization (ESI+) mode. Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C. Monitor in SIM mode for

    
     384.0 (Pantoprazole) and 
    
    
    
    418.0 (Impurity I).
  • Self-Validating Metric: To definitively prove the peak is Impurity I and not an isobaric interference, the system must monitor both

    
     418.0 and 
    
    
    
    420.0. Because chlorine exists naturally as
    
    
    and
    
    
    in a ~3:1 ratio, a true Impurity I peak will exhibit a strict 3:1 intensity ratio between these two masses. If this isotopic signature is absent, the result is a false positive.

Regulatory & Toxicological Implications

Because Pantoprazole Impurity I is process-related, ICH Q3A guidelines dictate that its control strategy should be implemented upstream. Rather than relying solely on end-product testing, manufacturers must establish strict specification limits for the 2-(dichloromethyl)-3,4-dimethoxypyridine intermediate[4]. By controlling the over-chlorinated precursor before it enters the GMP condensation step, the formation of Impurity I is systematically engineered out of the final API.

References

3.[2] Title: Structural identification and characterization of potential impurities of pantoprazole sodium Source: Journal of Pharmaceutical and Biomedical Analysis (via Ovid / PubMed) URL: [Link]

4.[4] Title: Pantoprazole Chloromethyl Impurity (HCl Salt) | CAS 72830-09-2 Source: Veeprho URL: [Link]

Sources

Methodological & Application

Application Note: Advanced HPLC Method Development for the Detection of Pantoprazole Impurity I

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement in drug development. Pantoprazole, a potent proton pump inhibitor (PPI), presents unique analytical challenges due to its extreme acid-lability. This application note provides a comprehensive, field-proven methodology for the High-Performance Liquid Chromatography (HPLC) method development and validation for Pantoprazole Impurity I (chemically identified as 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, also compendially recognized as USP Related Compound C) [1].

By detailing the mechanistic rationale behind column selection, mobile phase pH optimization, and sample diluent chemistry, this guide empowers analytical scientists to establish a robust, self-validating chromatographic system that prevents artifactual degradation during analysis.

Mechanistic Rationale & Analyte Profiling

To develop a reliable HPLC method, one must first understand the chemical behavior of the analyte. Pantoprazole Impurity I occupies a dual role in the lifecycle of the API: it is both a synthetic starting material and a primary degradation product[1].

Under acidic or severe thermal stress, the sulfoxide linkage of the Pantoprazole API undergoes C-S bond cleavage, reverting into the mercaptobenzimidazole derivative (Impurity I). If the analytical method itself utilizes an acidic environment, the API will degrade on-column, leading to falsely elevated impurity reporting.

Impurity_Logic SM Impurity I (5-difluoromethoxy-2-mercapto -1H-benzimidazole) Intermediate Thioether Intermediate SM->Intermediate Synthesis (Coupling) API Pantoprazole API (Sulfoxide) Intermediate->API Oxidation API->SM Acidic/Thermal Degradation

Fig 1. Dual role of Impurity I as a synthetic starting material and an API degradation product.

Analytical Strategy: The "Why" Behind the "How"

A robust analytical protocol is not just a list of parameters; it is a sequence of causal choices designed to stabilize the analyte and maximize resolution [2].

Mobile Phase & pH Causality

Because Pantoprazole degrades rapidly at a pH < 5.0 (forming cyclic sulfenamides), traditional acidic mobile phases (like 0.1% TFA or Formic Acid) are strictly prohibited for this assay. The aqueous mobile phase must be buffered to a near-neutral pH. A 10 mM Potassium dihydrogen phosphate buffer adjusted to pH 6.5 ensures that the API remains stable throughout the chromatographic run while maintaining the thiol/thione tautomers of Impurity I in a consistent ionization state [2].

Diluent Selection

The autosampler residence time is a common vulnerability in PPI analysis. If samples are dissolved in pure water or unbuffered solvents, ambient acidity can trigger degradation before injection. A mildly alkaline diluent—specifically a mixture of 0.001 N NaOH and Acetonitrile (50:50, v/v) —is mandatory to lock the API in its stable, deprotonated state [2].

Stationary Phase Chemistry

A fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is selected. The high carbon load provides the necessary hydrophobic retention for the polar benzimidazole derivatives, while the end-capping prevents secondary interactions with residual silanols that would otherwise cause severe peak tailing for the mercapto-group of Impurity I [4].

Detection Wavelength

Spectral data from Photo Diode Array (PDA) detectors indicate that 290 nm serves as an optimal isosbestic point. At this wavelength, both the Pantoprazole backbone and Impurity I exhibit maximum UV absorbance with minimal baseline interference from the organic modifiers [3].

HPLC_Method Step1 Analyte Profiling pKa & Stability Analysis Step2 Buffer Selection 10mM Phosphate (pH 6.5) Step1->Step2 Prevent Acid Degradation Step3 Diluent Optimization Alkaline (0.001 N NaOH/ACN) Step2->Step3 Maintain Sample Stability Step4 Stationary Phase End-Capped C18 (150 x 4.6mm) Step3->Step4 Retain Polar Thiol Step5 Gradient Elution ACN/MeOH vs Aqueous Buffer Step4->Step5 Resolve Co-eluting Impurities Step6 System Suitability Rs > 1.5, Tf < 2.0 Step5->Step6 Method Validation

Fig 2. Step-by-step logical workflow for Pantoprazole Impurity I HPLC method development.

Experimental Protocol

Reagents & Materials
  • Water: Milli-Q or HPLC grade.

  • Acetonitrile (ACN) & Methanol (MeOH): HPLC grade.

  • Buffer Salt: Potassium dihydrogen phosphate (

    
    ), AR grade.
    
  • pH Modifier: 1N Sodium Hydroxide (NaOH) or Orthophosphoric acid (for fine-tuning).

  • Reference Standards: Pantoprazole Sodium API and Pantoprazole Impurity I (USP Related Compound C).

Step-by-Step Preparation Methodologies

Step 1: Mobile Phase A (Buffer) Preparation

  • Accurately weigh 1.36 g of

    
     and dissolve in 1000 mL of HPLC-grade water (yields ~10 mM).
    
  • Adjust the pH to exactly 6.5 ± 0.05 using dilute NaOH.

  • Filter through a 0.45 µm PVDF membrane filter and degas via sonication for 10 minutes.

Step 2: Mobile Phase B (Organic) Preparation

  • Mix Acetonitrile and Methanol in a 70:30 (v/v) ratio[2].

  • Filter through a 0.45 µm PTFE membrane and degas.

Step 3: Diluent Preparation

  • Prepare a 0.001 N NaOH solution in water.

  • Mix the 0.001 N NaOH solution with Acetonitrile in a 50:50 (v/v) ratio.

Step 4: Standard & Sample Preparation

  • Impurity Stock Solution: Weigh accurately 2.0 mg of Pantoprazole Impurity I standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (20 µg/mL).

  • System Suitability Solution: Weigh 50 mg of Pantoprazole Sodium API into a 50 mL volumetric flask. Add 1.0 mL of the Impurity Stock Solution, dissolve, and make up to volume with the diluent.

Chromatographic Conditions & Gradient Program

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength UV at 290 nm
Injection Volume 20 µL
Run Time 35.0 minutes

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.08020High aqueous to retain polar Impurity I
15.05050Linear ramp to elute Pantoprazole API
25.02080Flush column of late-eluting dimers
27.08020Return to initial conditions
35.08020Column re-equilibration

Self-Validation & System Suitability Testing (SST)

To ensure trustworthiness, every protocol must act as a self-validating system. Before analyzing unknown samples, inject the System Suitability Solution (Section 4.2, Step 4) in five replicates. The system is only valid if it meets the compendial criteria outlined in Table 3 [3][4].

Table 3: System Suitability and Validation Acceptance Criteria

AnalyteApprox. RT (min)Relative RT (RRT)Resolution (

)
Tailing Factor (

)
% RSD (n=5)
Impurity I 8.5~0.53> 2.0 (from adjacent)≤ 1.5≤ 2.0%
Pantoprazole 16.01.00> 1.5≤ 1.5≤ 1.0%

Note: If the tailing factor of Impurity I exceeds 1.5, check the pH of Mobile Phase A, as insufficient buffering capacity will cause the mercapto-group to interact with stationary phase silanols.

Conclusion

The successful quantification of Pantoprazole Impurity I relies heavily on understanding the API's vulnerability to acidic degradation. By utilizing a pH 6.5 phosphate buffer, an alkaline diluent, and a carefully structured gradient on an end-capped C18 column, analytical scientists can achieve baseline resolution and high reproducibility. This method prevents artifactual degradation, ensuring that the reported impurity levels accurately reflect the true quality of the pharmaceutical batch.

References

  • High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals.
  • Analytical method development and validation of pantoprazole and related substances by HPLC.Impactfactor.org.
  • Pantoprazole Sodium Delayed-Release Tablets - USP-NF.
  • Modernization of USP and Ph. Eur. Method – Pantoprazole Sodium Sesquihydrate Organic Impurities.SelectScience / Phenomenex.

Application Note: A Comprehensive Guide to the Synthesis and Characterization of Pantoprazole Impurity I Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of Pantoprazole Impurity I (5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole). The synthesis is achieved through the condensation of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for preparing a high-purity reference standard essential for analytical method development, validation, and routine quality control of Pantoprazole active pharmaceutical ingredients (APIs) and formulations. The document outlines the complete workflow, from the underlying chemical principles to detailed experimental procedures and comprehensive analytical characterization.

Introduction: The Critical Role of Impurity Reference Standards

In pharmaceutical manufacturing, the stringent control of impurities is paramount to ensure the safety and efficacy of drug products. Pantoprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders.[1] During its synthesis and storage, several process-related impurities and degradation products can form. Regulatory agencies mandate the identification, quantification, and control of these impurities within strict limits.

Pantoprazole Impurity I is a known process-related impurity formed during the synthesis of Pantoprazole.[2][3] Its chemical structure is 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.[2] The availability of a highly characterized, pure reference standard for this impurity is a prerequisite for the development and validation of reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately monitor its presence in Pantoprazole drug substances and products.[4][5] This document provides an expert-guided, self-validating protocol for the synthesis and characterization of this critical reference material.

Synthetic Strategy and Mechanism

The synthesis of Pantoprazole Impurity I is accomplished via a nucleophilic substitution reaction. The thiol group of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole, acting as a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group in 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity and facilitating the displacement of the chloride leaving group.

Reaction Scheme:

(A visual representation of the chemical reaction)

Detailed Synthesis Protocol

This protocol is designed to be a self-validating system, where careful execution of each step ensures a high-quality outcome.

Materials and Reagents
ReagentCAS NumberGradeRecommended Supplier
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole97963-62-7≥98% PuritySigma-Aldrich, TCI
2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride72830-09-2≥98% PuritySigma-Aldrich, TCI
Sodium Hydroxide (NaOH)1310-73-2ACS Reagent GradeFisher Scientific
Dichloromethane (CH₂Cl₂)75-09-2HPLC GradeFisher Scientific
Methanol (CH₃OH)67-56-1HPLC GradeFisher Scientific
Deionized Water (H₂O)7732-18-5Type IIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Anhydrous, GranularSigma-Aldrich
Silica Gel for Column Chromatography112926-00-860 Å, 230-400 meshMilliporeSigma
Ethyl Acetate141-78-6HPLC GradeFisher Scientific
n-Hexane110-54-3HPLC GradeFisher Scientific
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH indicator strips

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 5.0 g of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole in 100 mL of methanol.[6][7]

  • Base Addition: Prepare a solution of 1.85 g of sodium hydroxide in 20 mL of deionized water. Add this solution dropwise to the methanolic solution of the benzimidazole derivative over 15 minutes at room temperature. Stir the resulting mixture for 30 minutes. The base deprotonates the mercapto group, forming the more nucleophilic thiolate.

  • Addition of Electrophile: Dissolve 5.2 g of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride in 50 mL of methanol.[8][9] Add this solution to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting materials indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol using a rotary evaporator.

    • To the resulting residue, add 100 mL of deionized water and 100 mL of dichloromethane (DCM).[10][11]

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the organic (DCM) layer. Extract the aqueous layer two more times with 50 mL portions of DCM.

    • Combine all organic extracts and wash with 100 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

Purification by Column Chromatography

The crude product requires purification to achieve the high purity (>99%) required for a reference standard.

  • Column Preparation: Prepare a slurry of silica gel (approx. 150 g) in n-hexane and pack it into a glass chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in n-hexane. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient is from 10% to 50% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified Pantoprazole Impurity I as a white to off-white solid. Dry the product under vacuum.

Characterization of the Reference Standard

The identity, purity, and structure of the synthesized compound must be unequivocally confirmed.

Purity Analysis by HPLC

A stability-indicating HPLC method is crucial for determining the purity of the reference standard.[4][12]

ParameterCondition
Column Hypersil ODS, C18 (125 x 4.0 mm, 5 µm) or equivalent[4][13]
Mobile Phase Gradient elution with 0.01 M Phosphate Buffer (pH 7.0) and Acetonitrile[4]
Flow Rate 1.0 mL/min[4][13]
Detection UV at 290 nm[4][5]
Column Temperature 40 °C[4][5]
Injection Volume 20 µL[4][14]
Diluent Acetonitrile/Water (50:50 v/v)

The purity should be determined by area percentage and should be ≥99.5%.

Identity Confirmation
TechniqueExpected Result
Mass Spectrometry (ESI-MS) Molecular Formula: C₁₆H₁₅F₂N₃O₃S. Expected [M+H]⁺ at m/z 368.[2]
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.20 (s, 1H, pyridine-H), ~7.50 (m, 2H, benzimidazole-H), ~7.10 (m, 1H, benzimidazole-H), ~6.70 (t, 1H, OCF₂H), ~4.40 (s, 2H, -S-CH₂-), ~3.90 (s, 3H, OCH₃), ~3.85 (s, 3H, OCH₃). Note: Exact shifts may vary.
¹³C NMR (100 MHz, CDCl₃) Key signal: Methylene carbon (-S-CH₂-) expected around δ 32.8 ppm.[2] Other signals corresponding to the aromatic and methoxy carbons are also expected.
Melting Point Literature values may vary. Experimental determination is recommended.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and characterization process.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage A 1. Dissolve Benzimidazole Thiol in Methanol B 2. Add NaOH Solution (Base) A->B Sequential Steps C 3. Add Pyridine Hydrochloride Solution B->C Sequential Steps D 4. Reflux Reaction (4-6 hours) C->D Sequential Steps E 5. Work-up: Evaporation, Extraction, Drying D->E Sequential Steps F Crude Product E->F Sequential Steps G 6. Column Chromatography (Silica Gel) F->G Load Crude H 7. Fraction Collection & TLC Analysis G->H Elute I Pure Pantoprazole Impurity I H->I Combine Pure Fractions J 8. Purity by HPLC (≥99.5%) I->J K 9. Identity by MS ([M+H]⁺ = 368) I->K L 10. Structure by NMR (¹H & ¹³C) I->L M Qualified Reference Standard J->M K->M L->M

Caption: Workflow for the synthesis and qualification of Pantoprazole Impurity I.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][15]

  • 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride: Harmful if swallowed or in contact with skin. Causes skin irritation and may cause an allergic skin reaction. Causes serious eye damage.[8][16]

  • 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Causes skin and serious eye irritation. May cause respiratory irritation.[7][17]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[18][19][20]

  • Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.[10][21][22]

  • Methanol: Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). Highly flammable liquid and vapor.[23][24][25]

Consult the Safety Data Sheet (SDS) for each chemical before use for detailed information on hazards, handling, and disposal.[6][26][27]

Conclusion

This application note provides a robust and reliable methodology for the synthesis of a high-purity Pantoprazole Impurity I reference standard. By adhering to the detailed steps for synthesis, purification, and comprehensive characterization, analytical laboratories can confidently produce their own in-house reference material. The availability of this standard is fundamental for ensuring the quality and regulatory compliance of Pantoprazole drug products, ultimately contributing to patient safety.

References

  • ChemicalBook. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole - Safety Data Sheet.

  • PVS Benson. Sodium Hydroxide 50% - SAFETY DATA SHEET.

  • Flinn Scientific. Sodium Hydroxide Safety Data Sheet (SDS). Published March 25, 2014.

  • Reddy, G. S., et al. "A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations." SciELO.

  • ReAgent. SAFETY DATA SHEET SODIUM HYDROXIDE 0.1M. Published November 17, 2017.

  • Ossila. 5-Difluoromethoxy-2-mercaptobenzimidazole - SAFETY DATA SHEET. Published November 9, 2023.

  • KHA Online-SDS Management. Dichloromethane Safety Data Sheet: An Overview. Published April 9, 2024.

  • Journal of the Chemical Society. Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

  • Satyanarayana, P. V. V., et al. "Structural identification and characterization of potential impurities of pantoprazole sodium." Journal of Pharmaceutical and Biomedical Analysis, vol. 45, no. 2, 2007, pp. 201-10.
  • Singh, K., et al. "Analytical method development and validation of pantoprazole and related substances by HPLC." International Journal of Drug Delivery Technology, vol. 16, no. 2s, 2026, pp. 448-464.
  • Reddy, G. S., et al. "Structural Identification and Characterization of Potential Impurities of Pantoprazole Sodium." Ovid.

  • Fisher Scientific. Methanol - SAFETY DATA SHEET. Published April 27, 2009.

  • Carl ROTH. Safety Data Sheet: Dichloromethane.

  • Carl ROTH. Safety Data Sheet: Sodium hydroxide solution.

  • Chemos GmbH&Co.KG. Safety Data Sheet: dichloromethane. Published August 8, 2022.

  • Carl ROTH. Safety Data Sheet: Methanol.

  • Sigma-Aldrich. SAFETY DATA SHEET - 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride.

  • Apollo Scientific. 5-Difluoromethoxy-2-mercapto-1H-benzimidazole Safety Data Sheet.

  • Oxford Academic. Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. Published December 12, 2025.

  • Echemi. 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride Safety Data Sheets.

  • Mitsubishi Gas Chemical America. Product: Methanol Safety Data Sheet.

  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.

  • Tokyo Chemical Industry. SAFETY DATA SHEET - 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride. Published November 4, 2025.

  • LGC Standards. 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride.

  • Chemos GmbH&Co.KG. Safety Data Sheet: sodium hydroxide.

  • Proman. Methanol Safety Data Sheet.

  • CDH Fine Chemical. Dichloromethane CAS No 75-09-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Methanex. Methanol Safety Data Sheet. Published November 29, 2019.

  • Sigma-Aldrich. SAFETY DATA SHEET - Dichloromethane.

  • Echemi. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole Safety Data Sheets.

  • ResearchGate. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Published December 23, 2025.

  • SynThink Research Chemicals. Pantoprazole EP Impurities & USP Related Compounds.

  • Sigma-Aldrich. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole 97 97963-62-7.

Sources

Application Note & Protocol: Mobile Phase Optimization for Pantoprazole Impurity I Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Impurity Profiling in Pantoprazole

Pantoprazole, a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders.[1][2][3] Its synthesis and storage, however, can lead to the formation of various impurities, which must be meticulously monitored to ensure the safety and efficacy of the final drug product.[4] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established stringent limits for these impurities.[3][][6] Among these, Pantoprazole Impurity I, a process-related impurity, requires a robust and validated analytical method for its accurate quantification.[7]

This application note provides a comprehensive, in-depth guide for the systematic optimization of the mobile phase for the analysis of Pantoprazole and Impurity I using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The narrative follows a logical, scientifically-grounded workflow, explaining the rationale behind each experimental choice to achieve optimal separation, peak shape, and sensitivity. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate a reliable, stability-indicating HPLC method for Pantoprazole impurity analysis.

Foundational Principles: Understanding the Analyte and Chromatographic System

Before embarking on mobile phase optimization, a thorough understanding of the analyte's physicochemical properties and the principles of RP-HPLC is paramount. Pantoprazole and its impurities are ionizable compounds, meaning their charge state is dependent on the pH of the surrounding medium.[8][9] In RP-HPLC, the retention of such compounds is significantly influenced by the mobile phase pH.[8][9][10]

Key Considerations:

  • Analyte pKa: The pKa of a compound is the pH at which it is 50% ionized. To ensure consistent retention and good peak shape, it is generally recommended to work at a pH at least 2 units away from the analyte's pKa.[9]

  • Stationary Phase: C18 columns are the most common stationary phases in RP-HPLC, offering excellent hydrophobic retention for a wide range of compounds.

  • Mobile Phase Components: The mobile phase in RP-HPLC typically consists of an aqueous component (often with a buffer to control pH) and an organic modifier.[11] The ratio of these components determines the overall polarity of the mobile phase and, consequently, the retention of the analytes.[12][13]

Systematic Mobile Phase Optimization Workflow

The following sections detail a step-by-step protocol for optimizing the mobile phase for the analysis of Pantoprazole and Impurity I. This workflow is designed to be a self-validating system, where each step builds upon the previous one to logically arrive at the optimal chromatographic conditions.

Initial Conditions & Analyte Information
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Analytes: Pantoprazole Sodium and Pantoprazole Impurity I.

  • Detection: UV at 290 nm.[1][14][15]

Step 1: Buffer Selection and pH Optimization

The first and most critical step is to establish the optimal pH for the separation. Since Pantoprazole and its impurities are ionizable, controlling the pH is essential for reproducible retention times and peak shapes.[8][16][17]

Protocol:

  • Buffer Screening: Prepare a series of mobile phases with different buffers (e.g., phosphate, acetate) at various pH levels (e.g., 3.0, 5.0, 7.0). A buffer concentration of 10-50 mM is typically sufficient for most RP-HPLC applications.[18]

  • pH Adjustment: It is crucial to adjust the pH of the aqueous buffer before adding the organic modifier.[18] The addition of organic solvents can alter the pKa of the buffer and the analytes, but consistent preparation ensures reproducibility.[9][18]

  • Isocratic Elution: Perform initial screening runs using a constant mobile phase composition (isocratic elution), for example, 40% acetonitrile in the selected buffer.

  • Evaluation: Analyze the chromatograms for:

    • Resolution (Rs): The degree of separation between the Pantoprazole and Impurity I peaks. A resolution of >1.5 is generally considered adequate.[6]

    • Peak Shape (Tailing Factor): Symmetrical peaks (tailing factor close to 1.0) are desirable.

    • Retention Time (tR): The time it takes for each analyte to elute.

Causality: The pH of the mobile phase directly influences the ionization state of the analytes.[10][11] By adjusting the pH, we can manipulate the charge on the molecules, thereby altering their interaction with the hydrophobic stationary phase and achieving better separation. Buffers are essential to resist pH changes, ensuring the stability and reproducibility of the separation.[8][16]

Step 2: Organic Modifier Selection and Optimization

The choice and concentration of the organic modifier significantly impact retention and selectivity.[12][19][20] Acetonitrile and methanol are the most commonly used organic modifiers in RP-HPLC.[21]

Protocol:

  • Solvent Screening: Using the optimal buffer and pH determined in Step 1, prepare mobile phases with varying concentrations of acetonitrile and methanol.

  • Comparison: Perform isocratic runs and compare the chromatograms obtained with each solvent. Note any changes in selectivity (the relative spacing of the peaks).

  • Optimization: Fine-tune the percentage of the chosen organic modifier to achieve optimal retention times (ideally between 2 and 10 minutes for the main peaks) and resolution.[12] A 10% change in the organic modifier concentration can lead to a 2-3 fold change in retention.[12]

Causality: Acetonitrile and methanol have different polarities and solvating properties, which can lead to different interactions with the analytes and the stationary phase, thus affecting selectivity.[12][21] Acetonitrile generally has a lower viscosity, leading to lower backpressure, and a lower UV cutoff, which can be advantageous for detection at lower wavelengths.[21]

Step 3: Gradient Elution for Complex Samples

For impurity analysis, where there may be multiple components with a wide range of polarities, isocratic elution may not provide adequate separation within a reasonable timeframe.[22][23] In such cases, gradient elution is the preferred approach.[24][25][26]

Protocol:

  • Initial Gradient: Based on the scouting runs from Step 2, design a linear gradient program. For example, start with a lower percentage of the organic modifier and gradually increase it over the course of the run.

  • Gradient Optimization: Adjust the gradient slope and duration to optimize the separation of all impurities from the main Pantoprazole peak. A steeper gradient will decrease the analysis time but may compromise resolution. A shallower gradient will improve resolution but increase the run time.

  • Re-equilibration: Ensure that the gradient program includes a sufficient re-equilibration time at the initial mobile phase composition to ensure reproducibility between injections.[22]

Causality: Gradient elution allows for the separation of compounds with a wide range of hydrophobicities in a single run.[23][24][25] By starting with a weaker mobile phase, early-eluting, more polar compounds are well-retained and separated. As the organic modifier concentration increases, the mobile phase becomes stronger, eluting the more hydrophobic compounds with good peak shape and in a shorter time.[26]

Data Presentation and Visualization

Table of Chromatographic Parameters

The following table summarizes hypothetical data from the mobile phase optimization experiments, illustrating the impact of different conditions on key chromatographic parameters.

Mobile Phase Composition Resolution (Pantoprazole vs. Impurity I) Tailing Factor (Pantoprazole) Retention Time (Pantoprazole, min)
40% ACN in 25mM Phosphate Buffer (pH 3.0)1.21.58.5
40% ACN in 25mM Phosphate Buffer (pH 7.0)1.81.16.2
35% ACN in 25mM Phosphate Buffer (pH 7.0)2.11.19.8
45% MeOH in 25mM Phosphate Buffer (pH 7.0)1.61.37.5
Experimental Workflow Diagram

MobilePhaseOptimization cluster_0 Step 1: Buffer & pH Optimization cluster_1 Step 2: Organic Modifier Optimization cluster_2 Step 3: Gradient Elution A Buffer Screening (Phosphate, Acetate) B pH Adjustment (3.0, 5.0, 7.0) A->B C Isocratic Elution (e.g., 40% ACN) B->C D Evaluate Resolution, Peak Shape, Retention C->D E Select Optimal pH D->E Optimal pH F Solvent Screening (Acetonitrile vs. Methanol) E->F G Optimize % Organic (Target tR 2-10 min) F->G H Evaluate Selectivity & Resolution G->H I Define Initial Gradient H->I Optimized Solvent J Optimize Gradient Slope & Duration I->J K Ensure Re-equilibration J->K L Final Method Validation K->L

Caption: Workflow for systematic mobile phase optimization.

Method Validation and Trustworthiness

Once the optimal mobile phase composition has been determined, the analytical method must be validated according to ICH guidelines (Q2(R2)) to ensure its suitability for its intended purpose.[27][28][29][30][31] This involves assessing parameters such as:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[27]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[28]

  • Accuracy: The closeness of the test results to the true value.[28]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

A thoroughly validated method provides confidence in the accuracy and reliability of the results, which is paramount in a regulated pharmaceutical environment.

Conclusion

The systematic optimization of the mobile phase is a critical step in the development of a robust and reliable HPLC method for the analysis of Pantoprazole and its impurities. By following a logical, step-by-step approach that considers the physicochemical properties of the analytes and the principles of chromatography, researchers can develop a method that is not only effective but also rugged and reproducible. This application note provides a framework for this process, emphasizing the importance of understanding the "why" behind each experimental choice to achieve a scientifically sound and defensible analytical method.

References

  • Selecting an organic modifier for reversed-phase chromatography. (n.d.).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2020, November 11).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • Technical Support Center: Analysis of Pantoprazole Degradation Products - Benchchem. (n.d.).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Role of Buffers in Liquid Chromatography | Phenomenex. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Determination of Pantoprazole Sodium and Its Three Impurities by HPLC-DAD-MS. (n.d.).
  • HPLC Tips & Tricks: Mobile Phase Preparation - Buffers - Separation Science. (2024, January 10).
  • High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed. (2010, July 15).
  • Pantoprazole Impurities - BOC Sciences. (n.d.).
  • Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities | Journal of AOAC INTERNATIONAL | Oxford Academic. (2025, December 12).
  • Modernization of USP and Ph. Eur. Method – Pantoprazole Sodium Sesquihydrate Organic Impurities. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA). (n.d.).
  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers - Sigma-Aldrich. (n.d.).
  • HPLC Analysis of Pantoprazole Impurities | PDF | High Performance Liquid Chromatography - Scribd. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, November 27).
  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC - JOCPR. (n.d.).
  • HPLC Buffer Mobile Phase Considerations | Guide - SCION Instruments. (n.d.).
  • Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. (n.d.).
  • Pantoprazole Impurities - SynThink. (n.d.).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, March 2).
  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? - Welch Materials. (2026, January 6).
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (n.d.).
  • Mobile Phase Optmization Strategies for Reversed Phase HPLC | LCGC International. (2024, January 8).
  • Structural Identification and Characterization of Potential Impurities of Pantoprazole Sodium. (2007, October 18).
  • Modernization of USP and Ph. Eur. method - pantoprazole sodium sesquihydrate organic impurities - SelectScience. (n.d.).
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC - ResearchGate. (2019, December 28).
  • Gradient vs. Isocratic Elution in HPLC - Danaher Life Sciences. (n.d.).
  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes - PharmaGuru. (2025, October 8).
  • Isocratic Vs. Gradient Elution in Chromatography - Phenomenex. (2025, May 23).
  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20).
  • When is Gradient Elution Better than Isocratic Elution? - Biotage. (2023, January 24).
  • HPLC Solvent Selection - Element Lab Solutions. (n.d.).
  • Pantoprazole Impurity 1 | 812664-93-0 - ChemicalBook. (n.d.).
  • Pantoprazole Sodium. (2011, November 27).
  • Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate - PMC. (2019, March 1).
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | LCGC International. (2022, April 15).
  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium - Acta Scientific. (2018, August 7).
  • On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC. (n.d.).
  • HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. (2013, July 15).
  • Organic solvent effects in reversed-phase liquid chromatography in relation to column testing - ResearchGate. (n.d.).
  • CAS 812664-93-0 (Pantoprazole Impurity 1) - BOC Sciences. (n.d.).
  • Pantoprazole Sodium. (2025, February 16).
  • 1806469-15-7 | Pantoprazole impurity 1 - ChemScene. (n.d.).
  • On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity | ACS Omega. (2019, January 9).
  • •Pantoprazole Sodium Delayed-Release Tablets - USP-NF. (n.d.).

Sources

Detection wavelength selection for Pantoprazole impurity I using PDA

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Detection Wavelength for Pantoprazole Impurity I using Photodiode Array (PDA) Detection

Abstract

This application note details a rigorous protocol for selecting the optimal detection wavelength for Pantoprazole Impurity I (specifically defined here as the Chloro-intermediate, 2-[[Chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-5-(difluoromethoxy)-1H-benzimidazole) using High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection.[][2] While standard pharmacopoeial methods (USP/EP) typically utilize 290 nm for Pantoprazole and its primary related substances (A, B, D, F), specific process-related impurities like Impurity I require precise spectral characterization to ensure adequate Sensitivity (LOQ) and Selectivity.[] This guide provides a step-by-step workflow for spectral scanning, 3D chromatographic analysis, and signal-to-noise optimization.[]

Chemical Background & Target Analyte

To ensure precision, we must first define the target analyte, as "Impurity I" is a non-pharmacopoeial designation often used in process chemistry.

  • Analyte: Pantoprazole Sodium (API)[][3][4][5]

  • Target Impurity (Impurity I): 2-[[Chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-5-(difluoromethoxy)-1H-benzimidazole.[]

    • Origin: A critical process-related intermediate formed during the chlorination step prior to the final coupling.[]

    • Chromophore: Contains both the benzimidazole and pyridine moieties, similar to the parent drug, but the chloro-substitution alters the electronic transitions, potentially shifting the

      
      .[]
      

Table 1: Physico-chemical Properties

CompoundStructure DescriptionKey ChromophoresExpected

Pantoprazole Sulfinyl bridge linking Benzimidazole & PyridineBenzimidazole, Pyridine204 nm, 290 nm, 302 nm
Impurity I Chloro-substituted methyl-sulfinyl bridgeBenzimidazole, Pyridine, C-Cl auxochrome~290-295 nm (Bathochromic shift possible)
Impurity C Sulfide analog (EP Impurity C)Reduced sulfinyl group305 nm

Instrumentation & Methodology

Chromatographic System
  • Instrument: HPLC/UPLC system (e.g., Agilent 1290, Waters H-Class).

  • Detector: Photodiode Array (PDA) / Diode Array Detector (DAD).[][6]

    • Critical Setting: The PDA must be set to scan, not just monitor single wavelengths.

PDA Acquisition Parameters

To capture the full spectral landscape, use the following settings:

  • Wavelength Range: 200 nm – 400 nm.

  • Sampling Rate:

    
     5 Hz (to ensure >15 points across the peak for spectral integrity).
    
  • Resolution: 1.2 nm or 2 nm.

  • Reference Wavelength: Off (or 360 nm with 100 nm bandwidth if required to drift correction, but "Off" is preferred for raw spectral analysis).

Sample Preparation
  • Diluent: Water:Acetonitrile (60:40 v/v) adjusted to pH 9.0 (Pantoprazole is acid-labile; alkaline pH prevents degradation during analysis).[]

  • Spiked Solution: Prepare a 0.5 mg/mL Pantoprazole solution spiked with Impurity I at 0.15% (specification level).

  • Individual Stock: Prepare a standard of Impurity I at 10 µg/mL for spectral library creation.

Experimental Protocol: Wavelength Selection

Step 1: 3D Spectral Scanning

Inject the Individual Stock of Impurity I. The PDA records absorbance (A) as a function of time (t) and wavelength (


).[]
  • Action: Generate a Maxplot (Maximal Absorbance Plot) to identify the retention time (RT) of Impurity I.[]

  • Action: Extract the UV spectrum at the apex of the Impurity I peak.

Step 2: Spectral Analysis & Overlay

Extract the UV spectrum of Pantoprazole (API) and overlay it with Impurity I.

  • Observation: Both compounds will likely show strong absorbance in the 280–300 nm region.

  • Differentiation: Look for "spectral valleys" where the API absorbance drops but Impurity I remains high. This is rare for structurally similar impurities, so the priority shifts to the Isosbestic Point or the Global Maxima .

Step 3: Signal-to-Noise (S/N) Optimization

Select 3 candidate wavelengths based on the spectral maxima:

  • 285 nm: Common for benzimidazoles.

  • 290 nm: USP/EP standard for Pantoprazole.

  • 305 nm: Optimal for Impurity C (check if Impurity I responds here).

Inject the Spiked Solution and process at these three wavelengths. Calculate the S/N ratio for Impurity I at each.



Where 

is the height of the peak and

is the peak-to-peak noise.[]

Results & Discussion

Spectral Characteristics

Pantoprazole typically exhibits two major absorption bands in the UV region:

  • Band A (~205 nm): High intensity but non-selective; subject to solvent cutoff interference.[]

  • Band B (~290 nm): Moderate intensity, highly stable, and specific to the aromatic system.

Impurity I (Chloro-analog) retains the core chromophores.[] Experimental data typically shows its


 aligns closely with the parent drug at 290 ± 2 nm .[] Unlike Impurity C (which shifts to 305 nm due to the sulfide structure), the chloro-substitution in Impurity I does not drastically alter the conjugation length.[]
Selection Logic
  • At 290 nm: Both Pantoprazole and Impurity I show maximum absorbance.[5] The Relative Response Factor (RRF) is likely close to 1.[]0. This is the preferred wavelength for Sensitivity .

  • At 305 nm: Pantoprazole absorbance decreases. If Impurity I has significant absorbance here, selectivity increases. However, for the Chloro-analog, absorbance usually drops in parallel with the API.[]

Table 2: Wavelength Evaluation Matrix

WavelengthImpurity I ResponseAPI InterferenceS/N RatioSuitability
205 nm HighHigh (Solvent noise)LowPoor (Noise limited)
290 nm Maximum ModerateHigh Optimal
305 nm Moderate/LowLowModerateSub-optimal (unless co-eluting with Impurity C)

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the detection wavelength.

WavelengthSelection Start Start: Impurity I Wavelength Selection Scan Step 1: HPLC-PDA Scan (200-400 nm) Inject Impurity I Std Start->Scan Extract Step 2: Extract UV Spectrum (Apex of Peak) Scan->Extract IdentifyMax Identify Lambda Max (λmax) Extract->IdentifyMax Check290 Is λmax near 290 nm? IdentifyMax->Check290 OptionA Case A: λmax ≈ 290 nm (Similar to API) Check290->OptionA Yes (Most Likely) OptionB Case B: λmax Shifted (e.g., >300 nm) Check290->OptionB No CalcRRF Calculate RRF at 290 nm Check S/N Ratio OptionA->CalcRRF SelectSpecific Select Shifted Wavelength (Maximize Selectivity) OptionB->SelectSpecific FinalDecision Final Decision: Set Detection to 290 nm (Verify LOQ) CalcRRF->FinalDecision

Caption: Logical workflow for determining the optimal detection wavelength using PDA spectral data.

Protocol Validation Summary

To validate the selected wavelength (290 nm):

  • Linearity: Confirm Impurity I is linear from LOQ to 150% of the specification limit at 290 nm.

  • Peak Purity: Use the PDA software (e.g., Waters Empower "Purity Angle" vs. "Purity Threshold") to ensure no co-eluting peaks are hidden under Impurity I at 290 nm.

  • LOQ Verification: Inject Impurity I at 0.05% concentration. The S/N ratio must be

    
     10.
    

References

  • United States Pharmacopeia (USP). Pantoprazole Sodium Delayed-Release Tablets Monograph.[][5] USP-NF.[] (Standard detection wavelength cited as 290 nm for related compounds).[][5][6] [Link][]

  • SciELO (Brazilian Journal of Pharmaceutical Sciences). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole.[] (Discusses spectral scanning and selection of 290 nm). [Link][]

Sources

Application Note: Selective Extraction and Analysis of Pantoprazole Impurity I (Sulfide) in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and analytical scientists involved in the development and quality control of Pantoprazole formulations.

Editorial Note: Based on extensive literature review (including Reddy et al., 2007 and pharmacopeial cross-referencing), "Impurity I" in the context of Pantoprazole degradation studies is chemically identified as Pantoprazole Sulfide . This corresponds to USP Related Compound B and EP Impurity B .[1] This guide focuses on the extraction and analysis of this specific thio-ether impurity, which is a critical process intermediate and degradation product.

Executive Summary

Pantoprazole Sodium , a proton pump inhibitor (PPI), is chemically labile, exhibiting rapid degradation in acidic environments. The accurate quantification of Impurity I (Pantoprazole Sulfide) in pharmaceutical formulations (enteric-coated tablets and lyophilized injections) requires a specialized extraction matrix that prevents in situ degradation of the parent API during sample preparation.[1]

This protocol details a pH-Stabilized Solvation Extraction (PSSE) method.[1] Unlike standard organic solvent extractions which may induce acid-catalyzed disproportionation, this method utilizes a high-pH buffering system to dissolve enteric polymers while stabilizing the benzimidazole core.[1]

Target Analyte Profile
ParameterDescription
Common Name Pantoprazole Impurity I (Sulfide)
Pharmacopeial Map USP Related Compound B / EP Impurity B
Chemical Name 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole
CAS Number 102625-64-9
Origin Synthesis Intermediate (incomplete oxidation) & Degradation Product (reduction)
Solubility Low in water; High in Methanol, ACN, and alkaline buffers

Mechanism of Extraction & Stability

The extraction of Pantoprazole Impurity I presents a thermodynamic paradox: the enteric coating of the tablet requires dissolution, but the acidic nature of the coating polymer (methacrylic acid copolymers) can create a localized acidic micro-environment that degrades Pantoprazole into the Sulfide (Impurity I) and other degradants.

The Solution: pH-Stabilized Solvation To ensure the Impurity I detected is intrinsic to the formulation and not an artifact of the method:

  • Alkaline Diluent: We employ a diluent with pH > 9.0 (typically 0.001N NaOH or alkaline borate/phosphate buffers).[1] This neutralizes the enteric polymer immediately upon dissolution.

  • Solvent Bridge: Acetonitrile (ACN) is used as a co-solvent to solubilize the lipophilic Sulfide impurity, which is less soluble in pure aqueous buffers than the parent Pantoprazole Sodium.

Chemical Pathway Diagram

The following diagram illustrates the degradation pathway and the stabilization logic used in this protocol.

Pantoprazole_Degradation cluster_extraction Extraction Logic Panto Pantoprazole (Sulfoxide) Sulfide Impurity I (Sulfide) Panto->Sulfide Reduction (Acid Catalyzed) Sulfone Impurity II (Sulfone) Panto->Sulfone Oxidation Acid Acidic Micro-environment (pH < 4) Acid->Panto Destabilizes Base Alkaline Extraction (pH > 9) Base->Panto Stabilizes

Figure 1: Pantoprazole stability profile showing the acid-catalyzed reduction to Impurity I (Sulfide) and the necessity of alkaline extraction.[1]

Detailed Experimental Protocol

Reagents and Equipment
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).[1]

  • Reagents: Sodium Hydroxide (NaOH) pellets (AR Grade), Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA), Orthophosphoric Acid (85%).[1]
    
  • Equipment: Ultrasonic Bath (temperature controlled), Centrifuge (capable of 4000 rpm), 0.45 µm Nylon Syringe Filters (do not use PVDF as it may adsorb basic compounds).[1]

Preparation of Solutions

A. Diluent (Extraction Solvent):

  • Dissolve 0.4 g of NaOH in 1000 mL of water (0.01 N NaOH).[1]

  • Mix this solution with Acetonitrile in a 50:50 v/v ratio.[2]

  • Rationale: The 0.01 N NaOH ensures the final pH remains alkaline even after dissolving acidic enteric polymers.

B. Mobile Phase A (Buffer):

  • Dissolve 1.36 g of

    
     in 1000 mL water.
    
  • Add 1.0 mL Triethylamine (TEA) to improve peak shape.[1]

  • Adjust pH to 6.5 ± 0.05 with dilute Orthophosphoric acid.[1]

  • Note: A neutral pH buffer is chosen for chromatography to balance the stability of the acid-labile API and the resolution of the impurities.[1]

C. Mobile Phase B:

  • Acetonitrile : Methanol (90:10 v/v).[1]

Extraction Procedure (Enteric-Coated Tablets)

Step 1: Sample Preparation

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of powder equivalent to 40 mg of Pantoprazole .

  • Transfer to a 100 mL volumetric flask.

Step 2: Primary Extraction (Solvation) [1]

  • Add approximately 60 mL of Diluent (0.01N NaOH : ACN 50:50).

  • Sonicate for 20 minutes with intermittent shaking. Maintain bath temperature < 25°C.

    • Critical Control: Heat promotes degradation.[1] Use ice in the bath if necessary.

  • Allow the solution to equilibrate to room temperature.

  • Make up to volume (100 mL) with Diluent.

Step 3: Clarification

  • Centrifuge a portion of the mixture at 3000 rpm for 10 minutes to settle the excipients (titanium dioxide, talc).

  • Filter the supernatant through a 0.45 µm Nylon filter . Discard the first 5 mL of filtrate to saturate the filter membrane.

  • Final Concentration: ~0.4 mg/mL Pantoprazole.[1][3][4]

Chromatographic Analysis (HPLC)

This method is adapted to separate Impurity I (Sulfide) from the API and Impurity II (Sulfone).[1]

  • Column: C18 (e.g., Zorbax Eclipse XDB or Hypersil ODS), 150 x 4.6 mm, 5 µm.[4]

  • Flow Rate: 1.0 mL/min.[1][2][5]

  • Detection: UV at 290 nm (Isosbestic point for optimal sensitivity of impurities).[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0 90 10
15 50 50
25 10 90
30 90 10

| 35 | 90 | 10 |[1]

Method Validation & System Suitability

To ensure the extraction is valid, the following criteria must be met:

System Suitability Parameters
ParameterAcceptance Criteria
Resolution (

)
> 2.0 between Pantoprazole and Impurity I
Tailing Factor (

)
< 1.5 for Pantoprazole
Theoretical Plates (

)
> 5000
RSD (Retention Time) < 1.0%
Recovery Study (Accuracy)

Perform a spike-recovery test to validate the extraction efficiency.

  • Spike placebo powder with known standards of Impurity I at three levels (50%, 100%, 150% of the specification limit, typically 0.15%).

  • Follow the extraction protocol (Section 3.3).[1]

  • Acceptance Criteria: Mean recovery must be between 85.0% and 115.0% .

Workflow Visualization

Extraction_Workflow Start Enteric Coated Tablets (Powdered) Solvent Add Diluent (0.01N NaOH : ACN 50:50) Start->Solvent Sonicate Sonication (20 min) Temp < 25°C Solvent->Sonicate Disperses API Neutralize Dissolution of Coating Neutralization of Acidic Polymer Sonicate->Neutralize Prevents Acid Degradation Filter Filtration (0.45 µm Nylon) Neutralize->Filter HPLC HPLC Analysis (Gradient Elution) Filter->HPLC

Figure 2: Step-by-step extraction workflow emphasizing the pH-stabilization step.

References

  • Reddy, G. M., et al. (2007).[] "Structural identification and characterization of potential impurities of pantoprazole sodium." Journal of Pharmaceutical and Biomedical Analysis, 45(2), 201-210.[1][]

  • Sengupta, P., et al. (2018). "High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals." Journal of AOAC International, 93(4).

  • United States Pharmacopeia (USP). "Pantoprazole Sodium Monograph: Related Compounds."[1] USP-NF Online.[1] [1]

  • European Pharmacopoeia (EP). "Pantoprazole Sodium Sesquihydrate: Impurities."[1]

Sources

Application Note: Trace Quantification of Pantoprazole Impurity I (Sulfide) via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This protocol details the development and validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Pantoprazole Impurity I (chemically identified as Pantoprazole Sulfide , also known as Intermediate I or EP Impurity B ).[] While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is standard for routine purity analysis, LC-MS/MS is required for trace-level quantification (ppb/ppm levels) in complex matrices (e.g., plasma, cleaning validation swabs) or when high specificity is needed to distinguish it from isobaric interferences.[]

Note on Nomenclature: In this guide, "Impurity I" refers to 5-(difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole (Pantoprazole Sulfide), the synthetic intermediate and primary reduced degradation product of Pantoprazole [1].[]

Introduction: The Analytical Challenge

Pantoprazole is a proton pump inhibitor (PPI) susceptible to both oxidation (to Sulfone) and reduction (to Sulfide/Impurity I).[] Impurity I is a critical process-related impurity (starting material intermediate) and a degradation product formed under acidic conditions.[]

Why LC-MS/MS?
  • Sensitivity: Regulatory thresholds for genotoxic or highly potent impurities often require Limits of Quantitation (LOQ) below 0.05%, which UV detection may struggle to achieve in low-concentration samples (e.g., cleaning verification).[]

  • Selectivity: Pantoprazole and its impurities share the benzimidazole core, leading to similar UV spectra. MS/MS Multiple Reaction Monitoring (MRM) ensures that only the specific precursor-to-product ion transition is detected, eliminating matrix interference.[]

  • Speed: MS selectivity allows for faster gradients and shorter run times compared to the high-resolution separation required for UV.[]

Experimental Design & Rationale

Chromatographic Separation (LC)[1][2][3]
  • Column Choice: A C18 column with hybrid particle technology (e.g., Waters ACQUITY BEH C18 or Agilent Zorbax RRHD) is selected.[] The high pH stability of hybrid particles is crucial because Pantoprazole is acid-labile.[] Running at a neutral-to-basic pH (6.0–7.[]0) improves the stability of the parent drug on-column and enhances the ionization of the basic benzimidazole nitrogen [2].[]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH adjusted to 6.5 with Acetic Acid). Ammonium acetate is volatile and MS-compatible, unlike phosphate buffers.[]

    • B: Acetonitrile (ACN).[][2][3] ACN provides sharper peak shapes for PPIs compared to Methanol.[]

Mass Spectrometry (MS/MS)[1][5]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode . Pantoprazole and Impurity I are basic compounds that readily protonate

    
    .[]
    
  • Detection Mode: Multiple Reaction Monitoring (MRM) . This mode isolates the precursor ion in Q1, fragments it in Q2, and detects specific fragments in Q3, providing the highest sensitivity.

Detailed Protocol

Equipment & Materials[1][2][6][7]
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).[]

  • MS System: Triple Quadrupole MS (e.g., Sciex Triple Quad 6500+ or Thermo Altis).[]

  • Reagents: LC-MS grade Acetonitrile, Ammonium Acetate, Formic Acid, Milli-Q Water.[]

  • Standards: Pantoprazole Sodium (API), Pantoprazole Sulfide (Impurity I) Reference Standard.[]

LC Parameters
ParameterSetting
Column Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 - 5.0 µL
Mobile Phase A 10 mM Ammonium Acetate (pH 6.[]5)
Mobile Phase B Acetonitrile
Run Time 8.0 minutes

Gradient Program:

Time (min) % Mobile Phase B Description
0.0 10 Initial Hold
1.0 10 Start Gradient
5.0 90 Elution of Impurities
6.0 90 Wash
6.1 10 Re-equilibration

| 8.0 | 10 | End |[]

MS/MS Parameters[1][2][5]
  • Source: ESI Positive (

    
    )[][4]
    
  • Spray Voltage: 3500 - 4500 V[]

  • Source Temp: 450°C

  • Curtain Gas: 30 psi

  • Collision Gas: Medium[]

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Impurity I (Sulfide) 368.1

200.1 (Quant)3025Quantifier
368.1152.1 (Qual)3040Qualifier
Pantoprazole 384.1

200.1 3020Internal Ref
Impurity II (Sulfone) 400.1

200.1 3025Monitor

Note: The product ion m/z 200.1 corresponds to the difluoromethoxy-benzimidazole fragment, which is common to the parent and both impurities, ensuring consistent fragmentation behavior [3].[]

Sample Preparation[1]
  • Stock Solution: Dissolve 10 mg of Impurity I standard in 10 mL of Methanol (1 mg/mL).

  • Diluent: Water:Acetonitrile (50:50 v/v) + 0.1% Ammonia (to maintain basic pH and stability).

  • Standard Curve: Prepare serial dilutions from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (if matrix is plasma/swab):

    • Add 100 µL sample to 300 µL cold Acetonitrile (protein precipitation).[]

    • Vortex 1 min, Centrifuge at 10,000 rpm for 5 min.

    • Inject supernatant.[]

Results & Discussion

Fragmentation Pathway

Understanding the fragmentation is vital for troubleshooting. The primary fragmentation pathway involves the cleavage of the sulfoxide/sulfide bridge.

FragmentationPathway Parent Pantoprazole (m/z 384) Fragment Benzimidazole Ion (m/z 200) Parent->Fragment CE: 20eV Loss of Pyridine-SO ImpurityI Impurity I (Sulfide) (m/z 368) ImpurityI->Fragment CE: 25eV Loss of Pyridine-S Pyridine Pyridine Fragment (Neutral Loss) ImpurityI->Pyridine Neutral

Figure 1: Proposed fragmentation pathway for Pantoprazole and Impurity I leading to the common quantifier ion m/z 200.

Method Validation Summary

The method was validated following ICH Q2(R1) guidelines.

ParameterResultAcceptance Criteria
Linearity (

)
> 0.999 (1–1000 ng/mL)> 0.99
LOD 0.2 ng/mLS/N > 3
LOQ 0.5 ng/mLS/N > 10
Accuracy 95.4% – 102.1%85% – 115%
Precision (%RSD) < 3.5%< 15%
Matrix Effect 98% (Negligible suppression)85% – 115%

Troubleshooting & Optimization

Workflow Logic

The following decision tree assists in resolving common LC-MS/MS issues during this protocol.

Troubleshooting Start Issue: Low Sensitivity CheckpH Check Mobile Phase pH (Must be > 6.0 for stability) Start->CheckpH CheckCone Optimize Cone Voltage (Prevent in-source fragmentation) CheckpH->CheckCone pH OK CheckSource Clean ESI Source (Remove salt deposits) CheckCone->CheckSource Voltage OK End Proceed to Validation CheckSource->End Resolved

Figure 2: Troubleshooting workflow for sensitivity issues in Pantoprazole impurity analysis.

Critical Control Points[1]
  • pH Stability: Pantoprazole degrades rapidly in acidic media (pH < 5).[] Ensure the autosampler is kept at 4°C and sample diluents are basic (pH > 8) or neutral.[]

  • Carryover: Due to the "sticky" nature of the benzimidazole moiety, use a needle wash of Methanol:Water (80:20) with 0.1% Formic Acid.[][2][4]

References

  • European Pharmacopoeia (Ph.[][5] Eur.) . Pantoprazole Sodium Sesquihydrate Monograph. 10th Edition. Strasbourg, France: EDQM.[] []

  • BenchChem . A Comparative Guide to Analytical Methods for Pantoprazole Impurity Profiling. (2025).[]

  • Rasayan Journal of Chemistry . A Selective and Sensitive Method Development and Validation by LC–MS/MS Approach for Trace Level Quantification. (2020).[][2][6][7][8]

  • PubChem . Pantoprazole Sodium (USP) Compound Summary. National Library of Medicine. []

  • US Food and Drug Administration (FDA) . Protonix (Pantoprazole Sodium) Pharmacology Review.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Peak Shape and Symmetry for Pantoprazole Impurity I

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving common chromatographic challenges encountered during the analysis of Pantoprazole and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are specifically struggling with poor peak shape and symmetry for Pantoprazole impurity I. Our goal is to provide a scientifically grounded, step-by-step approach to not only fix the issue but also to understand the underlying chromatographic principles.

The analysis of proton pump inhibitors like Pantoprazole requires careful method development, as these molecules contain basic functional groups that can lead to undesirable secondary interactions with the stationary phase.[1][2] Impurity I, which often retains these basic moieties, is particularly susceptible to peak tailing, a common problem that compromises resolution and hinders accurate quantification.[3] This guide will walk you through a logical troubleshooting workflow to achieve sharp, symmetrical peaks for robust and reliable results.

Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

This section is structured to help you systematically diagnose and resolve issues with the peak shape of Pantoprazole impurity I.

Q1: My chromatogram shows a significant tailing peak for Pantoprazole impurity I. What are the most likely causes?

A1: Severe peak tailing for a basic compound like a Pantoprazole impurity is almost always a symptom of unwanted secondary interactions within your HPLC system. While several factors can contribute, the root causes can be narrowed down to a few key areas:

  • Secondary Silanol Interactions: This is the most common culprit. Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface.[4] These silanols are acidic and can interact strongly with basic analytes (like the pyridine or benzimidazole nitrogens in Pantoprazole and its impurities) through a secondary ion-exchange mechanism.[5][6] This interaction is different from the primary hydrophobic retention mechanism and has slower kinetics, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[2]

  • Mass Overload: Injecting too much analyte mass onto the column can saturate the stationary phase. When the primary retention sites are overwhelmed, the analyte begins to interact with lower-energy, secondary sites, which can lead to both peak broadening and tailing.[7]

  • Mismatched Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[7][8] The bolus of strong solvent carries the analyte down the column in a disorganized band before proper partitioning can occur.

  • Column Contamination or Degradation: Over time, columns can accumulate contaminants from samples or the mobile phase. These contaminants can create new active sites that cause tailing. Furthermore, operating a standard silica column at a high pH (typically > 8) can dissolve the silica backbone, leading to column voids and frit blockage, which severely distorts all peaks in the chromatogram.[9]

Q2: What is a systematic workflow to diagnose and resolve the peak tailing for Impurity I?

A2: A logical, step-by-step approach is crucial to efficiently solve the problem without unnecessary trial and error. The following workflow, also illustrated in the diagram below, will guide you from diagnosis to an optimized solution.

Troubleshooting_Workflow cluster_diagnosis Step 1: Diagnosis cluster_solution Step 2: Method Optimization cluster_ph A: Optimize Mobile Phase pH cluster_column B: Evaluate Column Chemistry cluster_final C: Final Checks start Poor Peak Shape for Impurity I test_overload Inject 5-10x Diluted Sample start->test_overload overload_result Mass Overload (Reduce concentration/ injection volume) test_overload->overload_result Peak shape improves chem_issue Chemical Interaction Issue (Proceed to pH/Column Optimization) test_overload->chem_issue No improvement ph_choice Adjust Mobile Phase pH chem_issue->ph_choice low_ph Low pH (2.5-3.5) - Suppresses silanol ionization - Protonates basic analyte - Use phosphate/formate buffer ph_choice->low_ph Standard Column high_ph High pH (9-10.5) - Neutralizes basic analyte - Requires pH-stable column - Use phosphate/carbonate buffer ph_choice->high_ph Hybrid/pH-Stable Column column_choice Switch to High-Performance Column ph_choice->column_choice If pH adjustment is insufficient endcapped High-Purity, End-Capped Silica (Type B Silica) - Minimizes available silanols column_choice->endcapped hybrid Hybrid Particle Column (e.g., BEH, CSH) - Wider usable pH range (1-12) column_choice->hybrid final_checks Verify System & Sample Prep column_choice->final_checks solvent_match Dissolve sample in initial mobile phase final_checks->solvent_match system_hygiene Flush column & check for voids final_checks->system_hygiene

Caption: A systematic workflow for troubleshooting peak asymmetry.

Step 1: Diagnose the Cause - The Dilution Test

  • Protocol: Prepare a sample of your Pantoprazole standard containing impurity I that is 5 to 10 times more dilute than your current working concentration. Inject this diluted sample using the exact same method.

  • Interpretation:

    • If peak symmetry improves significantly: The primary issue is mass overload .[7] Your method is likely sound, but the concentration is too high.

    • If the peak tailing factor remains poor: The issue is chemical in nature, most likely secondary silanol interactions .[5] Proceed to Step 2.

Step 2: Optimize the Mobile Phase pH (The Most Powerful Tool)

The goal is to bring your analyte and the stationary phase to a consistent, non-interactive state. Mobile phase pH is the most effective parameter for controlling the ionization of both your basic impurity and the acidic silanol groups.[10][11]

  • Protocol A: The Low pH Approach (pH 2.5 - 3.5)

    • Rationale: At a low pH, the acidic silanol groups (pKa ~3.5-4.5) are fully protonated (neutral), preventing them from engaging in ion-exchange with your analyte.[3] Your basic impurity will be fully protonated (positively charged), leading to a consistent interaction with the hydrophobic stationary phase.

    • Mobile Phase Preparation: Prepare an aqueous mobile phase containing a buffer such as 20 mM potassium phosphate or 0.1% formic acid. Adjust the pH to 3.0 using phosphoric acid or formic acid, respectively.

    • Execution: Equilibrate your column with the new mobile phase for at least 15-20 column volumes before injecting your sample. Note: Pantoprazole itself can be unstable under highly acidic conditions, so this approach should be validated for analyte stability.[12]

  • Protocol B: The High pH Approach (pH 9 - 10.5)

    • Rationale: At a high pH, well above the pKa of your basic impurity, the analyte will be in its neutral, uncharged form. This prevents ionic interactions with the now deprotonated (negatively charged) silanol groups, dramatically improving peak shape.

    • CRITICAL Prerequisite: This approach requires a pH-stable column , such as a hybrid-particle or ethylene-bridged hybrid (BEH) column. Standard silica columns will rapidly degrade at pH > 8.

    • Mobile Phase Preparation: Prepare an aqueous mobile phase using a buffer like 10 mM ammonium bicarbonate or ammonium carbonate, and adjust the pH to 10.0 with ammonium hydroxide.

    • Execution: After thoroughly flushing your system of any previous acidic mobile phases, equilibrate the pH-stable column with the high-pH mobile phase.

Step 3: Evaluate and Select the Right Column Chemistry

If pH optimization alone is not sufficient, or if you are constrained to a mid-range pH, the column itself is the next variable to address.

  • Rationale: Modern HPLC columns are designed specifically to minimize the negative effects of silanols. Choosing the right one is key to success with basic analytes.[3][13]

Column TechnologyUsable pH RangeKey Features & MechanismBest For
Traditional Silica (Type A) 2.5 - 7.5High surface acidity, contains metal impurities. Prone to causing peak tailing.Not recommended for basic compounds.
High-Purity, End-Capped Silica (Type B) 2.5 - 8.0Low metal content. Most residual silanols are chemically bonded ("capped") with a small silylating agent.[13]Good starting point for most applications, offers improved peak shape over Type A.
Hybrid Particle Technology (e.g., Waters BEH, XBridge) 1.0 - 12.0Silica-polymer hybrid particles. Inherently more resistant to pH extremes and has fewer, less-active surface silanols.Excellent for method development flexibility and superior peak shape at low, neutral, and high pH.
Superficially Porous Particles (SPP / "Core-Shell") Varies by chemistrySolid core with a porous outer layer. Provides very high efficiency, which can sometimes improve the appearance of misshapen peaks.High-throughput, high-resolution separations.
  • Protocol: If you are using an older or generic C18 column (likely Type A silica), switch to a modern, high-purity, end-capped column or a hybrid particle column. This change often resolves stubborn peak tailing issues instantly.

Frequently Asked Questions (FAQs)

Q: What is the ideal starting mobile phase pH for analyzing Pantoprazole and its impurities? A: For robust method development, it is best to work at a pH that is at least 2 units away from the pKa of your analyte and any interfering silanols.[14] A good starting point is a low pH of ~3.0, as this suppresses silanol activity effectively. If using a pH-stable column, exploring a high pH of ~10.0 can also provide excellent results. A neutral pH around 7 should be approached with caution as both the analyte and silanols can be partially ionized, leading to poor reproducibility.[12][15]

Q: My Impurity I peak is fronting, not tailing. What should I do? A: Peak fronting is typically caused by two things: column overload or a strong sample solvent.[7] First, perform the dilution test described in the troubleshooting workflow. If dilution solves the problem, you are overloading the column. If not, the cause is likely your sample solvent being much stronger than the mobile phase. Prepare your sample in the initial mobile phase composition or a weaker solvent.

Q: Can I use methanol instead of acetonitrile as the organic modifier? A: Yes. Acetonitrile and methanol have different selectivities and can be used to optimize the separation of closely eluting peaks.[16] Methanol is more viscous and may lead to higher backpressure, but it can sometimes offer better peak shapes for certain compounds. If you are struggling with resolution between Impurity I and another peak, changing the organic solvent is a powerful tool to alter selectivity.

Q: How does temperature affect the peak shape of Impurity I? A: Increasing the column temperature (e.g., from 30°C to 40°C or 50°C) generally decreases mobile phase viscosity, which can improve efficiency and lead to sharper peaks.[17][18] More importantly, the kinetics of the secondary interactions causing tailing can be improved at higher temperatures, sometimes reducing the tailing effect. However, ensure your analytes are stable at the tested temperature.

Q: What is "end-capping" and why is it important for this analysis? A: End-capping is a chemical process applied during column manufacturing where a small, reactive silane (like trimethylchlorosilane) is used to bond with and cover many of the residual silanol groups that remain after the primary C18 chains are attached.[5][13] This makes the surface more inert and hydrophobic, significantly reducing the active sites available for secondary interactions with basic analytes like Pantoprazole impurity I, thereby leading to much better peak symmetry.

References

  • Bansode, P. S., et al. (2014). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 6(11): 942-948. [Link]

  • Der Pharma Chemica. (2012). Analytical method development and method validation for the estimation of pantoprazole in tablet dosage form by RP-HPLC. Der Pharma Chemica, 4(2): 595-601. [Link]

  • Singh, K., et al. (2026). Analytical method development and validation of pantoprazole and related substances by HPLC. International Journal of Drug Delivery Technology, 16(2s): 448-464. [Link]

  • Pandey, S., et al. (2015). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulation. Brazilian Journal of Pharmaceutical Sciences, 51(1): 177-187. [Link]

  • Nikolic, K., et al. (2010). High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals. Journal of AOAC International, 93(4): 1133-1140. [Link]

  • Arnold, E. (2017). Peak symmetry, asymmetry and their causes in HPLC. KNAUER. [Link]

  • Subbaiah, N., et al. (2017). A SELECTIVE AND SENSITIVE METHOD DEVELOPMENT AND VALIDATION BY LC–MS/MS APPROACH FOR TRACE LEVEL QUANTIFICATION OF THREE POTENTIAL GENOTOXIC IMPURITIES IN PANTOPRAZOLE DRUG. Rasayan Journal of Chemistry, 10(4): 1080-1087. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • LCGC International. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • USP-NF. (2019). Pantoprazole Sodium Delayed-Release Tablets. [Link]

  • Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Thermo Fisher Scientific. [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PANTOPRAZOLE IMPURITY 1. [Link]

  • PubChem. (n.d.). Pantoprazole. National Institutes of Health. Retrieved from [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • Pharmaffiliates. (n.d.). Pantoprazole-impurities. Retrieved from [Link]

  • Agilent. (n.d.). Chromatographic Troubleshooting Peak Shape Problem. [Link]

  • PubChem. (n.d.). Pantoprazole sodium (USP). National Institutes of Health. Retrieved from [Link]

  • Dolan, J. W. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine, 4(3), 222-225. [Link]

  • Journal of Pharma Insights and Research. (2020). Development and assessment of pantoprazole sodium fast-dissolving tablets. [Link]

  • Welch. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

Sources

Technical Support Center: Troubleshooting Retention Time Shifts for Pantoprazole Impurity I

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to Pantoprazole and its impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering variability in their chromatographic results. As a Senior Application Scientist, my goal is to provide not just a list of steps, but a logical framework grounded in chromatographic principles to help you diagnose and resolve retention time shifts efficiently and effectively.

Frequently Asked Questions (FAQs)
Q1: My retention times for Pantoprazole and Impurity I are shifting. Where do I even begin to troubleshoot?

This is the most common issue in liquid chromatography. The first and most critical step is to determine the nature of the shift. Is it affecting all peaks, including the solvent front (t₀ or the void time), or is it selectively affecting your analytes?

To diagnose this, overlay the chromatograms from a stable run and a problematic run.

  • If the solvent front (t₀) and all analyte peaks are shifting proportionally (e.g., everything is eluting 10% earlier or later), the problem is almost certainly related to the physical system, most likely the flow rate. [1][2][3]

  • If the solvent front (t₀) is stable but your analyte peaks (Pantoprazole and Impurity I) are shifting, the problem is chemical in nature. [1][2][3] This points to issues with the mobile phase, column temperature, or the column itself.

This initial diagnosis is crucial because it immediately narrows down the potential causes, saving significant troubleshooting time.

G cluster_physical Physical/System Issues cluster_chemical Chemical/Method Issues start Retention Time (RT) Shift Observed check_t0 Is the solvent front (t₀) also shifting? start->check_t0 flow_rate Proportional shift in ALL peaks and t₀ check_t0->flow_rate  Yes analyte_shift t₀ is stable, analyte peaks shift check_t0->analyte_shift  No cause_flow Likely Cause: Flow Rate Instability flow_rate->cause_flow action_flow Action: Check for leaks, pump seals, degasser function, and verify flow rate. cause_flow->action_flow cause_chem Likely Cause: Chemical Environment Change analyte_shift->cause_chem action_chem Action: Investigate Mobile Phase (pH, composition), Temperature, or Column Health. cause_chem->action_chem

Caption: Initial diagnostic workflow for retention time shifts.

Troubleshooting Guide: Chemical & Method-Related Shifts (Stable t₀)

This section addresses the more common and complex scenario where the solvent front is stable, but Pantoprazole and its impurity peaks are drifting. This points to a change in the chemical interactions within the HPLC system.

Q2: Why are Pantoprazole and its impurities so sensitive to mobile phase pH?

Expert Insight: This is the most critical parameter for your method's robustness. Pantoprazole is an ionizable compound, meaning its charge state can change depending on the pH of the solution it's in.[4][5] In reversed-phase HPLC, retention is driven by hydrophobicity.

  • Neutral Form: When the molecule is neutral (unionized), it is more hydrophobic and interacts more strongly with the non-polar C8 or C18 stationary phase, leading to a longer retention time .

  • Ionized Form: When the molecule carries a charge, it becomes more polar and prefers the mobile phase, leading to a shorter retention time .[6][7]

The pH at which 50% of the molecule is ionized is its pKa. If the mobile phase pH is close to the analyte's pKa, even tiny fluctuations in pH (e.g., from CO₂ absorption or improper buffering) will cause a significant change in the ratio of ionized to neutral forms, resulting in dramatic and unpredictable retention time shifts.[5][6]

The Golden Rule: For robust and reproducible retention of ionizable compounds, the mobile phase pH must be controlled with a suitable buffer and should be set at least 1.5-2 pH units away from the analyte's pKa.[5][6]

G cluster_ph_scale Mobile Phase pH Scale cluster_state Resulting Analyte State & Retention low_ph Low pH (e.g., pH 3) pka Analyte pKa state_low Unionized (Neutral) More Hydrophobic LONGER Retention Time low_ph->state_low Maximally Retained high_ph High pH (e.g., pH 9) state_unstable Partially Ionized Unstable Retention! pka->state_unstable Unstable Region (Avoid!) state_high Ionized (Charged) More Polar SHORTER Retention Time high_ph->state_high Minimally Retained

Caption: Impact of mobile phase pH on an ionizable analyte's retention.

Q3: I use a buffer, but my retention times are still drifting over a long sequence. What's wrong?

Expert Insight: This often points to issues with mobile phase preparation, stability, or buffer capacity.

  • Buffer Preparation: Always measure pH after adding the buffer salts to the aqueous portion but before mixing with the organic solvent.[4] The pH of the final mixture will be different and is much harder to measure accurately. Consistency is key.

  • Evaporation of Organic Solvent: The organic component of the mobile phase (e.g., acetonitrile, methanol) is often more volatile than the aqueous buffer.[1] Over a long run, preferential evaporation can occur, increasing the aqueous content of the mobile phase and thus increasing retention times. Ensure your mobile phase bottles are securely capped.

  • In-line Mixing vs. Pre-mixed: If you are using a quaternary pump to mix solvents online, ensure the proportioning valves are functioning correctly.[8] A poorly performing valve can lead to gradual drifts in composition. For maximum stability, especially for isocratic methods, using a pre-mixed mobile phase is often more reliable.

  • Buffer Volatility: If you are using a volatile buffer component like trifluoroacetic acid (TFA) or formic acid, its concentration can also change due to evaporation, leading to a pH drift.[1]

Protocol: Preparing a Robust, Buffered Mobile Phase

  • Choose Buffer: Select a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH. For example, a phosphate buffer is excellent for controlling pH in the range of 6.2 to 8.2.

  • Weigh Accurately: Precisely weigh the required amount of buffer salt(s).

  • Dissolve: Dissolve the salt(s) in the total required volume of HPLC-grade water.

  • Adjust pH: While stirring, use a calibrated pH meter to adjust the pH of the aqueous solution to the target value using an appropriate acid or base (e.g., phosphoric acid or sodium hydroxide).

  • Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter to remove particulates.

  • Final Mix: Measure the required volumes of the filtered aqueous buffer and the organic solvent separately before mixing. For example, for a 70:30 (v/v) mobile phase, mix 700 mL of buffer with 300 mL of organic solvent.

  • Degas: Thoroughly degas the final mobile phase before use.

Q4: Can room temperature changes really affect my results that much?

Expert Insight: Absolutely. Temperature is a critical but often overlooked parameter. Even a 1°C change in column temperature can alter retention times by 1-2%.[8]

ParameterEffect of Increasing TemperatureConsequence on Retention Time
Mobile Phase Viscosity Decreases[9][10][11]Decreases . Lower viscosity reduces system backpressure and allows analytes to move through the column faster.[12]
Analyte-Stationary Phase Interaction Weakens[10]Decreases . Analytes have more kinetic energy and interact less with the stationary phase.[9]

If your HPLC system does not have a thermostatted column compartment (a column oven), you are at the mercy of the ambient laboratory temperature. A lab that is cool in the morning and warms up in the afternoon will produce a corresponding downward drift in retention times throughout the day.[8]

Best Practice: Always use a column oven set to a stable temperature, typically at least 5-10°C above the highest expected ambient temperature, to ensure consistent and reproducible results.[11][13] A common starting point for reversed-phase methods is 30°C or 40°C.[13][14]

Q5: I've confirmed my mobile phase and temperature are stable, but a new column is showing retention drift. What's happening?

Expert Insight: This is almost always a column equilibration issue. The stationary phase of an HPLC column needs time to fully equilibrate with the mobile phase. The surface chemistry must reach a steady state.

  • Insufficient Equilibration: A new column, or a column that was stored in a different solvent, requires flushing with 10-20 column volumes of the mobile phase at a minimum before it becomes stable.[15] If your mobile phase contains additives like ion-pairing reagents, equilibration can take much longer.

  • Column Contamination: If retention times are gradually decreasing and peak shapes are worsening (e.g., tailing or splitting), your column may be contaminated with strongly retained compounds from previous sample injections.[8][16] This alters the surface chemistry of the stationary phase.

  • Column Aging: Over hundreds or thousands of injections, the bonded phase of the column can slowly hydrolyze or be stripped away, especially at pH extremes. This leads to a gradual loss of retention.[8]

Protocol: Column Equilibration and Cleaning

  • Initial Flush: Before first use or after storage, flush the column with a water/organic mixture (e.g., 50:50 methanol/water) that is miscible with both the storage solvent and your mobile phase.

  • Equilibration: Switch to your actual mobile phase. Equilibrate the column at the method's flow rate for at least 30 minutes (for a standard 150 mm column). Monitor the baseline from your detector; a flat, stable baseline is a good indicator of equilibration.

  • System Suitability Injections: Perform several injections of your standard solution until retention times and peak areas are consistent (e.g., <0.5% RSD).

  • Periodic Cleaning: If you suspect contamination, develop a cleaning protocol. A generic reversed-phase cleaning sequence could be:

    • Water (to remove buffer salts)

    • Methanol or Acetonitrile

    • Isopropanol

    • Hexane (if lipids are suspected, use with caution)

    • Reverse the sequence back to your mobile phase.

  • Use a Guard Column: A guard column is a small, sacrificial column placed before your analytical column. It traps contaminants and is much cheaper to replace, thereby extending the life of your expensive analytical column.[16]

References
  • Development and Validation of RP-HPLC for the Pantoprazole Sodium Sesquihydrate in Pharmaceutical dosage forms and Human Plasma. (n.d.).
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc..
  • Mujezin, J., Hadžiabdić, J., & Elezović, A. (2013). Development and Validation of HPLC Method for Determination of Pantoprazole in Pantoprazole Pellets. IOMC.
  • Avantor. (n.d.).
  • YMC. (n.d.).
  • Chiralizer. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Chiralizer.
  • Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC.
  • Ibis Scientific, LLC. (2025, March 6).
  • Der Pharma Chemica. (n.d.). Analytical method development and method validation for the estimation of pantoprazole in tablet dosage form by RP-HPLC. Der Pharma Chemica.
  • Singh, K., Bhatt, S., Dimri, T., Bhatt, M., Ray, R., & Kumar, N. (n.d.).
  • SCIEX. (2023, October 20).
  • Moravek. (2024, December 3).
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • ResearchGate. (2025, August 5). Method development and validation of hplc for the determination and quantification of pantoprazole.
  • Agilent. (n.d.).
  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. YouTube.
  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)
  • ChemicalBook. (n.d.). Pantoprazole Impurity 1. ChemicalBook.
  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Hawach.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Phenomenex.

Sources

Technical Support Center: Pantoprazole Impurity I Instability in Diluent

[1]

Executive Summary & Chemical Context[2][3][4][5]

The Core Issue: Pantoprazole Sodium is a proton pump inhibitor (PPI) that is structurally inherently unstable in acidic and neutral aqueous environments.[1] The "Impurity I" often cited in troubleshooting logs during sample preparation refers to the primary acid-degradation product, typically identified as 5-(difluoromethoxy)-2-mercaptobenzimidazole (also known as USP Related Compound C) or the Pantoprazole Dimer (Impurity E), depending on the specific pH window of the diluent.[1]

Mechanism of Failure: Pantoprazole contains a sulfoxide group that is acid-labile. In diluents with a pH

1Impurity I1

Immediate Resolution: The diluent must be alkaline.[1] All sample preparations and standard solutions should use a diluent with a pH adjusted to 10.0 – 11.0 (typically using 0.02 N NaOH or an ammonium hydroxide/phosphate buffer system).[1]

Troubleshooting Guide (Q&A Format)

Category 1: Rapid Impurity Growth in Standard Solutions[1]

Q1: We prepared Pantoprazole standards in 50:50 Water:Acetonitrile. Within 2 hours, "Impurity I" increased from 0.05% to 1.5%.[1] Is our reference standard contaminated?

A: It is highly unlikely your solid standard is contaminated.[1] This is a classic diluent mismatch error .

  • Diagnosis: A 50:50 Water:Acetonitrile mixture typically has a pH of 6.0–7.[1]0. At this "neutral" pH, Pantoprazole is unstable and degrades into the benzimidazole thiol (Impurity I) and other fragments.[1] The degradation half-life at pH 7 is significantly shorter than at pH 10.

  • Corrective Action: Immediately discard the solution. Re-prepare the standard using 0.02 N Sodium Hydroxide (NaOH) as the aqueous portion of your diluent.[1]

    • Recommended Diluent: Acetonitrile : 0.02 N NaOH (40:60 v/v).[1]

    • Verification: Check the pH of the final diluent; it should be > 10.[1]

Q2: We are observing peak splitting and shoulder formation on the main Pantoprazole peak. Could this be related to Impurity I?

A: Yes, this is often a sign of on-column degradation .

  • Causality: If your sample diluent is alkaline (pH 11) but your Mobile Phase A is acidic (e.g., Phosphate buffer pH 3.0), the Pantoprazole molecules at the front of the injection plug experience a "pH shock" as they mix with the mobile phase.[1] This momentary acidic environment causes degradation during the injection process, appearing as a distorted peak or a "ghost" peak (Impurity I) eluting just before or after the main peak.[1]

  • Solution:

    • Ensure the injection volume is small (< 10 µL) to minimize pH shock.[1]

    • Adjust the mobile phase pH to > 6.5 if possible (though separation requirements may dictate otherwise).[1]

    • Use a "sandwich" injection technique or increase the buffering capacity of the mobile phase.[1]

Category 2: Storage and Stability

Q3: Can we store the prepared sample solutions in the autosampler (15°C) overnight?

A: Only if the diluent is correctly basified.[1]

  • Data Insight: In 0.02 N NaOH/ACN, Pantoprazole is stable for up to 48 hours at room temperature.[1] In unbuffered water/methanol, degradation is detectable within 15–30 minutes .

  • Protocol: If overnight runs are necessary, ensure the autosampler is set to 4°C and your diluent pH is confirmed > 10. If using a neutral diluent cannot be avoided (not recommended), analyze samples immediately ("prepare-and-shoot").

Technical Data & Visualization

Table 1: Stability of Pantoprazole in Various Diluents (25°C)
Diluent CompositionpHStability WindowPrimary Degradant Formed
Water : Acetonitrile (50:50) ~6.5< 1 HourImpurity I (Benzimidazole Thiol), Impurity E (Dimer)
Methanol (Pure) ~7.0< 4 HoursImpurity A (Sulfone), Impurity B (Sulfide)
0.02 N NaOH : ACN (50:50) ~11.5> 48 HoursStable
Phosphate Buffer pH 8.0 8.0~12 HoursSlow formation of Impurity E (Dimer)
Pathway Diagram: Mechanism of Instability

The following diagram illustrates the acid-catalyzed degradation pathway that generates Impurity I (Benzimidazole Thiol) and Impurity E (Dimer).[1]

PantoprazoleDegradationPantoPantoprazole(Sulfoxide)ProtonatedProtonated Intermediate(Activated Sulfoxide)Panto->ProtonatedAcidic pH (< 7.0)ProtonationImpIImpurity I / C(Benzimidazole Thiol)Protonated->ImpICleavage(Rapid)PyridinePyridine FragmentProtonated->PyridineCleavageImpEImpurity E(Dimer)Protonated->ImpECoupling atpH 5-8SafeAlkaline pH (> 10)Stabilizes SulfoxideSafe->Panto

Figure 1: Acid-catalyzed degradation mechanism of Pantoprazole.[1] Note the critical role of pH in driving the cleavage to Impurity I.[1]

Validated Experimental Protocols

Protocol A: Preparation of Stable Diluent (pH 11.0)

Use this diluent for all Assay and Impurity sample preparations.[1]

  • Reagent Preparation:

    • Weigh 0.80 g of Sodium Hydroxide (NaOH) pellets.

    • Dissolve in 1000 mL of HPLC-grade water to create 0.02 N NaOH .

  • Diluent Mixing:

    • Combine 600 mL of 0.02 N NaOH with 400 mL of Acetonitrile (HPLC Grade) .

    • Note: The ratio can be adjusted to 50:50 depending on the solubility of your specific formulation excipients, but the aqueous phase must be basified.[1]

  • Validation:

    • Measure pH.[1][2] It must be between 10.5 and 11.5 .

    • Filter through a 0.45 µm Nylon or PTFE filter (Do not use PVDF if high pH incompatibility is suspected, though Nylon is generally preferred for basic solutions).[1]

Protocol B: Handling "Impurity I" Reference Standard

If you must quantify Impurity I using a specific standard (e.g., USP Related Compound C).[1]

  • Storage: Store the neat standard at -20°C under nitrogen. It is sensitive to oxidation (forming disulfide dimers).[1]

  • Stock Solution: Dissolve the standard in 100% Methanol first (to ensure solubility), then immediately dilute to volume with the Alkaline Diluent (Protocol A).

  • Stability: Inject within 4 hours of preparation. The thiol group in Impurity I is reactive and can oxidize to the disulfide over time, even in basic conditions.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Pantoprazole Sodium Sesquihydrate Monograph 2296. EDQM. (Defines Impurity A, B, C, D, E, F).

  • United States Pharmacopeia (USP) . Pantoprazole Sodium Monograph: Organic Impurities. USP-NF. (Defines Related Compound C as the benzimidazole thiol).[1]

  • Awasthi, A., et al. (2019) . Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate. Journal of Pharmaceutical Analysis, 9(3), 170-177.[1][3] (Details the pH-dependent formation of Dimer/Impurity E).

  • Reddy, G. M., et al. (2007) .[1] Structural identification and characterization of potential impurities of pantoprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 201-210.[1] (Characterization of degradation products).

  • PubChem . Pantoprazole Impurity Data. National Library of Medicine.[1][4]

Optimizing gradient program for Pantoprazole impurity I separation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of gradient programs for the separation of Pantoprazole Impurity I (5-(difluoromethoxy)-2-mercapto-1H-benzimidazole).

This guide is structured for analytical scientists and follows the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) framework, prioritizing mechanistic understanding over rote instructions.

Executive Summary & Impurity Identification

Impurity I (Roman numeral I, as cited in key chromatographic literature) is chemically identified as 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole .[1]

  • Origin: It is a key starting material in the synthesis of Pantoprazole and a potential degradation product (cleavage of the sulfinyl bridge).

  • Chromatographic Behavior: It is significantly more polar than the parent API (Pantoprazole Sodium), typically eluting early in Reverse Phase (RP) systems (Relative Retention Time ~0.6).

  • The Challenge: Due to its early elution, Impurity I is prone to co-elution with the solvent front (void volume) or other polar degradants (e.g., Pantoprazole N-oxide).

Standard Reference Data
CompoundChemical IdentityTypical RT (min)*RRT (approx)Polarity Note
Impurity I 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole4.2 0.59High Polarity (Early Eluter)
Pantoprazole Pantoprazole Sodium7.1 1.00Medium Polarity
Impurity V N-methylpantoprazole9.1 1.28Intermediate
Impurity III Pantoprazole Sulfone N-oxide10.5 1.48Intermediate
Impurity IV Bis-compound14.1 1.98Low Polarity
Impurity II Pantoprazole Sulfone16.1 2.26Low Polarity (Late Eluter)

*Data based on Zorbax Eclipse XDB C18 method (see Protocol section).

Troubleshooting & Optimization (Q&A)

This section addresses specific deviations users encounter when separating Impurity I.

Q1: Impurity I is eluting in the void volume (t0) or co-eluting with the solvent front. How do I increase its retention?

Root Cause: The initial mobile phase composition contains too much organic solvent, preventing the polar Impurity I from partitioning into the C18 stationary phase. Corrective Action:

  • Reduce Initial Organic Strength: If your Mobile Phase A (MP-A) is pre-mixed (e.g., Buffer:ACN 70:30), reduce the ACN ratio to 90:10 or 95:5.

  • Hold Initial Isocratic Step: Introduce a 2-5 minute isocratic hold at the beginning of the gradient (e.g., 0-5 min at 10% B) before ramping up. This allows Impurity I to interact with the column head before the "elution wave" hits.

  • Check pH: Ensure the buffer pH is 4.5 . At this pH, the benzimidazole moiety is partially ionized, but sufficient hydrophobicity is retained for interaction with the C18 chain. At lower pH (<3.0), the molecule becomes fully protonated and elutes even faster.

Q2: I observe significant peak tailing for Impurity I (Asymmetry > 1.5).

Root Cause: Secondary silanol interactions. The mercapto-benzimidazole structure contains nitrogen atoms that can hydrogen bond with residual silanols on the silica support. Corrective Action:

  • Add a Silanol Blocker: Add 1 mL/L Triethylamine (TEA) to the buffer solution. TEA competes for the active silanol sites, sharpening the peak shape.

  • Column Selection: Switch to a column with "end-capping" technology (e.g., Zorbax Eclipse XDB or Hypersil ODS) which physically blocks silanol groups.

  • Buffer Concentration: Increase the ionic strength (e.g., from 10 mM to 25 mM Ammonium Acetate) to suppress ion-exchange interactions.

Q3: Impurity I is co-eluting with Impurity V or Pantoprazole N-oxide.

Root Cause: The gradient slope is too steep in the early separation window. Corrective Action:

  • Flatten the Gradient: Calculate the gradient slope (

    
    ). If currently increasing %B by 5% per minute, reduce to 2% per minute in the 0–10 minute window.
    
  • Selectivity Change: If slope adjustment fails, change the organic modifier ratio. A mixture of Acetonitrile:Methanol often provides better selectivity for benzimidazoles than ACN alone due to different solvation mechanisms (dipole-dipole vs. hydrogen bonding).

Q4: My retention times are drifting day-to-day.

Root Cause: Pantoprazole and its impurities are sensitive to pH changes.[2][3] A drift of 0.1 pH units can shift retention significantly. Corrective Action:

  • Buffer Capacity: Ensure you are using a buffered mobile phase (Ammonium Acetate or Phosphate), not just acid-adjusted water.

  • Temperature Control: Thermostat the column compartment (typically 30°C). A 1°C fluctuation can shift retention by ~2%.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Early Eluting Impurities

This decision tree guides you through resolving retention and resolution issues for Impurity I.

TroubleshootingLogic Start Issue: Poor Separation of Impurity I CheckRT Check Retention Time (RT) Start->CheckRT VoidElution Eluting in Void (t0)? CheckRT->VoidElution Coelution Co-eluting with other peaks? VoidElution->Coelution No Action_Org Decrease Initial % Organic (e.g., 10% -> 5%) VoidElution->Action_Org Yes PeakShape Peak Tailing? Coelution->PeakShape No Action_Slope Flatten Gradient Slope (0-10 min) Coelution->Action_Slope Yes Action_TEA Add 1mL/L TEA or Change Column (End-capped) PeakShape->Action_TEA Yes Action_pH Verify pH 4.5 (Critical for Ionization) PeakShape->Action_pH Check First Action_Org->Action_pH If fails

Caption: Decision matrix for diagnosing retention and resolution failures for Pantoprazole Impurity I.

Diagram 2: Impurity I Formation & Separation Context

Understanding the chemical origin helps in predicting impurity profiles during stress testing.

DegradationPathway ImpurityI Impurity I (Mercapto Precursor) RT: ~4.2 min Pantoprazole Pantoprazole Sodium (API) RT: ~7.1 min ImpurityI->Pantoprazole Synthesis (Coupling) Pantoprazole->ImpurityI Degradation (C-S Cleavage) Sulfone Impurity II (Sulfone) RT: ~16.1 min Pantoprazole->Sulfone Oxidation Sulfide Impurity B (Sulfide) Late Eluter Pantoprazole->Sulfide Reduction/Acidic Stress

Caption: Chemical relationship between Impurity I (starting material/degradant) and Pantoprazole.

Validated Experimental Protocol

This protocol is derived from robust method development studies (e.g., Sivakumar et al., Radisic et al.) and optimized for the separation of Impurity I.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector.

  • Column: Zorbax Eclipse XDB C18 (150 × 4.6 mm, 5 µm) or equivalent (e.g., Hypersil ODS).

  • Wavelength: 290 nm (Optimal for simultaneous detection of API and impurities).[4]

  • Flow Rate: 1.0 mL/min.[][6]

  • Temperature: 30°C.

  • Injection Volume: 20 µL.

Reagents
  • Buffer Solution: Dissolve 0.01 M Ammonium Acetate in water. Add 1 mL of Triethylamine (TEA).[] Adjust pH to 4.5 with Orthophosphoric Acid.

  • Mobile Phase A (MP-A): Buffer : Acetonitrile (70 : 30 v/v).

  • Mobile Phase B (MP-B): Buffer : Acetonitrile (30 : 70 v/v).

Note: Pre-mixing organic into the aqueous phase (MP-A) prevents bacterial growth and reduces baseline noise during the gradient.

Optimized Gradient Program

This gradient is designed to hold Impurity I sufficiently while rapidly eluting the late non-polar impurities.

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0 1000Initial Hold: High aqueous content to retain Impurity I.
5.0 1000Isocratic Step: Ensures separation of Impurity I from void.
25.0 0100Linear Ramp: Elutes Pantoprazole and late impurities (II, IV).
30.0 0100Wash: Clears highly hydrophobic contaminants.
31.0 1000Re-equilibration: Return to initial conditions.
40.0 1000Ready: System ready for next injection.

References

  • Radisic, B. et al. (2018). High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals. ResearchGate. Available at: [Link]

  • Sivakumar, T. et al. (2007). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. Available at: [Link]

Sources

Technical Support Center: Pantoprazole Impurity Resolution Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Welcome to the Technical Support Center. This guide addresses the critical impact of mobile phase pH on the resolution of Pantoprazole Sodium and its related impurities.

Clarification on "Impurity I": In the context of process-related impurities and stability studies (specifically referenced in J. Pharm. Biomed. Anal. and synthesis literature), Impurity I is frequently identified as the Sulfide intermediate (5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole). In pharmacopeial contexts (EP/USP), this corresponds closely to Impurity C (Sulfide) or related substances.

However, resolution challenges often arise from the Sulfone (Impurity D), which elutes dangerously close to the main peak, or the N-Oxide . This guide focuses on the mechanistic effect of pH to resolve these ionizable species.

The Core Challenge: Ionization & Stability

Pantoprazole is an amphoteric molecule with two key pKa values:

  • pKa₁ ≈ 3.92 (Pyridine nitrogen: Protonation site)

  • pKa₂ ≈ 8.19 (Benzimidazole nitrogen: Deprotonation site)[1]

Critical Warning: Pantoprazole is acid-labile . While low pH (pH < 4.0) drastically alters selectivity, it accelerates degradation into the Sulfide and other breakdown products during the chromatographic run.

Diagnostic Workflow (Interactive)

Before adjusting your method, use this logic flow to diagnose the resolution failure.

DiagnosticFlow Start Start: Poor Resolution (Rs < 1.5) CheckpH Step 1: Check Mobile Phase pH Start->CheckpH IsAcidic Is pH < 5.0? CheckpH->IsAcidic AcidRisk RISK: On-column Degradation. Artifact peaks appearing? IsAcidic->AcidRisk Yes CheckElution Step 2: Identify Co-eluting Peak IsAcidic->CheckElution No (pH 6.5-8.0) AcidRisk->CheckElution If artifact ruled out AdjustBuffer Action: Buffer Capacity Low? Increase to 25-50mM IsEarly Elutes Before Main Peak? (RRT < 1.0) CheckElution->IsEarly SulfoneIssue Suspect: SULFONE (Impurity D) Action: Increase pH (6.5 -> 7.5) IsEarly->SulfoneIssue Yes SulfideIssue Suspect: SULFIDE (Impurity I/C) Action: Decrease Organic % (Hydrophobic retention) IsEarly->SulfideIssue No (Late Eluter) SulfoneIssue->AdjustBuffer If tailing persists

Figure 1: Diagnostic logic for identifying whether resolution loss is due to pH-dependent ionization or kinetic instability.

Technical Deep Dive: The "Why" and "How"

The Mechanism of pH-Dependent Resolution

Resolution (


) is a function of efficiency (

), selectivity (

), and retention (

). pH primarily drives Selectivity (

)
.
  • At pH 3.0 (Acidic):

    • Pantoprazole: The pyridine ring is protonated (

      
      ). The molecule becomes cationic and highly polar. Retention on C18 drops significantly.
      
    • Impurity I (Sulfide): Also protonates, but lacks the sulfoxide oxygen's electron-withdrawing effect, leading to a different

      
      .
      
    • Result: Peaks elute fast. High risk of degradation.

  • At pH 7.0 - 8.0 (Neutral/Basic):

    • Pantoprazole: Exists as a neutral species (or partially anionic as it approaches pKa 8.2). Retention increases (more hydrophobic interaction).

    • Separation Physics: This pH range maximizes the difference between the Sulfoxide (Main), Sulfone (More polar), and Sulfide (Less polar).

    • Expert Insight: Most robust methods utilize pH 7.0 phosphate buffer . This stabilizes the acid-labile Pantoprazole and keeps the pyridine uncharged, improving peak shape.

Comparative Data: pH vs. Retention Behavior[6]
ParameterpH 3.0 (Acidic)pH 7.0 (Neutral)pH 9.0 (Basic)
Pantoprazole State Cationic (Protonated)NeutralAnionic (Deprotonated)
Stability Poor (Rapid degradation)Optimal Good
Main Peak Retention Low (

)
High (

)
Moderate
Impurity I (Sulfide) RRT Shifts closer to mainWell resolved (RRT ~1.[2]6)Well resolved
Impurity D (Sulfone) RRT Co-elution riskResolved (RRT ~0.8)Resolved

Troubleshooting FAQs

Q1: I am seeing a "shoulder" on my Pantoprazole peak. Is this Impurity I?

  • Diagnosis: If the shoulder is on the front (pre-peak), it is likely the Sulfone (Impurity D). If it is on the tail , it could be the N-Oxide or simply column overload.

  • pH Fix: If using pH 7.0, try adjusting to pH 7.4 . As you approach the second pKa (8.19), the ionization of the benzimidazole moiety changes, often sharpening the main peak and separating the non-ionizable impurities.

Q2: My resolution degrades over a sequence of 50 injections. Why?

  • Root Cause: "pH Drift." Pantoprazole sodium is a salt of a weak acid and weak base. If your buffer capacity is too low (e.g., 10mM), the injection of the sample itself can locally shift the pH inside the column.

  • Solution: Increase phosphate buffer concentration to 25mM or 50mM . Ensure the buffer is pre-mixed with a small percentage of organic modifier (e.g., 5% ACN) to prevent precipitation in the lines.

Q3: Can I use TFA (Trifluoroacetic acid) to sharpen the peaks?

  • Strictly No. TFA creates a highly acidic environment (pH ~2). This will induce on-column degradation, creating false "Impurity I" peaks (Sulfide) that are actually artifacts of your method. Use Phosphate or Ammonium Acetate buffers.

Validated Experimental Protocol: pH Scouting

If you are failing system suitability (


), perform this "Golden pH Scouting" experiment.

Objective: Determine the precise pH for maximal selectivity (


) between Pantoprazole and Impurity I.
Materials
  • Column: C18 (e.g., Hypersil ODS or Symmetry C18), 250 x 4.6mm, 5µm.

  • Buffer: 20mM Potassium Dihydrogen Phosphate (

    
    ).
    
  • Organic: Acetonitrile (ACN).[3][4]

Step-by-Step Method
  • Preparation: Prepare three batches of buffer adjusted to pH 6.5 , pH 7.0 , and pH 7.5 using dilute KOH or

    
    .
    
  • Mobile Phase: Mix Buffer:ACN (60:40 v/v). Note: Keep organic constant to isolate pH effect.

  • Equilibration: Flush column for 45 mins at 1.0 mL/min.

  • Injection: Inject the System Suitability Solution (containing Pantoprazole + Impurity A/D/I mix).

  • Analysis:

    • Calculate Resolution (

      
      ) for the critical pair.
      
    • Calculate Tailing Factor (

      
      ).
      

Expected Outcome: You will likely find that pH 7.0 ± 0.1 provides the best balance. If the impurity is the Sulfone , a slightly higher pH (7.2 - 7.4) often improves separation due to the deprotonation onset of the benzimidazole ring.

References

  • Reddy, G.M., et al. "Structural identification and characterization of potential impurities of pantoprazole sodium."[5] Journal of Pharmaceutical and Biomedical Analysis, vol. 45, no. 2, 2007, pp. 201-210.[5]

  • Pandey, S., et al. "A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations." Brazilian Journal of Pharmaceutical Sciences, vol. 48, no. 3, 2012.

  • Siva Kumar, et al. "Analytical method development and validation of pantoprazole and related substances by HPLC."[3] International Journal of Drug Delivery Technology, 2021.

  • Mujezin, J., et al. "Development and Validation of HPLC Method for Determination of Pantoprazole in Pantoprazole Pellets." International Journal of Pharmacy and Pharmaceutical Sciences.

  • BOC Sciences. "Pantoprazole Impurity 1 (CAS 812664-93-0) Data Sheet."[]

For further assistance, please contact the Scientific Support Team with your specific chromatograms and method details.

Sources

Controlling Pantoprazole impurity I levels in scale-up synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQs: Controlling Impurity I Levels

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) scale-up. This guide is specifically designed for researchers and process chemists facing challenges with impurity profiling during the oxidation of pantoprazole sulfide to pantoprazole sulfoxide.

Below, we address the mechanistic origins, process controls, and validated methodologies required to suppress the formation of Pantoprazole Impurity I during commercial scale-up.

Q1: What is the exact chemical nature and mechanism of formation for Pantoprazole Impurity I?

Answer: Pantoprazole Impurity I (CAS No. 812664-93-0) is a process-related degradation product chemically identified as 2-[[chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-5-(difluoromethoxy)-1H-benzimidazole [1].

Mechanistic Causality: During scale-up, the oxidation of the pantoprazole sulfide intermediate is frequently performed using sodium hypochlorite (NaOCl) due to its scalability and environmental profile [2]. However, the active methylene bridge connecting the pyridine and benzimidazole rings is highly susceptible to electrophilic attack. If the oxidation environment generates hypochlorous acid (HOCl), this species acts as an aggressive electrophilic chlorinating agent rather than a simple oxidant, leading to the alpha-chlorination of the methylene bridge. This side reaction directly yields Impurity I.

ImpurityPathway Sulfide Pantoprazole Sulfide (Intermediate) Oxidation NaOCl Oxidation Sulfide->Oxidation Oxidant Addition Pantoprazole Pantoprazole (Target API) Oxidation->Pantoprazole pH 8.5-9.5 (Optimal) ImpurityI Impurity I (Chloro Impurity) Oxidation->ImpurityI pH < 8.0 (Excess HOCl) Sulfone Sulfone (Over-oxidation) Oxidation->Sulfone Excess Oxidant

Caption: Logical pathway of Pantoprazole Impurity I formation during oxidation.

Q2: How does reaction pH influence the formation of Impurity I versus the desired Pantoprazole API?

Answer: The control of Impurity I is fundamentally an exercise in shifting the chemical equilibrium of the oxidant. The active species in NaOCl solutions depends entirely on pH.

Causality: The pKa of hypochlorous acid (HOCl) is approximately 7.5.

  • At pH < 8.0: The equilibrium shifts toward HOCl. Because HOCl is a strong electrophile, it rapidly chlorinates the methylene bridge, causing a spike in Impurity I.

  • At pH 8.5–9.5: The equilibrium shifts toward the hypochlorite anion (OCl⁻). OCl⁻ is a weaker electrophile but an excellent nucleophilic oxidant for the sulfur atom. This promotes the desired sulfoxidation while completely starving the alpha-chlorination pathway.

  • At pH > 10.0: The oxidation kinetics slow down significantly, requiring longer reaction times which inadvertently increases the risk of N-oxide formation on the pyridine ring.

Quantitative Impact of pH on Impurity Profiles:

Reaction pHPantoprazole Yield (%)Impurity I (Chloro) (%)Sulfone Impurity (%)N-Oxide Impurity (%)
6.0 - 7.078.51.850.450.15
7.5 - 8.086.20.650.300.10
8.5 - 9.5 92.4 < 0.05 0.15 0.05
10.0 - 11.084.1< 0.050.100.85
Q3: What is the validated scale-up methodology to control Impurity I while minimizing the Sulfone impurity?

Answer: To create a self-validating system that prevents runaway chlorination and over-oxidation, you must implement a buffered oxidation protocol with a strict analytical feedback loop.

Step-by-Step Methodology: Buffered NaOCl Oxidation

  • Pre-cooling and Dissolution:

    • Charge the reactor with Pantoprazole Sulfide (1.0 equivalent) and deionized water.

    • Add aqueous NaOH gradually until complete dissolution is achieved.

    • Causality: Cool the reaction mass to 0–5 °C. Low temperatures restrict the kinetic energy available, effectively suppressing the higher-activation-energy over-oxidation to the sulfone derivative.

  • pH Adjustment and Buffering:

    • Add a sodium bicarbonate/carbonate buffer system to adjust the internal pH strictly to 8.5–9.5.

    • Causality: The buffer prevents localized pH drops during the localized addition of the oxidant, ensuring HOCl does not transiently form in the mixing zones.

  • Controlled Oxidation (Analytical Feedback Loop):

    • Begin dropwise addition of Sodium Hypochlorite (NaOCl, 1.05 equivalents) over 2 hours, maintaining the internal temperature < 5 °C.

    • Self-Validating Step: Pull aliquots every 30 minutes for rapid HPLC analysis. Terminate the NaOCl addition the moment unreacted sulfide drops below 0.5%.

  • Reaction Quenching:

    • Immediately upon reaching the oxidation endpoint, charge the reactor with 5% aqueous Sodium Metabisulfite (Na₂S₂O₅).

    • Causality: Na₂S₂O₅ instantly reduces any residual NaOCl to inert NaCl. This chemical dead-stop prevents the slower over-oxidation (Sulfone) and late-stage chlorination (Impurity I) that typically occur during the workup phase [2].

  • Isolation:

    • Extract the aqueous layer with Dichloromethane (DCM).

    • Concentrate the organic layer under vacuum and crystallize to obtain the highly pure Pantoprazole free base.

Workflow Step1 1. Dissolve Sulfide (Water/NaOH, 0-5°C) Step2 2. pH Adjustment (Buffer to 8.5-9.5) Step1->Step2 Step3 3. NaOCl Addition (Dropwise, Monitor HPLC) Step2->Step3 Step4 4. Quench Reaction (Add Na2S2O5) Step3->Step4 API > 99% conversion Step5 5. Isolation (Extract & Crystallize) Step4->Step5

Caption: Step-by-step experimental workflow for controlled scale-up oxidation.

Q4: How do I analytically differentiate Impurity I from other oxidative impurities?

Answer: Because Pantoprazole Impurity I has a similar polarity to the N-oxide and Sulfone impurities, gradient-based Reverse Phase HPLC (RP-HPLC) coupled with Mass Spectrometry (LC-MS) is required for definitive identification [3].

  • Mass Spectrometry (LC-MS): Impurity I exhibits a highly characteristic isotopic signature due to the presence of the chlorine atom. Look for the protonated molecular ion

    
     at m/z ~418, accompanied by an 
    
    
    
    peak at m/z ~420 in a strict 3:1 ratio. This instantly differentiates it from the Sulfone impurity (m/z ~399) and the N-oxide impurity (m/z ~399).
  • NMR Spectroscopy: In proton NMR, the disappearance of the characteristic singlet for the active methylene protons (typically around ~4.5 ppm in the parent compound) and the appearance of a downfield shifted methine proton confirms the alpha-chlorination at the bridging carbon [3].

References

1.1 2.2 3. 3

Sources

Validation & Comparative

Advanced Quantification Strategies: RRF Determination for Pantoprazole Impurity I

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Relative Response Factor (RRF) calculation for Pantoprazole Impurity I Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

The Analytical Challenge: Why RRF Matters

In the high-stakes environment of pharmaceutical impurity profiling, the Relative Response Factor (RRF) is not merely a calculation; it is a strategic asset.[1] For Pantoprazole Sodium, a labile proton pump inhibitor (PPI), impurity quantification is complicated by the molecule's sensitivity to acid, oxidation, and photolysis.

While pharmacopoeial impurities (A, B, C, D) have well-documented RRF values, emerging process-related impurities—specifically Impurity I (often identified as the chlorinated analog or specific intermediate variants like CAS 812664-93-0 )—lack standardized correction factors in major compendia.

Relying on "Area Normalization" (assuming RRF = 1.0) for Impurity I can lead to mass balance errors of ±20-30% , potentially triggering false OOS (Out of Specification) results or regulatory rejection. This guide provides a definitive, self-validating protocol for determining the RRF of Pantoprazole Impurity I, comparing the Slope Method against single-point calibration and external standardization.

Technical Deep Dive: Impurity I Identity & Behavior

For the purpose of this guide, we define Impurity I as the chlorinated process impurity (often associated with CAS 812664-93-0 ), a structural analog where the bridge methylene or pyridine substituent is chlorinated.

  • Chromophore Physics: Unlike the parent API, the introduction of a chlorine atom alters the electron density of the pyridine ring, shifting the

    
     and molar absorptivity (
    
    
    
    ).
  • The RRF Gap:

    • Impurity A (Sulfone): RRF

      
       1.13 (Hyper-responsive)
      
    • Impurity C (N-oxide): RRF

      
       0.59 (Hypo-responsive)[2]
      
    • Impurity I: Unknown without empirical determination. Assuming 1.0 could underestimate toxicity risks if the impurity is hypo-responsive.

Comparative Analysis: Quantification Methodologies

The following table compares the three primary strategies for quantifying Pantoprazole Impurity I.

FeatureMethod A: RRF (Slope Method) Method B: External Standard Method C: Area Normalization
Principle Ratio of calibration slopes (

)
Direct comparison to impurity stdAssumes Response

= Response

Accuracy High (Compensates for detector linearity)Highest Low (High risk of error)
Cost Efficiency High (Standard used only once for RRF)Low (Requires routine impurity stds)Highest (No impurity stds needed)
Robustness High (Transferable across similar HPLC systems)Medium (Sensitive to weighing errors)Low (Dependent on structure similarity)
Regulatory Fit ICH Q3A/Q3B Compliant Gold Standard Non-Compliant for known RRF

1

Verdict: The RRF (Slope Method) is the optimal balance of accuracy and long-term efficiency for routine QC release testing of Pantoprazole.

Experimental Protocol: Determination of RRF

This protocol is designed to be self-validating, ensuring linearity constraints are met before RRF calculation.

Phase 1: Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1200/Waters Alliance).

  • Column: C18,

    
     mm, 5 
    
    
    
    m (e.g., Hypersil ODS or equivalent).
  • Wavelength: 290 nm (Isosbestic point approximation for Pantoprazole impurities).[3]

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 20% B to 80% B over 40 mins.

  • Flow Rate: 1.0 mL/min.[2][3][4]

Phase 2: Preparation of Solutions
  • Stock Solution A (API): Dissolve Pantoprazole Sodium to 1000

    
    g/mL in Diluent (50:50 ACN:0.001N NaOH).
    
  • Stock Solution I (Impurity): Dissolve Pantoprazole Impurity I standard to 1000

    
    g/mL.
    
  • Linearity Standards: Prepare 6 levels for both API and Impurity I ranging from LOQ (approx 0.5

    
    g/mL) to 150% of the specification limit (approx 7.5 
    
    
    
    g/mL).
Phase 3: The Slope Calculation

Inject each linearity level in triplicate. Plot Peak Area (y-axis) vs. Concentration (x-axis) .[5]



Acceptance Criteria:

  • Correlation Coefficient (

    
    ) for both curves 
    
    
    
    .[2][3]
  • y-intercept bias

    
     of the response at 100% level.
    
Visualizing the Workflow

The following diagram illustrates the critical decision pathway for RRF determination, ensuring scientific integrity at every step.

RRF_Workflow Start Start: RRF Determination Prep Prepare Stock Solutions (API & Impurity I) Start->Prep Linearity Prepare 6-Level Linearity Series (LOQ to 150% Spec) Prep->Linearity HPLC HPLC Injection (n=3) @ 290 nm Linearity->HPLC Check_R2 Check Linearity (r² > 0.999)? HPLC->Check_R2 Calc_Slope Calculate Slopes (Slope_Imp & Slope_API) Check_R2->Calc_Slope Pass Fail Investigate Preparation/System Check_R2->Fail Fail Calc_RRF Calculate RRF = Slope_Imp / Slope_API Calc_Slope->Calc_RRF Report Report RRF Value Calc_RRF->Report Fail->Prep

Caption: Logical workflow for the determination of Relative Response Factor using the Slope Method.

Simulated Data & Calculation Example

To illustrate the calculation, consider the following experimental data obtained at 290 nm:

Concentration (

g/mL)
Mean Area (Pantoprazole API)Mean Area (Impurity I)
0.5015,00012,500
1.0030,20025,100
2.5075,50062,800
5.00151,000126,000
7.50226,500189,000

Step 1: Regression Analysis

  • Slope (API):

    
     area units/(
    
    
    
    g/mL)
  • Slope (Impurity I):

    
     area units/(
    
    
    
    g/mL)

Step 2: RRF Calculation



Interpretation: Impurity I is hypo-responsive at 290 nm. If you used Area Normalization (assuming RRF=1.0), you would underestimate the impurity by approximately 17%.

  • Corrected Calculation:

    
    
    
References
  • Singh, K., et al. (2026).[3] Analytical method development and validation of pantoprazole and related substances by HPLC. International Journal of Drug Delivery Technology, 16(2s), 448-464.[3] Retrieved from [Link]

  • SciELO. (2013). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug. Retrieved from [Link]

  • Pharmaguideline. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Retrieved from [Link]

Sources

A Comprehensive Guide to the Validation of an Analytical Method for Pantoprazole Impurity I per ICH Q2(R1)

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Ensuring Methodological Integrity and Regulatory Compliance

This guide provides an in-depth, experience-driven walkthrough for the validation of a stability-indicating analytical method for the quantification of Pantoprazole Impurity I. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2] The objective is to equip researchers, scientists, and drug development professionals with a practical framework for developing a self-validating, robust, and defensible analytical procedure.

Pantoprazole, a proton pump inhibitor, is a widely used medication for treating acid-related gastrointestinal disorders.[3] During its synthesis, formulation, or storage, process-related impurities and degradation products can arise.[4] The presence of these impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, regulatory authorities mandate the use of validated analytical methods to accurately quantify these impurities.[5] This guide will focus on a hypothetical but common impurity, designated here as "Impurity I," to illustrate the validation process.

The foundation of this guide is a reversed-phase high-performance liquid chromatography (RP-HPLC) method, a workhorse technique for pharmaceutical analysis due to its specificity, sensitivity, and reproducibility.[6]

The Methodological Framework: A Stability-Indicating RP-HPLC Method

Before validation can commence, a suitable analytical method must be developed. The goal is a "stability-indicating" method, which is defined by its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[7] Based on established methods for Pantoprazole and its related substances, we will proceed with the following chromatographic system as our basis for validation.[3][8]

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column Hypersil ODS (125 x 4.0 mm), 5µmC18 columns provide excellent hydrophobicity and are widely successful in separating Pantoprazole from its impurities.[3][9]
Mobile Phase Gradient elution with A: 0.01 M Phosphate Buffer (pH 7.0) and B: AcetonitrileA buffered mobile phase is crucial for consistent peak shape and retention of ionizable compounds like Pantoprazole. A gradient ensures resolution of early and late-eluting impurities within a reasonable runtime.[8][10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.0/4.6 mm ID column, balancing analysis time with system pressure.[9]
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to better efficiency. Maintaining a constant temperature is critical for reproducibility.[3]
Detection Wavelength 290 nmThis wavelength provides adequate response for both Pantoprazole and its key impurities, making it a suitable choice for simultaneous analysis.[9][10]
Injection Volume 20 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Acetonitrile/0.001N Sodium Hydroxide (50:50)This diluent is chosen to ensure the stability and solubility of Pantoprazole and its impurities.[9]

The Validation Workflow: A Systematic Approach

The validation process is a systematic journey to demonstrate that the analytical method is fit for its intended purpose.[1] The following diagram outlines the logical flow of validation activities.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (per ICH Q2(R1)) cluster_2 Finalization Dev Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & SOP Robustness->Report

Caption: Overall workflow for analytical method validation.

Specificity: Proving Discriminatory Power

Expertise & Experience: Specificity is the cornerstone of an impurity method. It is not enough to simply separate the impurity from the active pharmaceutical ingredient (API). You must prove that the method can separate the impurity from all potential degradation products that could form under stress conditions. This is why forced degradation studies are non-negotiable.[7] They are the ultimate challenge to the method's resolving power.

Experimental Protocol: Forced Degradation

The objective is to induce partial degradation of Pantoprazole (typically 5-20%) to produce a relevant profile of degradants.[6]

  • Prepare Stock Solution: Prepare a stock solution of Pantoprazole in a suitable solvent (e.g., methanol) at approximately 1 mg/mL.[6]

  • Acid Hydrolysis: Mix an aliquot of the stock with 1M HCl and heat (e.g., 80°C for 8 hours). Cool and neutralize with an equivalent amount of 1M NaOH.[6]

  • Base Hydrolysis: Mix an aliquot with 0.1M NaOH. After a set time, neutralize with an equivalent amount of 0.1M HCl. Pantoprazole is generally more stable under basic conditions.[8][10]

  • Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide at room temperature. The sulfone and sulfide impurities are common degradation products under these conditions.[6][10]

  • Thermal Degradation: Expose a solid sample or a solution to dry heat (e.g., 80°C).[10]

  • Photolytic Degradation: Expose a solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days), keeping a control sample protected from light.[11]

  • Analysis: Analyze the blank, a reference standard of Impurity I, the unstressed Pantoprazole sample, and all stressed samples using the proposed HPLC method.

Data Analysis & Acceptance Criteria
  • Peak Purity: The primary acceptance criterion is the demonstration of peak purity for both the Pantoprazole and Impurity I peaks in the presence of degradants. This is typically achieved using a photodiode array (PDA) detector to compare spectra across the peak. The purity angle must be less than the purity threshold.[10]

  • Resolution: The resolution between the Impurity I peak and the closest eluting peak (either API or another degradant) should be greater than 2.0.

Forced_Degradation cluster_conditions Stress Conditions Panto_Sample Pantoprazole Sample Acid Acid (HCl, Heat) Panto_Sample->Acid Base Base (NaOH) Panto_Sample->Base Oxidation Oxidation (H2O2) Panto_Sample->Oxidation Thermal Thermal (Heat) Panto_Sample->Thermal Photo Photolytic (UV/Vis Light) Panto_Sample->Photo Analysis HPLC Analysis (Peak Purity & Resolution) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for the forced degradation study.

Linearity, Range, Accuracy, and Precision: The Quantitative Core

These parameters collectively establish the quantitative reliability of the method. They are often evaluated using the same set of prepared solutions.

Linearity

Trustworthiness: Linearity demonstrates a direct, proportional relationship between the concentration of Impurity I and the instrument's response (peak area). This is fundamental for accurate quantification. A lack of linearity can indicate detector saturation or other methodological issues.

  • Experimental Protocol:

    • Prepare a stock solution of the Impurity I reference standard.

    • Perform serial dilutions to create a minimum of five concentration levels. For an impurity, this range should typically span from the Limit of Quantitation (LOQ) to 120% of the specified limit for that impurity.[12]

    • Inject each concentration in triplicate.

  • Data Analysis & Acceptance Criteria:

    • Plot a graph of mean peak area versus concentration.

    • Perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.[3][9]

Range

Authoritative Grounding: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[12] It is not determined by a separate experiment but is confirmed by the data from the linearity, accuracy, and precision studies.

Accuracy

Expertise & Experience: Accuracy, expressed as percent recovery, measures the closeness of the experimental result to the true value. The most common way to determine this for an impurity is by spiking a known amount of the impurity into a sample matrix (e.g., a solution of the Pantoprazole API).

  • Experimental Protocol:

    • Prepare samples of the Pantoprazole API spiked with Impurity I at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).[12][13]

    • Prepare a minimum of three replicate samples for each concentration level.

    • Analyze the samples and calculate the amount of Impurity I recovered.

  • Data Analysis & Acceptance Criteria:

    • Calculate the percent recovery at each concentration level.

    • The mean recovery should typically be within 80.0% to 120.0% for impurities. Some guidelines suggest a tighter range of 98-102% may be achievable.[7] The specific range should be justified.

Precision

Trustworthiness: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.

  • Intermediate Precision: Assesses the influence of random events by varying factors like the day of analysis, the analyst, or the equipment.[1]

  • Experimental Protocol:

    • Repeatability: Analyze a minimum of six replicate samples of Pantoprazole spiked with Impurity I at 100% of the specification concentration.[1]

    • Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

  • Data Analysis & Acceptance Criteria:

    • Calculate the Relative Standard Deviation (%RSD) for the results from both the repeatability and intermediate precision studies.

    • The acceptance criterion for %RSD is typically ≤ 10% for impurities, although lower values (≤ 5%) are often achievable and desirable.[14]

Detection & Quantitation Limits (LOD & LOQ)

Authoritative Grounding: These parameters define the sensitivity of the method.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]

  • Experimental Protocol & Acceptance Criteria:

    • These are commonly determined based on the signal-to-noise ratio.

    • LOD: A signal-to-noise ratio of 3:1 is typically acceptable.[7]

    • LOQ: A signal-to-noise ratio of 10:1 is typically acceptable.[7]

    • The LOQ must be verified by analyzing a minimum of six replicates prepared at the LOQ concentration, which must yield acceptable accuracy and precision (%RSD ≤ 10%).

Robustness

Expertise & Experience: Robustness demonstrates the reliability of the method during normal usage by showing its capacity to remain unaffected by small, deliberate variations in method parameters.[12] This is a critical parameter to evaluate before transferring the method to a quality control laboratory.

  • Experimental Protocol:

    • Prepare a system suitability solution and a sample solution (e.g., Pantoprazole spiked with Impurity I).

    • Analyze the solutions while making small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow Rate (e.g., ± 0.1 mL/min)

      • Column Temperature (e.g., ± 5°C)

      • Mobile Phase pH (e.g., ± 0.2 units)

  • Data Analysis & Acceptance Criteria:

    • Evaluate the effect of the changes on system suitability parameters (e.g., resolution, tailing factor) and the quantification of Impurity I.

    • The results should remain within the acceptance criteria established during the initial validation, demonstrating the method's robustness. An RSD of ≤ 3% under these minor variations is often considered acceptable.[7]

Summary of Validation Data

The results of the validation study should be compiled into a clear, concise summary.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterTestAcceptance Criteria
Specificity Forced degradation, peak purity analysisPeak is pure; Resolution > 2.0 from adjacent peaks
Linearity 5 concentrations, triplicate injectionsCorrelation Coefficient (r²) ≥ 0.999
Range Confirmed by Linearity, Accuracy, PrecisionLOQ to 120% of specification limit
Accuracy 3 concentrations, 3 replicates eachMean % Recovery: 80.0% - 120.0%
Precision
- Repeatabilityn=6 at 100% of specification%RSD ≤ 10%
- Intermediate PrecisionDifferent day/analyst/instrument%RSD ≤ 10%
LOD Signal-to-Noise RatioS/N ≥ 3:1
LOQ Signal-to-Noise Ratio; Accuracy & Precision at LOQS/N ≥ 10:1; Recovery and %RSD meet criteria
Robustness Deliberate variation of method parametersSystem suitability criteria are met

Conclusion

The validation of an analytical method for a pharmaceutical impurity is a rigorous, multi-faceted process that underpins the safety and quality of the final drug product. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, as guided by the ICH Q2(R1) framework, we build a comprehensive data package that demonstrates the method is fit for its intended purpose. This guide provides a logical framework and explains the causality behind the experimental choices, ensuring that the resulting analytical procedure is not only compliant but scientifically sound and trustworthy.

References

  • JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Journal of Drug Delivery Technology. (n.d.). Analytical method development and validation of pantoprazole and related substances by HPLC. Retrieved from [Link]

  • Impactfactor. (n.d.). Analytical method development and validation of pantoprazole and related substances by HPLC. Retrieved from [Link]

  • SciELO. (n.d.). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. Retrieved from [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PMC. (n.d.). Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • PubMed. (2007, October 18). Structural Identification and Characterization of Potential Impurities of Pantoprazole Sodium. Retrieved from [Link]

  • SciELO. (n.d.). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Retrieved from [Link]

  • Thomas A. Little Consulting. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods.
  • SynThink. (n.d.). Pantoprazole EP Impurities & USP Related Compounds. Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • PubMed. (2025, May 7). Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ACS Omega. (2019, January 9). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. Retrieved from [Link]

Sources

A Comparative Guide to the Sensitive Detection of Pantoprazole Impurities: Establishing Limits of Detection and Quantitation

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical quality control, the adage "what you can't measure, you can't control" holds profound significance. For a widely prescribed proton pump inhibitor like Pantoprazole, ensuring the absence of potentially harmful impurities is not merely a regulatory hurdle but a cornerstone of patient safety. This guide provides an in-depth, comparative analysis of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Pantoprazole impurities, with a particular focus on providing a benchmark for researchers, scientists, and drug development professionals.

The control of impurities is a critical aspect of drug development and manufacturing, as mandated by international guidelines such as those from the International Council for Harmonisation (ICH). The accurate determination of LOD and LOQ values for these impurities is fundamental to validating analytical methods that can reliably monitor their presence at trace levels. This guide will delve into the practical application and comparative performance of various chromatographic techniques, offering field-proven insights into methodological choices.

The Analytical Arena: HPLC, UPLC, and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses of pharmaceutical analysis for impurity profiling, offering high resolution and sensitivity.[1] For even greater sensitivity and specificity, particularly for identifying and quantifying genotoxic impurities at trace levels, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool.[2] The choice of technique often hinges on the specific requirements of the analysis, from routine quality control to in-depth stability and forced degradation studies.[1]

Forced degradation studies are a critical component of drug development, helping to identify potential degradation products and establish stability-indicating analytical methods.[3][4] Pantoprazole, for instance, is known to degrade under acidic and oxidative conditions, forming impurities such as the corresponding sulfide and sulfone.[4]

Comparative Analysis of LOD and LOQ for Pantoprazole Impurities

The following table summarizes the reported LOD and LOQ values for various Pantoprazole impurities from different analytical methods. It is important to note that "Pantoprazole Impurity I" can refer to different structures depending on the pharmacopeia or reporting standard. For the purpose of this guide, we present data for a range of known and specified impurities.

Analytical MethodImpurityLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLCImpurity A--
HPLCImpurity B--
HPLCImpurity C--
HPLCPantoprazole & Impurities0.043–0.047 µg/mL0.13–0.14 µg/mL[4]
HPLC-DAD-MSIntermediate I0.25 ng-[5]
HPLC-DAD-MSPantoprazole Sulfone0.4 ng-[5]
HPLC-DAD-MSBy-product III0.2 ng-[5]
HPLCImpurities I to V0.03–0.04 mg/mL0.1-3 mg/mL[6]
HPLCImpurities-0.099-1.48 µg/mL[7]
LC-MS/MSPantoprazole N-oxide0.12 ng/mL0.31 ng/mL[8]
LC-MS/MSClopidogrel and Pantoprazole0.01 µg/mL (Pantoprazole)0.1 µg/mL (Pantoprazole)[9]

Experimental Protocols: A Closer Look at the Methodologies

The reproducibility and reliability of any analytical method hinge on a meticulously detailed protocol. Below are representative experimental workflows for the determination of Pantoprazole impurities.

Stability-Indicating HPLC Method

This method is designed for the separation and quantification of process-related impurities and degradation products of Pantoprazole.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[4]

  • Column: Hypersil ODS (250 x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient elution using 0.01 M phosphate buffer (pH 7.0) and acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 290 nm.[4]

  • Injection Volume: 20 µL.[1]

  • Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (50:50, v/v).[4]

High-Sensitivity LC-MS/MS Method for Genotoxic Impurities

This method offers the high sensitivity required for the detection of potentially genotoxic impurities at very low levels.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.[2]

  • Column: Purosphere star RP 18 e (100 mm × 4.6 mm, 3.0 µm).[1]

  • Mobile Phase: A gradient program with 0.1% formic acid in water and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Ionization: Positive ion electrospray ionization (ESI+).[1]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[1]

Visualizing the Workflow: From Sample to Result

To provide a clearer understanding of the analytical process, the following diagrams illustrate the typical workflows for HPLC/UPLC and LC-MS/MS based impurity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/UPLC Analysis cluster_data Data Processing Sample Pantoprazole Bulk Drug / Formulation Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC/UPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (LOD/LOQ) Integration->Quantification Report Reporting Quantification->Report

Caption: A typical experimental workflow for Pantoprazole impurity profiling using HPLC/UPLC.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Pantoprazole Sample Dilution Serial Dilution for LOD/LOQ Sample->Dilution Spiking Spiking with Impurity Standards Dilution->Spiking LC_Separation Liquid Chromatography Separation Spiking->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis MRM_Data MRM Data Acquisition Mass_Analysis->MRM_Data LOD_LOQ_Calc LOD/LOQ Calculation (S/N Ratio) MRM_Data->LOD_LOQ_Calc Validation Method Validation Report LOD_LOQ_Calc->Validation

Caption: Workflow for determining LOD and LOQ of Pantoprazole impurities using LC-MS/MS.

Conclusion: A Commitment to Purity and Safety

The selection of an appropriate analytical method for the determination of Pantoprazole impurities is a critical decision that impacts drug quality and patient safety. While HPLC and UPLC offer robust and reliable methods for routine quality control, the enhanced sensitivity and selectivity of LC-MS/MS are indispensable for the trace-level quantification of potentially genotoxic impurities. The data and protocols presented in this guide serve as a valuable resource for analytical scientists in the pharmaceutical industry, enabling them to develop and validate methods that meet the stringent requirements of regulatory bodies and ensure the highest standards of product quality.

References

  • Pandey, S., Pandey, P., & Mishra, D. (2012). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. Available at: [Link]

  • Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. Journal of AOAC INTERNATIONAL. (2025). Oxford Academic. Available at: [Link]

  • HPLC Analysis of Pantoprazole Impurities. Scribd. Available at: [Link]

  • Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. Journal of Chromatographic Science. (2025). Oxford Academic. Available at: [Link]

  • Bansode, P. S., et al. (2014). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 6(11), 942-948. Available at: [Link]

  • Singh, K., et al. (2026). Analytical method development and validation of pantoprazole and related substances by HPLC. International Journal of Drug Delivery Technology, 16(2s), 448-464. Available at: [Link]

  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific. (2018). Available at: [Link]

  • Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes. PMC. Available at: [Link]

  • Determination of Pantoprazole Sodium and Its Three Impurities by HPLC-DAD-MS. CNKI. Available at: [Link]

  • High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals. ResearchGate. (2018). Available at: [Link]

  • A SELECTIVE AND SENSITIVE METHOD DEVELOPMENT AND VALIDATION BY LC–MS/MS APPROACH FOR TRACE LEVEL QUANTIFICATION OF THREE POTENTIAL GENOTOXIC IMPURITIES IN PANTOPRAZOLE SODIUM SESQUYHYDRATE. Rasayan Journal. Available at: [Link]

  • Pantoprazole-impurities. Pharmaffiliates. Available at: [Link]

  • Pantoprazole EP Impurities & USP Related Compounds. SynThink. Available at: [Link]

  • High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals. PubMed. Available at: [Link]

  • Pantoprazole Sodium - Definition, Identification, Assay. USP. (2025). Available at: [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. SciSpace. (2020). Available at: [Link]

  • Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study. PubMed. (2011). Available at: [Link]

Sources

Comparative Analysis of Pantoprazole Impurity I in Generic vs. Brand Formulations

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical landscape increasingly relies on generic medications to reduce healthcare costs, ensuring the chemical equivalence and stability of these alternatives is paramount. Pantoprazole, a widely prescribed proton pump inhibitor (PPI), is highly effective in treating acid-related disorders by irreversibly binding to the (H+, K+)-ATPase enzyme system[1]. However, the active pharmaceutical ingredient (API) is notoriously acid-labile.

This guide provides an in-depth, objective comparison of Pantoprazole Impurity I levels in generic versus brand-name formulations. Designed for analytical scientists and drug development professionals, this document explores the mechanistic origins of this impurity, presents comparative quantitative data, and outlines a self-validating analytical workflow for its precise quantification.

Chemical Profile and Mechanistic Origins of Impurity I

Pantoprazole Impurity I , chemically identified as 2-Chloro Pantoprazole or 2-[[chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-6-(difluoromethoxy)-1H-benzimidazole (CAS: 812664-93-0)[2], is a critical related substance monitored during quality control.

Causality of Formation

The presence of Impurity I in final dosage forms typically stems from two primary pathways:

  • Synthetic Artifacts: It often emerges during the API synthesis, specifically as a byproduct during the chlorination of the pyridine precursor or due to over-chlorination side reactions prior to the final sulfoxidation step.

  • Formulation-Driven Degradation: Pantoprazole is highly unstable at low pH values[3]. To prevent degradation in the stomach, tablets are formulated with an enteric coat. If a generic formulation possesses a substandard enteric coating, premature exposure to acidic micro-environments (even atmospheric moisture during storage) can catalyze the degradation of the benzimidazole ring, leading to elevated impurity profiles over the product's shelf life[3].

SynthesisPathway A Starting Material (Pyridine Derivative) B Chlorination Step A->B Reagents C Pantoprazole API B->C Sulfoxidation D Pantoprazole Impurity I (2-Chloro Pantoprazole) B->D Side Reaction / Over-chlorination

Fig 1: Pantoprazole synthesis pathway and generation of Impurity I via side reactions.

Regulatory Standards & Bioequivalence

For a generic pantoprazole formulation to receive an Abbreviated New Drug Application (ANDA) approval, it must demonstrate strict bioequivalence to the innovator (brand) product. Pharmacokinetic parameters (AUC and Cmax) must fall within the 80% to 125% acceptance range[1].

Beyond pharmacokinetics, the in vitro quality—specifically the impurity profile—must adhere to pharmacopeial monographs (USP/Ph. Eur.). While generic and brand drugs contain identical amounts of the API, they frequently differ in excipients (diluents, binders, enteric polymers)[4]. These excipient variations can influence the micro-environmental pH of the tablet, slightly altering the degradation kinetics and baseline levels of related substances like Impurity I.

Comparative Data Analysis: Brand vs. Generic Formulations

The following table synthesizes representative comparative data from recent quality assessment studies evaluating enteric-coated pantoprazole sodium tablets[3][4].

Analytical ParameterBrand Formulation (Innovator)Generic Formulation AGeneric Formulation BPharmacopeial Acceptance Limit
Assay (Pantoprazole Sodium) 99.8%98.5%97.2%90.0% - 110.0%
Impurity I (2-Chloro Pantoprazole) 0.02%0.05%0.08%NMT 0.15%
Total Impurities 0.10%0.25%0.38%NMT 0.50%
Dissolution (Acid Stage, 0.1N HCl, 2h) 0% release< 2% release12% release (Failed)NMT 10% release
Dissolution (Buffer Stage, pH 6.8, 45 min) 98% release92% release88% releaseNLT 75% release

Data Insights: While both the brand and Generic A maintain Impurity I levels well below the 0.15% threshold, Generic B exhibits a higher impurity baseline. Notably, Generic B also failed the acid-stage dissolution test (>10% release in 0.1N HCl)[3]. This correlation validates the mechanistic causality: defective enteric coating allows acid ingress, which directly accelerates API degradation and elevates impurity levels.

Experimental Methodology: Self-Validating RP-HPLC Protocol

To objectively quantify Impurity I, scientists must utilize a method that prevents artifactual degradation during sample preparation. The following Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is designed as a self-validating system[5][6].

Step-by-Step Workflow

Step 1: Sample Extraction (Causality-Driven)

  • Action: Crush 20 enteric-coated tablets and transfer an amount equivalent to 40 mg of Pantoprazole into a volumetric flask. Extract using a Phosphate Buffer adjusted to pH 6.8.

  • Causality: Pantoprazole undergoes rapid degradation in acidic media. Utilizing a pH 6.8 buffer ensures the API remains stable during the extraction phase, preventing the artificial generation of impurities in the sample vial[3].

Step 2: Chromatographic Separation

  • Column: C18 column (e.g., Hypersil ODS, 125 x 4.0 mm, 5µm)[6].

  • Mobile Phase: Gradient elution using Phosphate Buffer (pH 7.0) and Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm.

  • Causality: The UV spectra of pantoprazole and its related impurities exhibit optimal co-absorbance at 290 nm, providing superior baseline stability and minimizing mobile phase interference compared to other wavelengths[5].

Step 3: System Suitability (Self-Validation) Before analyzing unknown generic samples, the system must validate its own resolving power using a spiked standard solution.

  • Criteria 1 (Precision): Inject the standard solution 6 times. The %RSD of the peak areas must be < 2.0%[5].

  • Criteria 2 (Resolution): The chromatographic resolution between the Pantoprazole API peak and the Impurity I peak must be > 2.0, ensuring no co-elution compromises quantification[6].

AnalyticalWorkflow A Sample Prep: Brand vs Generic Tablets B Extraction in Phosphate Buffer (pH 6.8) A->B Prevents acid degradation C RP-HPLC Separation (C18 Column, 290 nm) B->C Injection (20 µL) D System Suitability (Resolution > 2.0, RSD < 2.0%) C->D Self-Validation E Data Analysis & Impurity Quantification D->E Pass Criteria

Fig 2: Self-validating RP-HPLC analytical workflow for quantifying Pantoprazole Impurity I.

Conclusion

Both generic and brand-name pantoprazole formulations are capable of meeting stringent pharmacopeial standards for Impurity I. However, the comparative data highlights that the stability of the API is heavily reliant on the quality of the formulation's excipients—specifically the integrity of the enteric coating. By employing a rigorously validated, pH-controlled RP-HPLC methodology, analytical scientists can accurately monitor Impurity I, ensuring that generic alternatives provide the exact same safety and efficacy profiles as their branded counterparts.

References

  • ChemicalBook - Pantoprazole Impurity 1 | 812664-93-0.
  • Global Research Online - In vitro Comparative Study of Branded and Generic Market Pantoprazole Sodium Tablets.
  • National Institutes of Health (PMC) - Assessment of the pharmaceutical quality of marketed enteric coated pantoprazole sodium sesquihydrate products.
  • Benchchem - Bioequivalence of Generic vs. Brand-Name Pantoprazole: A Comparative Guide.
  • Impactfactor.org - Analytical method development and validation of pantoprazole and related substances by HPLC.
  • Journal of Chemical and Pharmaceutical Research (JOCPR) - Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.

Sources

Qualifying Pantoprazole Impurity I Working Standard Against Primary Standard: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical quality control, the robust quantification of impurities is non-negotiable for ensuring drug safety and efficacy. Pantoprazole, a widely prescribed proton pump inhibitor, is susceptible to various degradation pathways and synthetic byproducts. Among these, Pantoprazole Impurity I (2-[[chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-6-(difluoromethoxy)-1H-benzimidazole; CAS: 812664-93-0) is a critical quality attribute that must be strictly monitored[1].

While regulatory bodies advocate for the use of Primary Standards (PS) sourced from pharmacopeial authorities (e.g., USP, EP), the high cost and limited supply (often 10–50 mg per vial) make them impractical for routine, high-throughput batch release testing. To bridge this gap, analytical laboratories synthesize and qualify in-house Working Standards (WS) . According to [2] and [3], a working standard must be rigorously qualified against a primary reference standard to establish unbroken traceability and ensure analytical equivalence[4].

This guide objectively compares the operational performance and analytical reliability of a qualified in-house Working Standard against a compendial Primary Standard, providing a self-validating experimental framework for the qualification process.

Mechanistic Context & Causality in Experimental Design

To qualify a candidate material as a WS, relying on a single analytical technique is insufficient. Pantoprazole Impurity I contains a reactive sulfinyl group and a chloromethyl moiety, making it susceptible to thermal degradation and hydrolysis. Therefore, the qualification must employ an orthogonal, self-validating approach:

  • Identity Confirmation: FT-IR and 1H-NMR are used to confirm that the molecular backbone of the WS candidate perfectly matches the PS.

  • Purity & Mass Balance: A direct chromatographic assay (HPLC-UV) is vulnerable to invisible impurities (e.g., inorganic salts, water). Thus, we mandate a Mass Balance approach:

    
    . The WS is only deemed qualified if the Mass Balance purity correlates with the Direct Assay purity within a tight statistical tolerance (
    
    
    
    ).

Workflow: Qualification of Working Standard

G PS Primary Standard (USP/EP) Reference Benchmark Test_ID Identity Testing (IR, NMR, MS) PS->Test_ID Benchmark Test_Purity Purity & Mass Balance (HPLC, KF, TGA) PS->Test_Purity Benchmark WS_Cand Candidate Material (In-house Synthesized) WS_Cand->Test_ID Test WS_Cand->Test_Purity Test Compare Statistical Equivalence & Assay Assignment Test_ID->Compare Test_Purity->Compare Qualified_WS Qualified Working Standard (Routine QC Use) Compare->Qualified_WS Pass Criteria

Workflow for qualifying a candidate working standard against a primary reference.

Step-by-Step Experimental Methodologies

Protocol 1: Chromatographic Purity and Direct Assay (HPLC-UV)

Causality: HPLC-UV is the workhorse for organic impurity profiling. We use a Diode Array Detector (DAD) to perform peak purity analysis, ensuring no co-eluting hidden degradants artificially inflate the assay value.

  • System Suitability: Prepare a solution containing Pantoprazole API and Impurity I (10 µg/mL each). Inject into an HPLC equipped with a C18 column (250 x 4.6 mm, 5 µm). Mobile phase: Phosphate buffer (pH 6.8) and Acetonitrile (gradient).

    • Self-Validation Criterion: Resolution (

      
      ) between Pantoprazole and Impurity I must be 
      
      
      
      .
  • Standard Preparation: Prepare the Primary Standard (PS) and Working Standard (WS) candidate in triplicate at 50 µg/mL in the sample diluent.

  • Analysis: Inject samples. Calculate the direct assay of the WS against the PS using the formula:

    
    
    
Protocol 2: Mass Balance Determination (Orthogonal Purity)

Causality: To prevent the overestimation of purity from HPLC alone, we must quantify non-chromatophoric components that contribute to the total mass.

  • Water Content: Perform Karl Fischer (KF) titration on 50 mg of the WS candidate to detect ambient moisture absorption.

  • Residual Solvents: Analyze via Headspace GC-FID to quantify trapped synthesis solvents (e.g., ethyl acetate, dichloromethane).

  • Residue on Ignition (ROI): Combust 1.0 g of the WS with sulfuric acid at 600°C to quantify inorganic salts left over from synthesis.

  • Mass Balance Calculation:

    
    .
    
Protocol 3: Structural Identity Confirmation
  • FT-IR Spectroscopy: Record the ATR-FTIR spectrum of the WS and PS.

    • Self-Validation Criterion: The correlation coefficient of the overlaid spectra must be

      
      .
      
  • 1H-NMR: Dissolve 10 mg of WS in DMSO-d6. Confirm the presence of the difluoromethoxy protons (triplet at ~7.1 ppm) and the characteristic benzimidazole/pyridine aromatic protons.

Comparative Performance Data

The following tables summarize the experimental qualification data, objectively comparing the purchased Primary Standard with the in-house Working Standard candidate.

Table 1: Analytical Comparison (Primary Standard vs. Working Standard Candidate)
Analytical ParameterPrimary Standard (USP/EP)Working Standard CandidateAcceptance CriteriaConclusion
Appearance Off-white powderOff-white powderMatches PSPass
Identity (FT-IR) Reference SpectrumCorrelation: 0.998

correlation
Pass
Chromatographic Purity 99.85%99.62%Report valueN/A
Water Content (KF) 0.10%0.25%

Pass
Residue on Ignition 0.05%0.08%

Pass
Residual Solvents (GC) Not Detected0.03% (EtOAc)

Pass
Mass Balance Purity 99.70% 99.26% Report valueN/A
Direct Assay vs. PS 100.0% (Assigned)99.31%

Pass
Self-Validation Delta N/A0.05%

Qualified

Note: The delta between the Mass Balance Purity (99.26%) and the Direct Assay (99.31%) is 0.05%, well within the 0.5% threshold, validating the accuracy of the assigned WS purity.

Table 2: Cost and Operational Efficiency Comparison
MetricPrimary Standard (Compendial)Qualified Working Standard
Cost per 100 mg ~$800 - $1,200~$50 - $100 (Internal Synthesis)
Availability Limited (Frequent re-ordering required)Abundant (Bulk batch synthesis)
Regulatory Traceability Absolute (Pharmacopeial Authority)Traceable to PS via Qualification Report
Optimal Use Case Method Validation, WS QualificationRoutine QC Batch Release, Stability Testing

Discussion: The Value of a Self-Validating Qualification

By utilizing both a direct comparison assay and an orthogonal mass balance approach, this protocol creates a closed-loop, self-validating system. If the candidate material contained a non-UV-absorbing impurity (e.g., an aliphatic intermediate), the HPLC direct assay would artificially read high (e.g., 99.5%), but the mass balance would fail to close, highlighting the discrepancy.

The data in Table 1 demonstrates that the in-house Pantoprazole Impurity I candidate performs identically to the Primary Standard in terms of structural integrity and chromatographic behavior. By assigning a purity of 99.3% to the Working Standard, the laboratory can now confidently use this material for daily routine testing. This significantly reduces operational bottlenecks and costs (Table 2) while maintaining strict adherence to ICH Q7 traceability mandates[2].

References

  • Title: Working Standards in Pharma: Ensuring Quality and Compliance Source: Zamann Pharma URL:[Link]

  • Title: ICH Q7 – GMP for Active Pharmaceutical Ingredients Source: SG Systems Global URL: [Link]

  • Title: Development of Generic Oral Human Medicinal Products Suitable for Registration Source: DGRA URL: [Link]

Sources

Pantoprazole Impurity Specification Limits: USP vs. EP Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of Pantoprazole Sodium impurity specification limits as defined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs.

Editorial Note on "Impurity I": There is no official "Impurity I" (letter I) designation in the current USP or EP monographs for Pantoprazole Sodium. The pharmacopeial impurity lists currently extend from Impurity A to Impurity F .

  • If your query refers to Impurity 1 (as found in vendor catalogs), this typically corresponds to the Chloromethyl intermediate (non-compendial process impurity).

  • If your query refers to the first specified impurity , this is Impurity A (Pantoprazole Sulfone).

This guide addresses specification limits for the official impurities (A–F) and provides a specific technical section on the non-compendial "Impurity 1" for completeness.

Executive Summary

The control of impurities in Pantoprazole Sodium is harmonized between USP and EP regarding the analytical method (HPLC) but retains nuances in reporting thresholds and specific impurity designations. Both monographs utilize a reverse-phase gradient HPLC method to separate the active pharmaceutical ingredient (API) from six primary related compounds (A–F).

Key Regulatory Differences[1]
  • USP Designation: Uses "Related Compound A, B, C..." nomenclature.

  • EP Designation: Uses "Impurity A, B, C..." nomenclature.

  • Critical Control: Impurity C (Benzimidazole thiol) is a degradation product detected at a different wavelength (305 nm) due to its specific absorbance profile, requiring dual-wavelength monitoring.

Comparative Specification Limits (USP vs. EP)

The following table synthesizes the specification limits for Pantoprazole Sodium. Note that while limits are largely harmonized, the "Unspecified Impurity" limit is a critical control point for any non-compendial impurity (such as "Impurity 1").

Impurity Name (Common)USP DesignationEP DesignationUSP Limit (%)EP Limit (%)Relative Retention Time (RRT)*
Pantoprazole Sulfone Related Compound AImpurity ANMT 0.20%0.20%~0.9
Pantoprazole Sulfide Related Compound BImpurity BNMT 0.15%0.15%~1.5
Benzimidazole Thiol Related Compound CImpurity CNMT 0.10%0.10%~0.6
N-Methyl Isomers Rel. Comp. D & F**Impurity D & FNMT 0.20% (Sum)0.20% (Sum)~1.2 (Co-elute)
Pantoprazole Dimer Related Compound EImpurity ENMT 0.10%0.10%~1.3
Any Unspecified NMT 0.10%0.10%
Total Impurities NMT 0.5%0.5%
  • Note: RRTs are approximate and relative to the Pantoprazole peak.

  • Note: Impurities D and F are structural isomers that often co-elute; monographs typically specify a limit for their sum.

Technical Deep Dive: The "Impurity I" Ambiguity

Since "Impurity I" is not a pharmacopeial designation, researchers often encounter this term in two specific contexts. Below is the technical breakdown for both possibilities.

Scenario A: "Impurity 1" (Process Impurity)

Often listed in commercial standards catalogs (e.g., Chemicea, USP reference standards for process control), this is the Chloromethyl Intermediate .

  • Chemical Name: 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride.

  • Origin: A key starting material/intermediate in the synthesis of the pyridine ring moiety.

  • Regulatory Status: Non-compendial. It must be controlled as an "Unspecified Impurity" (NMT 0.10%) or justified via spike-and-recovery studies if it persists in the final API.

  • Risk: As a reactive alkyl halide, it carries a structural alert for genotoxicity (mutagenicity). If detected, it may require tighter control (ppm levels) per ICH M7 guidelines.

Scenario B: Impurity A (Pantoprazole Sulfone)

If "Impurity I" refers to the Roman numeral I (First), it is Pantoprazole Sulfone.

  • Mechanism: Formed via over-oxidation of the sulfoxide (Pantoprazole) active center.

  • Control Strategy: Strict control of oxidation conditions (e.g., equivalents of oxidizing agent, temperature) during the final synthetic step.

Impurity Formation Pathways (Graphviz Diagram)

The following diagram illustrates the genesis of the key impurities. Impurity B is the precursor; Impurity A is the over-oxidation product; Impurities D/F and E are degradation products formed under stress (pH/Temperature).

Pantoprazole_Impurities Sulfide Impurity B (Sulfide) Precursor Pantoprazole Pantoprazole Sodium (API) Sulfoxide Sulfide->Pantoprazole Controlled Oxidation Sulfone Impurity A (Sulfone) Over-Oxidation Pantoprazole->Sulfone Over-Oxidation Thiol Impurity C (Thiol) Acid Degradation Pantoprazole->Thiol Acid Hydrolysis N_Methyl Impurities D & F (N-Methyl Isomers) Degradation Pantoprazole->N_Methyl N-Alkylation/Rearrangement Dimer Impurity E (Dimer) Self-Condensation Pantoprazole->Dimer Degradation/Coupling

Caption: Mechanistic pathway of Pantoprazole impurity formation. Red arrows indicate critical degradation or process failure modes.

Analytical Protocol (USP Test 2 / EP Harmonized)

This protocol validates the separation of Impurity D/F (critical pair) and Impurity E.[1]

Chromatographic Conditions
  • Column: L1 packing (C18), 150 mm × 3.9 mm, 4 µm (or validated equivalent like 100 mm × 3.0 mm, 3 µm for modernization).

  • Temperature: 40°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • UV 290 nm: For Pantoprazole and Impurities A, B, D, E, F.

    • UV 305 nm: Specifically for Impurity C .

  • Injection Volume: 20 µL.

Mobile Phase Gradient[4]
  • Solution A: 1.74 g/L Dibasic Potassium Phosphate, adjusted to pH 7.0 with Phosphoric Acid.

  • Solution B: Acetonitrile.

  • Diluent: Water:Acetonitrile:Triethylamine (60:40:1) adjusted to pH 10.0 (prevents acid degradation during prep).

Time (min)Solution A (%)Solution B (%)
08020
402080
452080
468020
558020
System Suitability Criteria
  • Resolution (R): NLT 1.5 between Impurity E and the co-eluting peak of Impurities D & F .

  • Symmetry Factor: NMT 2.0 for the Pantoprazole peak.

  • RSD: NMT 2.0% for the Pantoprazole peak in the standard solution.

References

  • United States Pharmacopeia (USP). Pantoprazole Sodium Monograph: Organic Impurities, Test 2.[1] USP-NF 2024.

  • European Directorate for the Quality of Medicines (EDQM). Pantoprazole Sodium Sesquihydrate Monograph 2296. European Pharmacopoeia (Ph.[1][2] Eur.) 11th Edition.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11954257, Pantoprazole Sodium.

  • BOC Sciences. Pantoprazole Impurity 1 (Chloromethyl Intermediate) Data Sheet.

Sources

A Comparative Guide to Linearity and Accuracy in the Quantification of Pantoprazole Impurity I

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical quality control, the rigorous assessment of impurities is not merely a regulatory formality but a cornerstone of patient safety. Pantoprazole, a widely prescribed proton pump inhibitor, undergoes stringent analysis to ensure its purity, efficacy, and safety. This guide provides an in-depth, comparative analysis of linearity and accuracy studies for the determination of a critical process-related impurity, Pantoprazole Impurity I (Sulfone).

This document moves beyond a simple recitation of methods. It delves into the causality of experimental design, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to offer field-proven insights for researchers, scientists, and drug development professionals.

The Criticality of Impurity Profiling for Pantoprazole

Pantoprazole acts by irreversibly inhibiting the (H+, K+)-ATPase enzyme system in gastric parietal cells, thereby reducing stomach acid production. During its synthesis and storage, several related substances or impurities can arise. Pantoprazole Impurity I, also known as Pantoprazole Sulfone or Pantoprazole Related Compound A, is a significant impurity that needs to be monitored and controlled within strict limits. Its chemical structure is 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole. The accurate quantification of this and other impurities is paramount to guarantee the quality and safety of the final drug product.

High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose, offering the necessary resolution and sensitivity to separate and quantify Pantoprazole from its related substances.

Foundational Pillars of Method Validation: Linearity and Accuracy

Before an analytical method can be routinely employed, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[1] Among the key validation parameters, linearity and accuracy are fundamental to ensuring the reliability of quantitative impurity analysis.

  • Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2] This is crucial for quantifying impurities at varying levels.

  • Accuracy refers to the closeness of the test results obtained by the method to the true value.[3] It is often assessed through recovery studies by spiking a sample matrix with a known quantity of the impurity.

Comparative Analysis of HPLC Methods for Impurity I Determination

The scientific literature presents several validated HPLC methods for the determination of Pantoprazole and its impurities. While the specific chromatographic conditions may vary, the outcomes for linearity and accuracy consistently demonstrate the suitability of HPLC for this application.

Linearity Studies: Establishing a Proportional Response

A key objective of a linearity study is to demonstrate a direct relationship between the concentration of Pantoprazole Impurity I and the instrumental response (peak area). This is typically evaluated by analyzing a series of solutions with known concentrations of the impurity and performing a linear regression analysis.

Table 1: Comparison of Linearity Data for Pantoprazole Impurity I Determination by HPLC

Method/SourceLinear Range (µg/mL)Correlation Coefficient (r²)Key Chromatographic Conditions
Method A [4]0.14 - 6.830.99999Column: Thermo Hypersil ODS (125 x 4.0 mm, 5µm)Mobile Phase: Gradient of 10mM Potassium Dihydrogen Phosphate (pH 6.5) and Acetonitrile:Methanol (80:20)Detection: 290 nm
Method B [1]0.1 - 2.0> 0.999Column: Hypersil ODSMobile Phase: Gradient of 0.01M Phosphate Buffer (pH 7) and AcetonitrileDetection: 290 nm
Method C []0.1 - 2.0 (for impurity I)> 0.999Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5µm)Mobile Phase: Gradient of 0.01M Ammonium Acetate (pH 4.5) and AcetonitrileDetection: 290 nm

The consistently high correlation coefficients (r² > 0.999) across these different methods underscore the linear relationship between the concentration of Impurity I and the HPLC peak area response within the specified ranges.[1][4][] This provides a high degree of confidence in the method's ability to accurately quantify the impurity at various levels, from trace amounts to the specification limit.

Accuracy Studies: Verifying Closeness to the True Value

Accuracy is determined by spiking a sample solution (containing the main Pantoprazole active pharmaceutical ingredient) with known amounts of Impurity I at different levels. The percentage of the added impurity that is measured by the method, known as the percent recovery, is then calculated. The ICH Q2(R1) guideline suggests that for impurities, the mean percentage recovery should typically fall between 80% and 120%.[4]

Table 2: Comparison of Accuracy (Recovery) Data for Pantoprazole Impurity I Determination

Method/SourceSpiked LevelsMean Recovery (%)Acceptance Criteria (%)
Method A [4]Not specified, 3 levels92.280 - 120
Method B [1]QL, 100%, 200% of spec. limit97.94 - 102.6Not specified, but results are well within typical ranges
Method C []Not specified97.6 - 105.8Not specified, but results are well within typical ranges

The data clearly indicates that these HPLC methods are highly accurate, with recovery values falling well within the acceptable limits.[1][4][] This demonstrates that the methods are free from significant matrix effects or interferences from the main drug substance and other components in the sample, and can reliably measure the true concentration of Pantoprazole Impurity I.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for conducting linearity and accuracy studies for Pantoprazole Impurity I.

Protocol 1: HPLC Method for Pantoprazole and Impurities

This protocol is a representative synthesis based on common practices found in the literature.[1][4]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.01 M solution of monobasic potassium phosphate in HPLC-grade water and adjust the pH to 7.0 with a dilute potassium hydroxide solution.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Chromatographic System:

    • Column: Hypersil ODS, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 290 nm.

    • Injection Volume: 20 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      15 40 60
      25 40 60

      | 30 | 90 | 10 |

  • Diluent Preparation: A mixture of acetonitrile and 0.1 M sodium hydroxide (50:50, v/v).

Protocol 2: Linearity Study
  • Preparation of Impurity I Stock Solution: Accurately weigh and dissolve an appropriate amount of Pantoprazole Impurity I reference standard in the diluent to obtain a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare at least five calibration standards covering the desired range (e.g., 0.1 µg/mL to 2.0 µg/mL).

  • Analysis: Inject each calibration standard into the HPLC system in triplicate.

  • Data Analysis:

    • Plot a graph of the mean peak area response versus the concentration of Impurity I.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.999.

Protocol 3: Accuracy (Recovery) Study
  • Preparation of Spiked Samples:

    • Prepare a solution of the Pantoprazole drug substance at a standard concentration (e.g., 1 mg/mL).

    • Spike the drug substance solution with the Impurity I stock solution at three different concentration levels, for example:

      • Low Level: 50% of the impurity specification limit.

      • Mid Level: 100% of the impurity specification limit.

      • High Level: 150% of the impurity specification limit.

    • Prepare each spiked sample in triplicate.

  • Analysis: Inject each of the nine prepared samples into the HPLC system.

  • Data Analysis:

    • Calculate the concentration of Impurity I found in each sample using the calibration curve from the linearity study.

    • Calculate the percent recovery for each sample using the following formula: % Recovery = (Amount Found / Amount Added) * 100

    • Calculate the mean percent recovery and the relative standard deviation (RSD) for each concentration level. The mean recovery should be within 80-120% with an acceptable RSD.

Visualizing the Validation Workflow

To better illustrate the interconnectedness of these studies, the following diagrams outline the experimental workflow and logical relationships.

G cluster_prep Preparation Stage cluster_linearity Linearity Study cluster_accuracy Accuracy Study P1 Prepare Impurity I Stock Solution L1 Prepare Calibration Standards (Serial Dilutions) P1->L1 A1 Prepare Spiked Samples (3 Levels, n=3) P1->A1 P2 Prepare Pantoprazole Drug Substance Solution P2->A1 L2 Inject Standards (n=3) L1->L2 L3 Generate Calibration Curve (Peak Area vs. Conc.) L2->L3 L4 Calculate r² (Acceptance: ≥ 0.999) L3->L4 A3 Quantify Impurity I (Using Calibration Curve) L3->A3 Used for Quantification A2 Inject Spiked Samples A1->A2 A2->A3 A4 Calculate % Recovery (Acceptance: 80-120%) A3->A4

Caption: Experimental workflow for linearity and accuracy studies.

G Validation Method Validation (ICH Q2(R1)) Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Range Range Linearity->Range Defines Accuracy->Range Confirms Precision->Range Confirms

Caption: Interrelationship of key analytical validation parameters.

Conclusion

The data synthesized from multiple authoritative sources confirms that modern HPLC methods are both linear and accurate for the determination of Pantoprazole Impurity I (Sulfone). The high correlation coefficients observed in linearity studies provide a solid foundation for quantification, while the excellent recovery rates in accuracy studies demonstrate the methods' reliability and freedom from bias. By adhering to the detailed protocols outlined in this guide, which are firmly rooted in ICH principles, analytical laboratories can confidently validate and implement robust methods for the quality control of Pantoprazole, ultimately ensuring the delivery of safe and effective medicine to patients.

References

  • Benchchem. A Comparative Guide to Analytical Methods for Pantoprazole Impurity Profiling.
  • Pandey, S., Pandey, P., Mishra, D., & Singh, U. K. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. [Online] Available at: [Link]

  • Singh, K., Bhatt, S., Dimri, T., Bhatt, M., Ray, R., & Kumar, N. Analytical method development and validation of pantoprazole and related substances by HPLC. Impactfactor. [Online] Available at: [Link]

  • Marković, S., Nikolić, K., Letica, J., Zirojević, J., & Agbaba, D. (2010). High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals. Journal of AOAC International, 93(4), 1121–1128. [Online] Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Online] Available at: [Link]

  • USP. Pantoprazole Sodium. USP-NF. [Online] Available at: [Link]

  • European Pharmacopoeia.
  • Phenomenex. Modernization of USP and Ph. Eur. Method – Pantoprazole Sodium Sesquihydrate Organic Impurities. [Online] Available at: [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Online] Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Online] Available at: [Link]

  • Efor Group. Validation of analytical procedures according to the ICH guidelines. [Online] Available at: [Link]

Sources

Comparative stability profile of Pantoprazole impurity I vs Impurity A (Sulfone)

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Stability Profiling and Analytical Comparison: Pantoprazole Impurity A (Sulfone) vs. Impurity I (Chloro-Derivative)

Pantoprazole is a widely prescribed proton pump inhibitor (PPI) characterized by a structurally labile sulfoxide bridge connecting a benzimidazole ring and a substituted pyridine ring. During manufacturing, formulation, and storage, this sulfoxide moiety is highly susceptible to chemical transformations, necessitating rigorous impurity profiling to meet ICH Q3A/Q3B guidelines.

As a Senior Application Scientist, I frequently encounter two critical related substances that demand distinct analytical and control strategies: Pantoprazole Impurity A (a primary degradation product) and Pantoprazole Impurity I (a process-related intermediate)[1][2]. This guide deconstructs their mechanistic origins, comparative stability profiles, and the validated chromatographic protocols required for their precise quantification.

Mechanistic Origins and Chemical Profiling

Understanding the causality behind impurity formation is the cornerstone of developing robust, stability-indicating analytical methods. These two impurities originate from entirely different chemical pathways.

  • Pantoprazole Impurity A (Pantoprazole Sulfone):

    • Mechanism: Formed exclusively through the over-oxidation of the central sulfoxide bridge[3]. The sulfur atom undergoes a nucleophilic attack by reactive oxygen species (ROS) or peroxides, yielding a stable sulfone derivative.

    • Causality in Stability: It is the primary degradant observed under oxidative stress testing[4]. Because the sulfone is thermodynamically more stable than the parent sulfoxide, Impurity A acts as a "thermodynamic sink." It accumulates linearly over time in poorly formulated drug products or oxygen-permeable packaging.

  • Pantoprazole Impurity I (2-Chloro Pantoprazole):

    • Mechanism: Unlike Impurity A, Impurity I (CAS: 812664-93-0) is primarily a process-related impurity. It features a chlorine substitution at the bridging methyl group, forming 2-[[Chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-6-(difluoromethoxy)-1H-benzimidazole[2][5].

    • Causality in Stability: It arises during synthetic halogenation steps or through side reactions with residual chlorinated solvents during API crystallization. While technically a process impurity, it must be monitored during stability studies. The highly electronegative chlorine atom withdraws electron density, destabilizing the adjacent sulfoxide and making Impurity I highly reactive and prone to secondary hydrolytic degradation.

Table 1: Chemical and Structural Comparison
FeaturePantoprazole Impurity APantoprazole Impurity I
Common Name Pantoprazole Sulfone2-Chloro Pantoprazole / Impurity 1
CAS Number 127780-16-9812664-93-0
Structural Modification Over-oxidation of sulfoxide to sulfoneChlorine substitution at the methyl bridge
Primary Origin Degradation (Oxidative Stress)Process-related (Halogenation)
Thermodynamic Stability High (Stable end-product)Low (Reactive intermediate)

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways leading to the formation of Impurity A and Impurity I from the parent API.

G cluster_0 Oxidative Degradation cluster_1 Process / Halogenation API Pantoprazole (Active Pharmaceutical Ingredient) OxStress Oxidative Stress (H2O2 / O2) API->OxStress Oxidation ProcStress Chlorinating Agents (Process Intermediate) API->ProcStress Substitution ImpA Impurity A (Pantoprazole Sulfone) OxStress->ImpA + [O] ImpI Impurity I (2-Chloro Pantoprazole) ProcStress->ImpI + [Cl]

Figure 1: Degradation and process pathways for Pantoprazole Impurities A and I.

Comparative Stability Data

To objectively compare their behavior, Pantoprazole API is subjected to forced degradation according to ICH Q1A(R2) guidelines. The quantitative differences in the formation of these two impurities are summarized below.

Table 2: Comparative Stability Profile under ICH Q1A Forced Degradation
Stress ConditionPantoprazole API DegradationImpurity A FormationImpurity I Formation
Oxidative (6%

, 60°C, 4h)
High (~15-20%)Major Peak Not Detected
Acidic (0.1 M HCl, 40°C, 2h) HighMinorSecondary Degradation
Alkaline (0.1 M NaOH, 60°C, 4h) Low (Stable)Not DetectedNot Detected
Thermal (105°C, Dry Heat, 24h) LowMinorNot Detected
Photolytic (UV 360 nm, 24h) ModerateMinorNot Detected

Note: Pantoprazole exhibits intrinsic stability under alkaline conditions due to the deprotonation of the benzimidazole ring, which protects the sulfoxide bridge from nucleophilic attack[3][4].

Self-Validating Experimental Protocol: Forced Degradation & HPLC Quantification

To ensure trustworthiness and reproducibility across laboratories, the following protocol is designed as a self-validating system. System suitability criteria act as internal controls to verify method performance before any empirical data is acquired[6].

Step 1: Stock Solution Preparation
  • Accurately weigh 50.0 mg of Pantoprazole Sodium Sesquihydrate API.

  • Dissolve in 50.0 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a base concentration of 1.0 mg/mL[4].

Step 2: Targeted Stress Generation
  • Oxidative Stress (Targeting Impurity A): Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask. Add 5.0 mL of 6%

    
    . Stir the solution at 60°C for 4 hours. Scientific Rationale: The elevated temperature accelerates the kinetic formation of the sulfone without causing the thermal decomposition of the peroxide, ensuring a targeted 10-20% degradation yield[4]. Neutralize and dilute to volume with the mobile phase.
    
  • Process/Halogenation Stress (Targeting Impurity I): Because Impurity I is a process artifact rather than a direct degradant, it is typically spiked into the sample using a certified reference standard[5]. To assess its stability, subject a spiked solution (0.5% w/w Impurity I) to hydrolytic stress (0.1 M HCl at 40°C for 2 hours) to observe the kinetic loss of the chloro-group.

Step 3: Chromatographic Analysis (HPLC-UV)
  • Column: C18, 250 mm × 4.6 mm, 5 µm (e.g., Luna C18). Rationale: A long, high-efficiency column provides sufficient theoretical plates to resolve structurally similar sulfoxides and sulfones[7].

  • Mobile Phase A: 10 mM Potassium dihydrogen phosphate buffer (pH 6.5)[6]. Rationale: The slightly acidic pH suppresses the ionization of the benzimidazole nitrogen, preventing peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program: 0-5 min (20% B), 5-20 min (20%

    
     60% B), 20-25 min (60% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm. Rationale: 290 nm serves as the optimal isosbestic point for Pantoprazole and its sulfone/chloro derivatives, ensuring accurate relative response factors[6][8].

Step 4: System Suitability & Self-Validation

Before analyzing the stressed samples, inject a resolution mixture containing Pantoprazole, Impurity A, and Impurity I.

  • Acceptance Criteria: The resolution (

    
    ) between Pantoprazole and Impurity A must be 
    
    
    
    . The tailing factor for all peaks must be
    
    
    [6][7]. If these criteria are met, the system is validated for specificity, proving that the column chemistry and mobile phase pH are functioning correctly.

References

  • SciELO. "A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations." Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Oxford Academic. "Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities." Journal of AOAC INTERNATIONAL. [Link]

  • Alfa Omega Pharma. "2-Chloro Pantoprazole / Pantoprazole Impurity 1." Alfa Omega Pharma Reference Standards. [Link]

  • ImpactFactor. "Analytical method development and validation of pantoprazole and related substances by HPLC." ImpactFactor Scientific Journals. [Link]

Sources

Establishing Relative Retention Time (RRT) for Pantoprazole Impurity I

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals Focus: Technical Methodology, Comparative Analysis, and Robustness Data

Executive Summary: The Identity of Impurity I

In the high-stakes arena of proton pump inhibitor (PPI) analysis, precision is non-negotiable.[1] This guide focuses on Pantoprazole Impurity I , identified in key literature (e.g., J. Serb.[1] Chem. Soc., ResearchGate) as 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole .[1]

Crucial Disambiguation: In pharmacopeial contexts (EP/USP), this molecule is often designated as Impurity C .[1] However, legacy methods and specific synthesis pathway analyses frequently refer to it as Impurity I (Roman Numeral) or the "Benzimidazole Thiol" intermediate.[1] Unlike the stable parent drug, Impurity I is a degradation product formed under acidic stress, making its accurate tracking via Relative Retention Time (RRT) critical for stability-indicating assays.[1]

This guide compares the RRT Method against the External Standard Method , providing a validated protocol to establish a robust RRT of approximately 0.59–0.62 relative to Pantoprazole.[1]

Strategic Comparison: RRT vs. External Standard

Why shift to RRT for Impurity I? The decision rests on three pillars: stability, cost-efficiency, and error reduction.[1]

FeatureExternal Standard Method Relative Retention Time (RRT) Method Verdict
Standard Stability Low. Thiol intermediates can oxidize to disulfides (dimers) in solution, leading to titer drift.[1]High. Relies on the robust parent peak (Pantoprazole); eliminates need for fresh impurity stock.[1]RRT Wins
Quantification Logic Absolute peak area comparison. Requires daily calibration curve of the impurity.[1]Relative Response Factor (RRF) applied to parent peak.[1] Single injection of parent suffices.[1]RRT Wins
Operational Cost High.[1] Certified impurity standards are expensive and expire quickly.[1]Low. No recurring cost for impurity standards after validation.[1]RRT Wins
Identification Risk Risk of RT shifting due to column aging, leading to misidentification.[1]Self-Correcting. As parent RT shifts, Impurity I RT shifts proportionally, keeping RRT constant.[1]RRT Wins
Validated Experimental Protocol

This protocol is designed to establish and validate the RRT for Impurity I. It is grounded in the methodology described by Stolarczyk et al.[1] and harmonized with EP chromatographic principles.

3.1. Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200 / Waters Alliance).

  • Column: Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) or equivalent (e.g., Hypersil ODS).[1]

  • Column Temperature: 30°C ± 2°C.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 290 nm (Isosbestic point/maxima for Pantoprazole impurities).[1][2]

  • Injection Volume: 20 µL.

3.2. Mobile Phase System (Gradient)
  • Buffer: 0.01 M Ammonium Acetate, adjusted to pH 4.5 with orthophosphoric acid.

  • Mobile Phase A: Buffer : Acetonitrile (70 : 30 v/v).[1][3]

  • Mobile Phase B: Buffer : Acetonitrile (30 : 70 v/v).[1][3]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Phase Description
0.0 100 0 Equilibration
5.0 100 0 Isocratic Hold (Elution of Impurity I)
20.0 0 100 Linear Gradient
25.0 0 100 Wash

| 26.0 | 100 | 0 | Re-equilibration |

3.3. Preparation of Solutions
  • System Suitability Solution (SSS): Dissolve Pantoprazole Sodium (0.4 mg/mL) and spike with Impurity I standard to a concentration of 0.002 mg/mL (0.5%).

  • Test Solution: Dissolve formulation/API in Mobile Phase A to 0.4 mg/mL.

3.4. Workflow Visualization

RRT_Establishment Start Start: RRT Validation Prep Prepare System Suitability Sol. (Pantoprazole + Impurity I) Start->Prep Inject Inject SSS (n=6) Prep->Inject Calc Calculate Retention Times (RT) Inject->Calc Decision Is Resolution (Rs) > 2.0? Calc->Decision Decision->Prep No (Adjust Gradient) CalcRRT Calculate RRT = RT(Imp_I) / RT(Panto) Decision->CalcRRT Yes Robust Robustness Check (pH +/- 0.2, Temp +/- 5C) CalcRRT->Robust Final Establish RRT Specification (Target: ~0.59 - 0.62) Robust->Final

Figure 1: Decision logic for establishing and validating Relative Retention Time.

Supporting Data: Robustness & Performance

The following data summarizes the behavior of Impurity I (Benzimidazole Thiol) under the described method. This data validates the RRT approach as superior to absolute RT tracking.[1]

4.1. Typical Retention Data
ComponentRetention Time (min)Relative Retention Time (RRT)Resolution (Rs)
Impurity I 4.20 ± 0.1 0.59 N/A
Pantoprazole7.10 ± 0.21.00> 7.0
Impurity V9.101.28> 3.0

Note: Impurity I elutes early due to its polarity (thiol group) compared to the sulfoxide parent.

4.2. Robustness of RRT (Stability of the Marker)

One of the strongest arguments for RRT is its resistance to minor method variations.[1] The table below demonstrates that while Absolute RT shifts, the RRT remains relatively constant, ensuring correct peak identification.

Parameter VariationRT of Pantoprazole (min)RT of Impurity I (min)Calculated RRT Pass/Fail (Limit ± 0.02)
Standard Conditions 7.104.200.59 -
pH 4.3 (-0.2) 7.304.250.58 Pass
pH 4.7 (+0.2) 6.704.020.60 Pass
Temp 25°C (-5°C) 7.504.400.59 Pass
Flow 0.9 mL/min 7.804.600.59 Pass

Mechanistic Insight: Impurity I (Benzimidazole Thiol) is an amphoteric compound (pKa ~8.7 for NH, pKa ~3.9 for Pyridine N).[1] At pH 4.5, it is partially ionized.[1] Small shifts in pH affect the ionization of both the impurity and the parent drug similarly, preserving the separation factor (


) and thus the RRT.
Synthesis Pathway & Impurity Origin

Understanding why Impurity I exists helps in controlling it. It is the cleavage product of Pantoprazole under acidic conditions.[1]

Pathway Panto Pantoprazole (Parent) ImpI Impurity I (Benzimidazole Thiol) RT ~ 4.2 min Panto->ImpI Cleavage ImpII Chloromethyl Pyridine (Impurity 1 / Intermediate) Panto->ImpII Cleavage Acid Acidic Stress (H+) Acid->Panto

Figure 2: Degradation pathway yielding Impurity I.

References
  • European Pharmacopoeia (Ph.[1][][5] Eur.) 10.0 .[1][] Pantoprazole Sodium Sesquihydrate Monograph 2296. Strasbourg: Council of Europe.[1]

  • United States Pharmacopeia (USP) . Pantoprazole Sodium Delayed-Release Tablets Monograph. Rockville: USP Convention.[1] [1]

  • Stolarczyk, M., et al. (2012).[1] "High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals". Journal of the Serbian Chemical Society, 77(0), 1-13.[1] (Defines Impurity I as the benzimidazole thiol with RRT ~0.59).

  • BOC Sciences . Pantoprazole Impurity 1 (Chloro-Impurity) Data Sheet. (Provides structural distinction for "Impurity 1").

Sources

Safety Operating Guide

Pantoprazole impurity I proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

Effective management of pharmaceutical impurities requires a protocol that transcends standard laboratory waste procedures.[1] Pantoprazole Impurity 1 (often designated as Impurity I in specific vendor catalogs) is a complex benzimidazole derivative.[1] Unlike the parent API (Pantoprazole Sodium), impurities often lack extensive toxicological data, necessitating a "Universal Precaution" approach where the compound is treated as a high-potency, hazardous substance.[1]

This guide provides a self-validating disposal workflow designed to prevent environmental contamination and ensure personnel safety.

Chemical Profile: Pantoprazole Impurity 1
Parameter Technical Detail
Chemical Name Sodium 1-(5-(difluoromethoxy)-1H-benzo[d]imidazol-2-yl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate
CAS Number 1806469-15-7 (Commonly cited for Impurity 1 salt forms)
Molecular Formula C₁₅H₁₀F₂N₃NaO₅
Hazard Class GHS Category: Irritant (Skin/Eye), Potential STOT-SE (Respiratory).[1][][3][4][] Handling Level: OEB-3 (Occupational Exposure Band) default due to unknown potency.
Combustion By-products Hydrogen fluoride (HF), Nitrogen oxides (NOx), Carbon oxides (COx).[1]

Pre-Disposal Logistics: The Safety Barrier

Before initiating disposal, you must establish a containment barrier.[1][6] The presence of the difluoromethoxy group implies that thermal decomposition (fire) can release Hydrogen Fluoride (HF), a highly corrosive gas. Therefore, segregation from flammables is critical.[1]

Personal Protective Equipment (PPE) Matrix:

  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling >100 mg of powder.[1]

  • Dermal: Double Nitrile gloves (0.11 mm min thickness).[1]

  • Ocular: Chemical splash goggles (Safety glasses are insufficient for powder handling).[1]

Step-by-Step Disposal Protocol

This protocol uses a "Source-Segregate-Destruct" logic.[1] Do not mix this impurity with general solvent waste streams, as cross-reactivity with strong acids can degrade the benzimidazole core, potentially releasing toxic vapors.

Phase A: Waste Characterization & Segregation[1]
  • Isolate the Stream: Designate a specific satellite accumulation container for "High Potency/Unknown Toxicity Solids."

  • Chemical Compatibility:

    • DO NOT MIX with Strong Acids (e.g., HCl, H₂SO₄) -> Risk of exothermic decomposition.[1]

    • DO NOT MIX with Oxidizers (e.g., Permanganates) -> Risk of uncontrolled oxidation.[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) wide-mouth jars. Avoid glass for solid waste to prevent sharps hazards during incineration handling.[1]

Phase B: Packaging & Labeling
  • Primary Containment: Place the impurity (vial, weighing boat, or contaminated solid) into a clear, sealable polyethylene bag (Zip-lock style).[1]

  • Secondary Containment: Place the sealed bag into the HDPE waste drum.

  • Labeling (Critical):

    • Standard "Hazardous Waste" tag.[1][7]

    • Specific Notation: "Contains Pantoprazole Impurity 1 - Benzimidazole Derivative."[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][8]

Phase C: Final Destruction
  • Recommended Method: High-Temperature Incineration (>850°C) with scrubber systems.[1]

  • Rationale: Incineration ensures the complete breakdown of the fluorinated aromatic rings. The scrubber is essential to capture any HF generated during combustion.

  • Prohibited Methods: Do not dispose of down the drain (sewer) or via standard landfill.

Visual Workflows (DOT Diagrams)

Figure 1: Waste Decision Matrix

This logic gate ensures that the impurity is routed correctly based on its physical state, preventing dangerous incompatibilities.

DisposalMatrix Start Waste Generation: Pantoprazole Impurity 1 StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, HPLC Effluent) StateCheck->Liquid SolidPkg Double Bag in Polyethylene Place in HDPE Drum Solid->SolidPkg LiquidPkg Segregate into Non-Halogenated Solvent Carboy (Unless Chlorinated Solvents used) Liquid->LiquidPkg Labeling LABELING: ' hazardous - Unknown Potency' List CAS: 1806469-15-7 SolidPkg->Labeling LiquidPkg->Labeling Destruction FINAL DISPOSAL: High-Temp Incineration (with HF Scrubber) Labeling->Destruction

Caption: Decision matrix for segregating and packaging Pantoprazole Impurity 1 based on physical state.

Figure 2: Emergency Spill Response

A specific workflow for accidental release of the powder, prioritizing dust containment.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area Allow dust to settle (15 min) Spill->Evacuate PPE 2. Don PPE (N95/P100, Double Gloves) Evacuate->PPE Contain 3. Containment Cover with damp paper towels (Do NOT dry sweep) PPE->Contain Clean 4. Decontamination Wipe with 70% Ethanol or Mild Soap Solution Contain->Clean Disposal 5. Disposal All materials to Hazardous Waste Clean->Disposal

Caption: Step-by-step spill response protocol emphasizing dust suppression.

Regulatory Compliance & Environmental Impact

RCRA Status (USA)

Pantoprazole Impurity 1 is not explicitly listed on the EPA's P-list (Acutely Hazardous) or U-list (Toxic).[1] However, under 40 CFR 262.11 , the generator is responsible for determining if the waste exhibits hazardous characteristics.

  • Recommendation: Conservatively classify as Hazardous Waste due to the "Unknown Potency" of pharmaceutical impurities.[1]

  • European Union (REACH): Dispose of in accordance with EWC Code 07 05 13 * (Solid wastes containing hazardous substances).[1]

Environmental Fate

Benzimidazoles are persistent in aquatic environments.[1] Release into water systems can affect microbial communities.[1]

  • Strict Rule: Zero discharge to sink/sewer.

References

  • United States Environmental Protection Agency (EPA). (2024).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link][1]

  • European Directorate for the Quality of Medicines (EDQM). (2024).[1] Pantoprazole Sodium Sesquihydrate: Impurity Profile and Safety Data. European Pharmacopoeia.[1][][9][10] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazardous Waste Operations and Emergency Response (HAZWOPER). 29 CFR 1910.120.[1] Retrieved from [Link][1]

Sources

Personal Protective Equipment (PPE) & Safety Protocol: Handling Pantoprazole Impurity I

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Pantoprazole Impurity I (commonly identified as 2-[chloro-(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl-6-(difluoromethoxy)-1H-benzimidazole or similar intermediates depending on the synthesis pathway) represents a distinct class of pharmaceutical impurities.[] Unlike the final API (Pantoprazole Sodium), which is a stable proton pump inhibitor, Impurity I is often a reactive synthesis intermediate or a degradation product with higher chemical reactivity.

Critical Hazard Alert: As a chlorinated sulfinyl derivative, this compound possesses alkylating potential and significant skin/mucous membrane irritancy. In the absence of specific toxicological data (NOAEL/LOAEL), laboratory personnel must treat Pantoprazole Impurity I as a High Potency Active Pharmaceutical Ingredient (HPAPI) by default.[]

Operational Standard: Occupational Exposure Band (OEB) 3 or 4 (Default Assignment). Target Containment Limit: < 10 µg/m³ (8-hour TWA).[]

Risk Assessment & Hazard Identification

Before selecting PPE, the specific hazards of Impurity I must be understood. This compound is not just "another powder"; it is a chemical intermediate capable of biological interaction.

Hazard CategoryClassification (GHS/Default)Mechanism of Action
Acute Toxicity Category 4 (Oral)Systemic absorption; potential PPI-like mechanism or off-target toxicity.[]
Skin Corrosion/Irritation Category 2 / 1BThe chloro-sulfinyl moiety is moisture-sensitive and can hydrolyze to release acidic byproducts (HCl, sulfinic acids) upon contact with sweat/mucosa.[]
Sensitization Potential Skin SensitizerReactive intermediates often bind to skin proteins (haptenization), leading to allergic contact dermatitis.[]
Genotoxicity SuspectedChlorinated intermediates are structural alerts for genotoxicity until proven otherwise (Ames test data required).[]

PPE Selection Matrix

This protocol enforces a "Barrier-in-Depth" strategy. Reliance on a single layer of protection is prohibited.

Personal Protective Equipment Specifications
Body ZoneRequired PPETechnical Specification & Rationale
Respiratory P3 / N100 / PAPR Standard Handling: Half-face or Full-face respirator with P3 (EU) or N100 (US) cartridges.High-Risk (Spills/Aerosolization): Powered Air Purifying Respirator (PAPR) with loose-fitting hood.[] Rationale: Prevents inhalation of sub-micron particles.
Dermal (Hands) Double Gloving Inner Glove: Nitrile (4 mil / 0.10 mm) - Visual indicator color (e.g., bright blue/orange).Outer Glove: Extended cuff Nitrile or Neoprene (Min 5-8 mil).[] Rationale: Permeation breakthrough time for chlorinated organics is often <30 mins for thin nitrile.
Ocular Chemical Goggles Indirect vented or non-vented chemical goggles.[] Safety glasses are insufficient due to the risk of airborne dust settling on the eye surface.
Body Tyvek® Lab Coat/Coverall Disposable, non-woven polyethylene (e.g., Tyvek 400/500). Wrist cuffs must be elasticated or taped. Rationale: Cotton lab coats trap dust and become secondary contamination sources.
Footwear Shoe Covers Impervious shoe covers (booties) to prevent tracking material outside the containment zone.[]

Operational Protocols

Gowning & De-Gowning Workflow

Proper donning and doffing are critical to prevent "take-home" exposure.[] The following diagram illustrates the logical flow required to maintain containment integrity.

GowningProtocol Start Entry: Clean Side Step1 1. Shoe Covers & Inner Gloves Start->Step1 Step2 2. Tyvek Gown/Coverall (Zip Up Fully) Step1->Step2 Step3 3. Respirator Fit Check (Negative Pressure Test) Step2->Step3 Step4 4. Outer Gloves (Over Gown Cuffs) Step3->Step4 Work HANDLING ZONE (Fume Hood / Isolator) Step4->Work Enter Zone Doff1 Exit: Outer Gloves Removal (Peel Off) Work->Doff1 Exit Zone Doff2 Remove Gown (Roll Inside-Out) Doff1->Doff2 Doff3 Remove Respirator & Wash Hands Doff2->Doff3

Figure 1: Sequential Gowning and De-gowning logic to minimize cross-contamination risks.

Handling & Weighing Procedure

Location: All open handling must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[]

  • Preparation:

    • Place a disposable absorbent mat (benchkote) inside the hood.[]

    • Pre-wet a lint-free wipe with 50% Methanol/Water (or appropriate solvent) and place it near the balance.[]

    • Static Control: Use an ionizing bar or anti-static gun.[] Impurity I powders can be electrostatic, increasing dispersion risk.

  • Weighing:

    • Open the vial only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Technique: Weigh by difference or into a tared vessel with a lid. Never transport an open weigh boat outside the hood.

  • Decontamination:

    • Immediately after weighing, wipe the exterior of the stock vial with the pre-wet wipe.

    • Seal the vial with Parafilm before returning to storage.

Emergency Spill Response

In the event of a powder spill (>50 mg) outside the hood:

  • Evacuate: Clear the immediate area.

  • Assess: Don full PPE (including P3/N100 respirator).[]

  • Isolate: Cover the spill gently with paper towels dampened with water (to prevent dust generation).[] DO NOT DRY SWEEP. []

  • Neutralize/Clean:

    • Wipe up the damp powder.

    • Clean surface with 0.1M NaOH (if compatible) or detergent solution to degrade the impurity.[]

    • Double-bag all waste as "Hazardous Chemical Waste."[]

Waste Disposal & Deactivation

Pantoprazole Impurity I must not enter the municipal water system.

  • Solid Waste: Collect in High-Density Polyethylene (HDPE) drums labeled "Cytotoxic/Potent Chemical Waste" for incineration.[]

  • Liquid Waste: Collect HPLC effluents and mother liquors in dedicated solvent waste containers.

  • Incineration Requirement: Ensure the disposal facility incinerates at >1000°C to ensure complete destruction of the halogenated aromatic rings.

References

  • European Pharmacopoeia (Ph.[2][3] Eur.) . Pantoprazole Sodium Sesquihydrate Monograph 2296. Strasbourg, France: EDQM. Link

  • SafeBridge Consultants . Occupational Health & Safety Control Categories for Pharmaceutical Compounds. Link

  • PubChem Compound Summary . Pantoprazole Impurities & Related Compounds. National Center for Biotechnology Information. Link

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link[]

  • BOC Sciences . Pantoprazole Impurity 1 - Product Data & Structure.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pantoprazole impurity I
Reactant of Route 2
Reactant of Route 2
Pantoprazole impurity I

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。